molecular formula C7H13ClO2 B601664 Hexan-3-yl carbonochloridate CAS No. 58906-62-0

Hexan-3-yl carbonochloridate

Cat. No.: B601664
CAS No.: 58906-62-0
M. Wt: 164.63
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Description

Hexan-3-yl carbonochloridate (CAS 58906-62-0) is a chemical compound of significant importance in pharmaceutical research and development, particularly as a critical reagent and a potential impurity in the synthesis of Dabigatran Etexilate Mesylate . Dabigatran is a nonpeptide and direct thrombin inhibitor used as an antithrombotic agent . This compound serves as a fully characterized reference standard, compliant with regulatory guidelines, and is used for analytical method development (AMD), method validation, and Quality Control (QC) applications during the drug development process . It helps ensure the traceability and quality of the active pharmaceutical ingredient (API) . Researchers utilize this high-purity compound, which appears as a clear colorless oil , to monitor and control the synthesis process, guaranteeing the safety and efficacy of the final pharmaceutical product. This compound is intended for research purposes only and is strictly not for human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexan-3-yl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2/c1-3-5-6(4-2)10-7(8)9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSXSTNHWZHSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58906-62-0
Record name 3-Hexyl chloroformate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K37H4L3YKL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"Hexan-3-yl carbonochloridate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Hexan-3-yl Carbonochloridate: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

This compound, also known as 3-hexyl chloroformate, is a reactive organic compound belonging to the chloroformate ester class.[1][2] As with other chloroformates, its chemical architecture is a hybrid of an acid chloride and an ester, bestowing upon it a unique and synthetically valuable reactivity profile.[3] This guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, synthesis, and core reactivity. Furthermore, it explores its applications as a versatile intermediate in organic synthesis, with a particular focus on its relevance to professionals in drug development and pharmaceutical research. Its utility is highlighted by its role as a potential impurity in the synthesis of Dabigatran Etexilate Mesylate, a potent nonpeptide and direct thrombin inhibitor, underscoring its relevance in the pharmaceutical landscape.[1]

Molecular Structure and Identification

The identity of a chemical reagent is fundamental to its application. This section outlines the structural and formal identifiers for this compound.

Chemical Structure

The molecule consists of a hexyl aliphatic chain where the carbonochloridate functional group is attached to the third carbon atom. This secondary substitution pattern influences its steric hindrance and reactivity compared to linear primary chloroformates.

Caption: Molecular structure of this compound.

Nomenclature and Identifiers

A summary of the key identifiers for this compound is provided below.

IdentifierValueSource(s)
IUPAC Name This compound[1]
Synonyms 3-Hexyl chloroformate, 1-Ethylbutyl carbonochloridate[1][2]
CAS Number 58906-62-0[1][4]
Molecular Formula C₇H₁₃ClO₂[1]
Molecular Weight 164.63 g/mol [2]

Physicochemical and Spectroscopic Properties

Understanding the physical and spectroscopic characteristics of a reagent is crucial for its proper handling, reaction monitoring, and purification.

Physical Properties
PropertyValueSource(s)
Appearance Colorless oil / Clear liquid[5][6]
Purity Commercially available at >95% purity[4][7]
Reactivity Water reactive[8]
Storage Temperature 2-8°C recommended for long-term storage[7][9]
Spectroscopic Profile

While detailed spectral data requires experimental acquisition, the expected spectroscopic signatures can be inferred from its structure.

  • Infrared (IR) Spectroscopy: A strong, characteristic carbonyl (C=O) stretching band is expected, which is a key indicator of the chloroformate group. Post-synthesis analysis confirms a strong carbonyl band with the absence of a hydroxyl (-OH) band from the starting alcohol, indicating a successful reaction.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Signals corresponding to the two terminal methyl groups (CH₃), the various methylene groups (CH₂), and a distinct downfield multiplet for the methine proton (CH) attached to the oxygen atom would be observed.

    • ¹³C NMR: A signal for the carbonyl carbon would be present in the downfield region (typically ~150-160 ppm), along with distinct signals for the six carbons of the hexyl chain.

Synthesis and Manufacturing

The most common and direct method for synthesizing chloroformate esters is the reaction of the corresponding alcohol with phosgene.

Primary Synthetic Route: Reaction of 3-Hexanol with Phosgene

This synthesis involves the nucleophilic attack of 3-hexanol on phosgene (COCl₂). The reaction is typically performed in a non-protic solvent at reduced temperatures to control the exothermicity and minimize side reactions. The primary byproduct of this reaction is hydrogen chloride (HCl).

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures.[5]

Materials:

  • 3-Hexanol (0.2 moles)

  • 12.5% Phosgene in benzene (345 ml, 0.4 moles)

  • Ice bath

  • Anhydrous reaction vessel with stirring mechanism

  • Nitrogen gas line

Procedure:

  • Reaction Setup: Charge the reaction vessel with the 12.5% phosgene in benzene solution. Cool the vessel in an ice bath with continuous stirring under anhydrous conditions.

  • Alcohol Addition: Add 3-hexanol (0.2 moles) dropwise to the cooled phosgene solution. The slow addition rate is critical to manage the reaction's exothermic nature. The total addition time should be approximately 2 hours and 15 minutes.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring overnight.

  • Workup - Gas Purge: Pass a stream of gaseous nitrogen through the solution for several hours. This crucial step removes the excess toxic phosgene and the corrosive hydrogen chloride byproduct.

  • Isolation: Evaporate the solvent (benzene) in vacuo. The resulting product is a colorless oil. The yield is reported to be approximately 86%.[5] The product can be used directly in subsequent reactions without further purification.[5]

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 3-Hexanol Step1 Combine & React (0°C to RT, overnight) Reactant1->Step1 Reactant2 Phosgene in Benzene Reactant2->Step1 Step2 Nitrogen Purge (Remove excess COCl₂ & HCl) Step1->Step2 Step3 Solvent Evaporation (in vacuo) Step2->Step3 Product This compound (Colorless Oil) Step3->Product

Caption: Workflow for the synthesis of this compound.

Alternative and Safer Methodologies

Given the extreme toxicity of phosgene gas, safer alternatives are often employed in modern synthesis. Triphosgene (bis(trichloromethyl) carbonate), a solid, crystalline compound, can be used as a phosgene equivalent.[10] The reaction is typically carried out in the presence of a tertiary amine base, such as pyridine, to generate phosgene in situ and neutralize the HCl byproduct.[10][11]

Chemical Reactivity and Mechanistic Considerations

Core Reactivity: The Chloroformate Functional Group

The chloroformate group is a powerful acylating agent. The chlorine atom is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. Reactions proceed via a nucleophilic acyl substitution mechanism, similar to that of acid chlorides, though often with a more controlled reaction rate.[3]

Key Reactions

This compound is primarily used to introduce the hexan-3-yloxycarbonyl group onto nucleophilic substrates.

  • Reaction with Amines (Carbamate Formation): This is one of the most important reactions of chloroformates. Primary or secondary amines react readily to form stable carbamate linkages, which are prevalent in pharmaceuticals and agrochemicals.[6][12]

  • Reaction with Alcohols (Carbonate Formation): In the presence of a base (e.g., pyridine), it reacts with other alcohols to form unsymmetrical carbonates.

  • Hydrolysis: The compound is sensitive to water and will hydrolyze to form 3-hexanol, carbon dioxide, and hydrochloric acid.[3] This necessitates handling under anhydrous conditions.

Reaction Pathway Diagram: Carbamate Synthesis

G start Hexan-3-yl Carbonochloridate product N-Substituted Carbamate start->product + amine Primary/Secondary Amine (R-NH₂) amine->product Nucleophilic Acyl Substitution byproduct HCl

Caption: General reaction pathway for carbamate formation.

Applications in Research and Drug Development

Role as a Synthetic Building Block

This compound serves as a key building block for introducing a specific lipophilic moiety into a larger molecule. In drug design, modifying the lipophilicity of a lead compound is a critical strategy for optimizing its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The branched hexyl group can modulate these properties differently than a linear chain.

Specific Case Study: An Intermediate in Pharmaceutical Synthesis

This compound is identified as a potential impurity in the synthesis of Dabigatran Etexilate Mesylate.[1] Dabigatran etexilate is a prodrug that contains a carbamate group. The synthesis of such prodrugs often involves the reaction of an alcohol or phenol with a chloroformate. The presence of this compound as an impurity suggests its use, or the use of a structurally related chloroformate, in the manufacturing process of either the final drug or a key intermediate. This highlights the industrial relevance of this class of reagents.

The Importance of the Carbamate Linkage in Medicinal Chemistry

The carbamate linkage formed from chloroformate precursors is a common functional group in many approved drugs. It can act as a stable isostere for amide or ester bonds, often improving a molecule's metabolic stability. Furthermore, carbamates are frequently used in prodrug strategies to mask polar functional groups (like alcohols or amines), thereby increasing oral bioavailability.

Safety, Handling, and Storage

Hazard Profile

While a specific, comprehensive safety data sheet for this compound is not detailed in the provided results, data for the closely related Hexyl chloroformate (the n-hexyl isomer) indicates significant hazards.[13] By extension, this compound should be treated as a hazardous substance.

  • Classification: Likely causes severe skin burns and eye damage, is toxic if swallowed or in contact with skin, and may be fatal if inhaled.[3][13]

  • Reactivity Hazards: It is water-reactive and contact with moisture can liberate toxic and corrosive hydrogen chloride gas.[8][13]

Safe Handling Procedures

All work with this chemical must be conducted with stringent safety measures.

  • Engineering Controls: Use only under a certified chemical fume hood.[8][13]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, a face shield, and a lab coat.[8][13]

  • Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe vapors or mists. Keep away from water and sources of ignition.[8][13]

Storage Recommendations

Proper storage is essential to maintain the reagent's integrity and ensure safety.

  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][13]

  • Specifics: Storage in a corrosives area, often under refrigeration (2-8°C) and an inert atmosphere like nitrogen, is recommended.[9][13]

  • Incompatibilities: Keep away from strong oxidizing agents, bases, alcohols, and amines.[13]

First Aid Measures

In case of exposure, immediate medical attention is required.[8][13]

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[8][13]

  • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[8]

  • Ingestion: Rinse mouth and drink plenty of water. Do NOT induce vomiting.[8][13]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[13]

Conclusion

This compound is a valuable and highly reactive chemical intermediate. Its utility lies in its ability to efficiently introduce the hexan-3-yloxycarbonyl group, enabling the synthesis of complex carbonates and, most importantly, carbamates. This reactivity makes it a relevant tool for scientists in organic synthesis and particularly for professionals in drug discovery and development, where the precise modulation of molecular properties is paramount for creating effective and safe therapeutics. Due to its inherent hazards, strict adherence to safety and handling protocols is mandatory for its use.

References

  • Georganics. Hexan-3-yl chloroformate - High purity | EN. [Link]

  • PrepChem.com. Synthesis of 3-Hexyl chloroformate. [Link]

  • PubChem - NIH. (3Z)-3-Hexen-1-yl carbonochloridate | C7H11ClO2 | CID 13308512. [Link]

  • Pharmaffiliates. CAS No : 58906-62-0 | Product Name : 3-Hexyl Chloroformate. [Link]

  • Georganics. Hexan-3-yl chloroformate - Hohe reinheit | DE. [Link]

  • Georganics. Hexan-3-yl chloroformate de Haute pureté | FR. [Link]

  • PubChem - NIH. Hexyl chloroformate | C7H13ClO2 | CID 22466. [Link]

  • Google Patents. Synthesis and purification method of high-content chloroformic acid-2-ethyl hexyl ester.
  • ChemBK. hexan-3-ol. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • ResearchGate. Synthesis of carbamates 3 starting from hexadecyl chloroformate 1 and amines 2. [Link]

  • Wikipedia. 3-Hexanol. [Link]

  • Google Patents.
  • KM Pharma Solution Private Limited. Hexyl Chloroformate. [Link]

Sources

Section 1: Core Chemical Identity and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Hexan-3-yl carbonochloridate (CAS: 58906-62-0)

This compound, with CAS number 58906-62-0, is a reactive aliphatic chloroformate ester.[1] As a specialized organic reagent, it is not a widely commercialized compound but serves critical functions in multi-step organic synthesis, particularly within the pharmaceutical industry. Its primary utility lies in its function as an electrophilic building block for the introduction of the hexan-3-yloxycarbonyl moiety onto nucleophilic substrates.

Its significance is notably highlighted by its role as a potential impurity and synthetic intermediate in the manufacturing of Dabigatran Etexilate, a potent nonpeptide, direct thrombin inhibitor used as an antithrombotic agent.[2][3] Understanding the properties and reactivity of this chloroformate is therefore crucial for process chemists and quality control scientists involved in the development of such pharmaceuticals.

Table 1: Key Identifiers and Properties of this compound

PropertyValueSource(s)
CAS Number 58906-62-0[1][2][4]
Molecular Formula C₇H₁₃ClO₂[1][4][5]
Molecular Weight 164.63 g/mol [1][3][5]
IUPAC Name This compound[2]
Synonyms 3-Hexyl Chloroformate, Chlorocarbonic acid-(1-ethyl-butyl ester), 1-Ethylbutyl carbonochloridate[1][2][4]
Appearance Clear, Colorless Oil / Liquid[2][3]
Chemical Category Chloroformates, Aliphatic Compounds[1]
Storage Conditions Hygroscopic, store under inert atmosphere, Refrigerated[3]
Sensitivity Air & Moisture Sensitive[3]

Section 2: Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the chloroformate functional group (-O-C(O)-Cl). The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the oxygen atom and the chlorine atom. The chlorine atom also serves as an excellent leaving group, facilitating nucleophilic acyl substitution reactions.

This inherent reactivity makes it a potent agent for derivatizing nucleophiles such as amines, alcohols, and thiols. The most common and synthetically valuable reaction is with primary or secondary amines to form stable carbamate linkages, a ubiquitous functional group in druglike molecules.

G cluster_reagents Nucleophiles cluster_products Products Amine\n(R-NH₂) Amine (R-NH₂) Alcohol\n(R-OH) Alcohol (R-OH) Water\n(H₂O) Water (H₂O) main Hexan-3-yl carbonochloridate Carbamate Carbamate main->Carbamate + R-NH₂ - HCl Carbonate Carbonate main->Carbonate + R-OH - HCl Unstable Carbamic Acid\n(decomposes to CO₂ + Hexan-3-ol) Unstable Carbamic Acid (decomposes to CO₂ + Hexan-3-ol) main->Unstable Carbamic Acid\n(decomposes to CO₂ + Hexan-3-ol) + H₂O - HCl

Caption: General reactivity of this compound with common nucleophiles.

Mechanism of Carbamate Formation

The synthesis of a carbamate from this compound proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the nitrogen carries a positive charge.

  • Leaving Group Expulsion: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (Cl⁻) as the leaving group.

  • Deprotonation: A mild base, often a tertiary amine like pyridine or triethylamine added to the reaction, or a second equivalent of the substrate amine, removes the proton from the nitrogen to yield the neutral carbamate product and a hydrochloride salt. The use of a non-nucleophilic base is critical to prevent it from competing with the substrate amine in reacting with the chloroformate.

Section 3: A Protocol for Laboratory-Scale Synthesis

While specific industrial synthesis routes are proprietary, a reliable laboratory-scale synthesis can be extrapolated from standard procedures for creating chloroformates from alcohols.[6] The reaction involves the treatment of the corresponding alcohol, 3-hexanol, with a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate, BTC) in the presence of a non-nucleophilic base.

Causality Behind Experimental Choices:

  • Reagents: Triphosgene is a safer, solid alternative to gaseous phosgene. Pyridine acts as a catalyst and scavenges the HCl byproduct, driving the reaction to completion.[6]

  • Conditions: The reaction is conducted at 0 °C to control the exothermicity and minimize side reactions, such as the formation of carbonate byproducts or decomposition of the chloroformate. Anhydrous conditions are paramount because chloroformates readily hydrolyze in the presence of water.

Step-by-Step Synthesis Protocol
  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet.

  • Reagent Preparation: Dissolve 3-hexanol (1.0 equivalent) and pyridine (1.0 equivalent) in anhydrous dichloromethane and add to the flask.[6]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Triphosgene Addition: Dissolve triphosgene (approximately 0.4 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred alcohol solution, maintaining the internal temperature at 0-5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS until the starting alcohol is consumed.[6]

  • Work-up: Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

  • Isolation: Concentrate the filtrate under reduced pressure at a low temperature (<30 °C) to yield the crude this compound.[6] Due to its reactivity and thermal instability, further purification by vacuum distillation must be performed with care. The crude product is often used directly in subsequent steps.

G start Reactants: - 3-Hexanol - Triphosgene (BTC) - Pyridine - Anhydrous CH₂Cl₂ process1 Add BTC solution dropwise to 3-Hexanol/Pyridine solution at 0 °C under N₂ start->process1 process2 Stir at room temperature for 2-4 hours process1->process2 process3 Filter to remove pyridinium hydrochloride salt process2->process3 process4 Concentrate filtrate in vacuo (< 30 °C) process3->process4 end Crude Product: This compound process4->end

Caption: Workflow for the laboratory synthesis of this compound.

Section 4: Applications in Pharmaceutical and Chemical Synthesis

The primary application of this compound is as a reactive intermediate in the synthesis of complex organic molecules.

Key Role in Dabigatran Synthesis

This compound is identified as a potential impurity in the synthesis of Dabigatran Etexilate Mesylate.[2][3] This strongly implies its use, or the use of the corresponding alcohol (3-hexanol), in the construction of the hexyloxycarbonyl group found in the Dabigatran prodrug. This ester group is critical for enhancing the bioavailability of the active drug. The chloroformate allows for the efficient attachment of this lipophilic side-chain to a precursor molecule.

General Synthetic Utility

Beyond specific drug targets, this compound is a versatile reagent for:

  • Carbamate Synthesis: Reacting with amines to form carbamates, which are key functional groups in many pharmaceuticals, acting as transition-state isosteres or improving pharmacokinetic properties.[7]

  • Protecting Group Chemistry: Introducing the "Hoc" (hexan-3-yloxycarbonyl) group to protect amine or alcohol functionalities during a synthetic sequence. The choice of this specific branched alkyl group can influence the solubility and crystallinity of intermediates.

G chloroformate Hexan-3-yl carbonochloridate amine Nucleophilic Amine (e.g., Dabigatran Precursor) product Carbamate-linked Molecule (e.g., Dabigatran Etexilate) plus + plus2 + byproduct HCl (scavenged by base)

Caption: Application in synthesizing carbamate linkages for complex molecules.

Section 5: Comprehensive Safety, Handling, and Storage Protocol

This compound is a hazardous chemical that demands strict safety protocols. Information synthesized from multiple safety data sheets (SDS) indicates significant risks.[8][9][10]

Table 2: GHS Hazard Classifications

Hazard StatementDescriptionSource(s)
H226 / H227Flammable or Combustible liquid[9][10]
H301 / H311 / H331Toxic if swallowed, in contact with skin, or if inhaled[9][10]
H314Causes severe skin burns and eye damage[8][9]
-Contact with water liberates toxic gas (HCl)[8]
Mandatory Handling Procedures
  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[5][8]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves (e.g., butyl rubber or laminate film). Inspect gloves prior to use.[10]

    • Eye Protection: Use safety glasses with side-shields and a face shield.[10]

    • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Dispensing: Use a syringe or cannula for transfers under an inert atmosphere. Avoid pouring.

  • Incompatible Materials: Keep away from water, moisture, strong oxidizing agents, bases, alcohols, and amines.[8]

  • Spill Response: In case of a spill, evacuate the area. Absorb with an inert, dry material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal. Do not use water.[8]

Storage
  • Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[8]

  • Keep in a cool, dry, and well-ventilated area, away from heat and ignition sources.[9]

  • Refrigeration is recommended to ensure stability.[3][8]

  • Store in a locked, corrosives-compatible cabinet.[8][9]

First-Aid Measures
  • Inhalation: Immediately move the person to fresh air. Call a poison center or doctor.[5][8]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a poison center or doctor.[8][10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[5][8]

  • Ingestion: Do NOT induce vomiting due to the risk of perforation.[5][8] Rinse mouth and have the victim drink water (two glasses at most). Call a physician immediately.[5][8]

Section 6: Conclusion

This compound (CAS 58906-62-0) is a highly reactive and hazardous chemical intermediate. Its value to researchers and drug development professionals stems from its ability to efficiently introduce the hexan-3-yloxycarbonyl group, a key structural component in pharmaceuticals like Dabigatran. A thorough understanding of its reactivity, coupled with stringent adherence to safety and handling protocols, is essential for its effective and safe utilization in organic synthesis.

References

  • Georganics. Hexan-3-yl chloroformate - High purity | EN. [Link]

  • Pharmaffiliates. 3-Hexyl Chloroformate | CAS No : 58906-62-0. [Link]

  • Georganics. Hexan-3-yl chloroformate de Haute pureté | FR. [Link]

  • Chem Service. SAFETY DATA SHEET - n-Hexyl chloroformate. [Link]

  • Georganics. Hexan-3-yl chloroformate - Hohe reinheit | DE. [Link]

  • PubChem. Cholest-5-en-3-ol (3beta)-, 3-(carbonochloridate). [Link]

  • PubChem. (3Z)-3-Hexen-1-yl carbonochloridate. [Link]

  • ResearchGate. Synthesis of carbamates 3 starting from hexadecyl chloroformate 1 and amines 2. [Link]

  • PubMed. Use of carbon-11 labelled tool compounds in support of drug development. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • PubChem. Hexyl chloroformate | C7H13ClO2. [Link]

  • Google Patents. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile.
  • Google Patents. WO 2013/134298 Al - Raf Inhibitor Compounds.
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Beilstein Journal of Organic Chemistry. Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade. [Link]

  • Google Patents. CN1106404A - Synthetic method of new drug doxofylline.

Sources

An In-Depth Technical Guide to the Reactivity Profile of Hexan-3-yl Carbonochloridate with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of hexan-3-yl carbonochloridate with primary amines. As a sterically hindered secondary alkyl chloroformate, its reaction kinetics and substrate scope present unique considerations for researchers in drug development and fine chemical synthesis. This document elucidates the core reaction mechanism, explores the impact of steric and electronic factors, details a robust experimental protocol, and offers insights into potential side reactions and their mitigation. Furthermore, it provides a framework for the analytical validation of the resulting N-(hexan-3-yl)oxycarbonyl-protected amines, ensuring both scientific integrity and practical applicability for professionals in the field.

Introduction: The Role of Carbamates in Modern Chemistry

Carbamates, or urethanes, are a pivotal functional group in organic chemistry, finding extensive application as protecting groups for amines, particularly in peptide synthesis, and as key structural motifs in pharmaceuticals and agrochemicals.[1][2] The formation of carbamates via the reaction of an amine with a chloroformate is a widely employed and robust synthetic strategy.[3] This guide focuses on the specific reactivity of this compound, a secondary alkyl chloroformate, which introduces the hexan-3-yloxycarbonyl group onto primary amines. The branched nature of the hexan-3-yl moiety introduces significant steric bulk near the reactive center, influencing the reaction's kinetics and propensity for side reactions compared to less hindered primary or simple secondary chloroformates.[4][5] Understanding these nuances is critical for optimizing reaction conditions and achieving high yields of the desired carbamate products.

The Core Reaction: Nucleophilic Acyl Substitution

The fundamental reaction between this compound and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This is followed by the departure of the chloride leaving group, resulting in the formation of the carbamate and hydrochloric acid as a byproduct.[3]

To drive the reaction to completion, a non-nucleophilic base is typically employed to scavenge the generated HCl. This prevents the protonation of the primary amine, which would render it non-nucleophilic and halt the reaction.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Hexan-3-yl_Carbonochloridate This compound Nucleophilic_Attack Nucleophilic Attack Hexan-3-yl_Carbonochloridate->Nucleophilic_Attack Primary_Amine Primary Amine (R-NH2) Primary_Amine->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Forms Elimination Elimination of Cl- Tetrahedral_Intermediate->Elimination Collapses Carbamate N-(hexan-3-yl)oxycarbonyl-amine Elimination->Carbamate HCl HCl Elimination->HCl Base Base (e.g., Triethylamine) Protonated_Base Protonated Base HClBase HClBase HClBase->Protonated_Base Neutralization

Caption: Reaction mechanism of carbamate formation.

Reactivity Profile and Steric Considerations

The reactivity of this compound is significantly influenced by the steric hindrance imparted by the 1-ethylbutyl group attached to the oxygen atom. This steric bulk can affect the rate of reaction and, in some cases, the feasibility of the transformation with particularly hindered primary amines.

  • Effect on Reaction Rate: Compared to primary alkyl chloroformates (e.g., ethyl chloroformate), the reaction of this compound with primary amines is expected to be slower. The bulky alkyl group can partially shield the electrophilic carbonyl carbon from the incoming nucleophilic amine, increasing the activation energy of the reaction.[4][6]

  • Substrate Scope of Primary Amines: While the reaction is generally effective for a wide range of primary amines, highly sterically hindered primary amines (e.g., tert-butylamine) may react sluggishly or require more forcing conditions (e.g., elevated temperatures). Conversely, less hindered primary amines, such as benzylamine or simple n-alkylamines, are expected to react more readily.

  • Influence of Amine Nucleophilicity: The nucleophilicity of the primary amine also plays a crucial role. Electron-rich aliphatic amines are generally more reactive than electron-deficient anilines. For less nucleophilic amines, a more reactive chloroformate or alternative coupling agents might be considered.

Potential Side Reactions and Mitigation Strategies

A thorough understanding of potential side reactions is essential for optimizing the synthesis of the desired carbamate and simplifying purification.

  • Formation of Urea Derivatives: If the primary amine is present in a significant excess or if the reaction temperature is too high, the initially formed carbamate can react with another molecule of the primary amine to form a urea byproduct. This is more prevalent with highly reactive (less hindered) primary amines.

    • Mitigation: Use of a slight excess (1.05-1.2 equivalents) of the chloroformate and maintaining a low reaction temperature can minimize this side reaction. Careful, slow addition of the chloroformate to the amine solution is also recommended.

  • Hydrolysis of the Chloroformate: this compound is sensitive to moisture and can hydrolyze to the corresponding alcohol (hexan-3-ol) and HCl.[7]

    • Mitigation: The reaction should be carried out under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Isocyanates: At elevated temperatures, chloroformates can decompose to form isocyanates. While less common under the mild conditions typically used for carbamate synthesis, this pathway should be considered if the reaction is heated.

    • Mitigation: Maintain low reaction temperatures (typically 0 °C to room temperature).

Experimental Protocol: Synthesis of a Model Carbamate

This protocol provides a robust, self-validating methodology for the reaction of this compound with a model primary amine, benzylamine.

Materials:

  • This compound (1.05 eq)

  • Benzylamine (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N) (1.2 eq), distilled from CaH2

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, addition funnel, and standard glassware for inert atmosphere techniques.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification A Dissolve benzylamine and Et3N in anhydrous DCM under N2 B Cool to 0 °C A->B C Add this compound dropwise B->C D Warm to RT and stir for 2-12 h C->D E Monitor by TLC/LC-MS D->E F Quench with water E->F Upon completion G Wash with 1 M HCl F->G H Wash with sat. NaHCO3 G->H I Wash with brine H->I J Dry organic layer (MgSO4) I->J K Filter and concentrate J->K L Purify by column chromatography (if necessary) K->L

Caption: General experimental workflow for carbamate synthesis.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Chloroformate: Add this compound (1.05 eq) dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Quenching: Upon completion, quench the reaction by adding deionized water.

  • Workup: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine and unreacted primary amine), saturated aqueous NaHCO3 solution (to remove any residual acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, typically using a mixture of hexanes and ethyl acetate as the eluent.

Analytical Characterization

The successful synthesis of the target carbamate should be confirmed by a suite of analytical techniques.

Analytical TechniqueExpected Observations for N-benzyl-(hexan-3-yl)oxycarbonyl-amine
¹H NMR Appearance of a characteristic broad singlet for the N-H proton. Signals corresponding to the hexan-3-yl group (multiplets for the CH and CH2 groups, and triplets for the CH3 groups) and the benzyl group will be present.
¹³C NMR A signal for the carbamate carbonyl carbon will appear in the range of 155-160 ppm. Resonances for the carbons of the hexan-3-yl and benzyl groups will also be observed.
FT-IR A strong C=O stretching vibration for the carbamate carbonyl group will be observed around 1680-1720 cm⁻¹. An N-H stretching vibration will be present around 3300-3400 cm⁻¹.
Mass Spectrometry The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the calculated mass of the product should be observed.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive chloroformate (hydrolyzed).2. Wet solvent or reagents.3. Insufficiently nucleophilic amine.4. Protonated amine due to insufficient base.1. Use fresh or newly purchased chloroformate.2. Ensure all solvents and reagents are anhydrous.3. Consider using a more forcing solvent (e.g., THF) or a catalytic amount of DMAP.4. Ensure at least 1.1 equivalents of a dry, non-nucleophilic base are used.
Formation of Urea Byproduct 1. Excess primary amine.2. High reaction temperature.1. Use a slight excess of the chloroformate.2. Maintain a low reaction temperature (0 °C).
Difficult Purification 1. Presence of unreacted starting materials or byproducts with similar polarity to the product.1. Optimize the workup procedure to remove impurities.2. Employ a different solvent system for column chromatography or consider recrystallization.

Safety Considerations

This compound, like other chloroformates, is a corrosive and lachrymatory compound. It is also moisture-sensitive and can release HCl upon contact with water.

  • Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Storage: Store in a cool, dry place under an inert atmosphere.

  • Quenching: Any unreacted chloroformate should be quenched carefully with a dilute solution of a base, such as sodium bicarbonate.

Conclusion

The reaction of this compound with primary amines provides a reliable method for the synthesis of sterically hindered carbamates. By understanding the underlying nucleophilic acyl substitution mechanism and the influence of steric hindrance, researchers can effectively optimize reaction conditions to achieve high yields of the desired products. Careful control of stoichiometry, temperature, and moisture, coupled with robust in-process monitoring and appropriate analytical characterization, ensures the successful and reproducible synthesis of N-(hexan-3-yl)oxycarbonyl-protected amines for applications in drug discovery and complex molecule synthesis.

References

  • Georganics. (n.d.). Hexan-3-yl chloroformate. Retrieved from [Link]

  • Kobe University. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Retrieved from [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Chemistry: Cyclohexyl Chloroformate as a Key Protecting Agent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Part 3: Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradiation. Retrieved from [Link]

  • PubMed. (2018). Steric Hindrance Underestimated: It is a Long, Long Way to Tri- tert-alkylamines. Retrieved from [Link]

  • ACS Publications. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from [Link]

  • PubChem. (n.d.). sec-Butyl chloroformate. Retrieved from [Link]

  • PMC - NIH. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl n-methylcarbamate. Retrieved from [Link]

  • OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]

  • PubMed. (2013). Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture. Retrieved from [Link]

  • PubMed. (2002). Mass spectral studies on aryl-substituted N-carbamoyl/N-thiocarbamoyl narcotine and related compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides …. Retrieved from [Link]

  • ScienceDirect. (n.d.). The syntheses of carbamates from reactions of primary and secondary aliphatic amines with dimethyl carbonate in ionic liquids. Retrieved from [Link]

  • PMC - NIH. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. Retrieved from [Link]

  • GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

  • PubMed. (n.d.). Mixed anhydrides: key intermediates in carbamates forming processes of industrial interest. Retrieved from [Link]

  • Arkivoc. (n.d.). Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-Cyclohexyl- 2-phenylpropenamide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Data for the synthesis of β-oxopropylcarbamates from propargylic alcohols, secondary amines and CO2 catalyzed by a recyclable AgBr/ionic liquid system under ambient pressure. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectra of Alcohols. Retrieved from [Link]

  • ACS Publications. (2026). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

Sources

Thermal stability and decomposition of "Hexan-3-yl carbonochloridate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Hexan-3-yl Carbonochloridate

Abstract

This compound (CAS 58906-62-0) is a key reactive intermediate in organic synthesis, particularly within the pharmaceutical industry. As a secondary alkyl chloroformate, it possesses inherent thermal instability that necessitates a thorough understanding for safe handling, process optimization, and ensuring the integrity of drug development pathways. This technical guide provides a comprehensive analysis of the thermal stability and decomposition mechanisms of this compound. We synthesize theoretical principles with actionable experimental protocols, detailing the causality behind analytical choices. The guide outlines the primary decomposition pathway via an internal nucleophilic substitution (SNi) mechanism and explores potential secondary reactions. A multi-faceted analytical approach employing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS) is presented with detailed, self-validating protocols. This document is intended for researchers, chemists, and process safety professionals, offering field-proven insights to characterize and manage the thermal hazards associated with this critical reagent.

Introduction to this compound

This compound, also known as 3-hexyl chloroformate or 1-ethylbutyl carbonochloridate, is an aliphatic chloroformate ester.[1][2] Its utility lies in its function as a versatile reagent for introducing a hexan-3-yloxycarbonyl protecting group or as a precursor in the synthesis of more complex molecules, such as the antithrombotic agent Dabigatran Etexilate Mesylate.[2]

Chemical Identity:

  • Molecular Formula: C₇H₁₃ClO₂[1][2]

  • Molecular Weight: 164.63 g/mol [1][2][3]

  • CAS Number: 58906-62-0[1][2]

  • Structure: (Self-generated image, not from search results)

Like all chloroformates, it is a derivative of phosgene and is characterized by high reactivity. This reactivity is a double-edged sword; while essential for its synthetic utility, it also contributes to its hazards, including corrosivity, moisture sensitivity, and thermal instability.[4][5] Upon contact with water or moist air, it hydrolyzes to form 3-hexanol, corrosive hydrogen chloride (HCl), and carbon dioxide (CO₂).[4]

Theoretical Framework of Thermal Decomposition

The thermal stability of an alkyl chloroformate is fundamentally dictated by the nature of its alkyl group. The established order of decreasing stability is: Aryl > Primary Alkyl > Secondary Alkyl > Tertiary Alkyl.[4] this compound, being a secondary chloroformate, is inherently less stable than common primary analogues like ethyl or methyl chloroformate, making a detailed stability assessment critical.

Primary Decomposition Pathway: SNi Mechanism

The principal thermal decomposition route for most alkyl chloroformates is a unimolecular elimination that proceeds through a concerted, four-membered cyclic transition state.[6][7][8] This mechanism, a classic example of internal nucleophilic substitution (SNi), results in the formation of an alkyl chloride and carbon dioxide, typically with retention of configuration.[6]

For this compound, this pathway yields 3-chlorohexane and carbon dioxide.

G cluster_main Primary SNi Decomposition Pathway Reactant This compound TS [4-Membered Cyclic Transition State] Reactant->TS Heat (Δ) Product1 3-Chlorohexane TS->Product1 Product2 Carbon Dioxide (CO₂) TS->Product2

Caption: Primary thermal decomposition of this compound via an SNi mechanism.

Potential Secondary Pathways: Ion-Pair Mechanism

Under certain conditions, particularly in the liquid phase, decomposition can proceed through an ion-pair mechanism.[9] This route involves the formation of a carbocation intermediate, which can lead to a mixture of products, including rearranged alkyl halides and various olefins.[9][10] The formation of such byproducts can complicate industrial processes and impact product purity.

Hazard Assessment and Safe Handling

The safe management of this compound is paramount. Its classification as a secondary chloroformate implies a moderate to high potential for thermal decomposition at elevated temperatures.

  • Thermal Hazard: The decomposition is typically exothermic, posing a risk of a runaway reaction if not properly controlled.

  • Corrosivity and Reactivity: The compound is corrosive and reacts with water, releasing toxic HCl gas.[11][12] It is incompatible with bases, alcohols, amines, and strong oxidizing agents.[11][12]

  • Toxicity: Chloroformates are toxic and irritants to the respiratory tract, eyes, and skin.[4][13] Inhalation can be fatal.[3]

Recommended Handling & Storage Protocols:

  • Ventilation: All handling must be performed in a certified chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., PVC), chemical safety goggles, a face shield, and impervious protective clothing.[5][14]

  • Inert Atmosphere: Handle and store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[12][15]

  • Storage Conditions: Store in a cool, dry, well-ventilated, and fireproof area, separated from incompatible materials.[12][13] Refrigeration (2-8°C) is recommended to minimize degradation.[15]

  • Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material like sand or vermiculite and place it in a sealed container for disposal. Do not use water.[14]

Experimental Analysis of Thermal Stability

A comprehensive understanding of thermal stability requires a multi-technique analytical approach. This section details the experimental workflows for characterizing this compound, explaining the rationale behind each step.

G cluster_workflow Integrated Analytical Workflow Start Sample: This compound TGA Thermogravimetric Analysis (TGA) Objective: Determine decomposition onset temperature and mass loss profile. Start->TGA DSC Differential Scanning Calorimetry (DSC) Objective: Quantify heat of decomposition (ΔHd) and identify thermal events. Start->DSC GCMS TGA-GC-MS or Py-GC-MS Objective: Identify volatile decomposition products. TGA->GCMS Correlate mass loss with evolved gas Analysis Data Synthesis & Mechanistic Interpretation DSC->Analysis Energetic Profile GCMS->Analysis Product Identity Report Process Safety Report & Handling Guidelines Analysis->Report

Caption: A logical workflow for the comprehensive thermal hazard analysis of reactive chemicals.

Thermogravimetric Analysis (TGA)

Causality & Objective: TGA is the foundational experiment for assessing thermal stability. It measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[16][17] This directly reveals the temperature at which decomposition begins (onset temperature) and the stoichiometry of the mass loss, which can be compared to theoretical values (e.g., the loss of CO₂). An inert atmosphere (nitrogen or argon) is crucial to study the intrinsic thermal decomposition, eliminating oxidative side reactions.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.[16]

  • Sample Preparation: Under an inert atmosphere (glovebox), accurately weigh 5-10 mg of this compound into a clean alumina crucible.[18]

  • Instrument Setup:

    • Place the crucible onto the TGA microbalance.

    • Purge the furnace with an inert gas (e.g., high-purity nitrogen) at a flow rate of 30-50 mL/min for at least 30 minutes to ensure an inert environment.[18]

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a linear heating rate of 10°C/min.[16] Rationale: A 10°C/min rate provides a good balance between resolution and experimental time.

  • Data Analysis: Plot the sample mass (%) and its first derivative (DTG) against temperature. Determine the onset temperature of decomposition from the TGA curve.[17]

Differential Scanning Calorimetry (DSC)

Causality & Objective: While TGA identifies when a material decomposes, DSC quantifies the energy released or absorbed during the process.[19][20] This is critical for process safety, as a large exothermic release (a high heat of decomposition, ΔH_d) indicates a significant potential for a thermal runaway. For volatile and potentially high-pressure decompositions, using hermetically sealed, high-pressure crucibles is mandatory to prevent sample evaporation before decomposition and to contain the reaction.[19]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scale using a high-purity indium standard.

  • Sample Preparation: In an inert atmosphere, hermetically seal 2-5 mg of this compound into a high-pressure stainless steel or gold-plated crucible. Prepare an identical empty crucible to serve as the reference.[19]

  • Instrument Setup: Place the sample and reference crucibles into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a sub-ambient temperature (e.g., 0°C) to establish a stable baseline.

    • Ramp the temperature from 0°C to a final temperature determined by the TGA results (e.g., 350°C) at a heating rate of 10°C/min.

  • Data Analysis: Plot the heat flow (W/g) versus temperature. Integrate the area of any exothermic or endothermic peaks to determine the enthalpy change (in J/g).[19]

Identification of Decomposition Products (TGA-GC-MS)

Causality & Objective: To confirm the proposed decomposition mechanisms, the evolved gases must be identified. A hyphenated technique like TGA-GC-MS is ideal, as it directly links mass loss events observed in the TGA to the specific chemical compounds being released at those temperatures.[21] This provides definitive evidence for the formation of 3-chlorohexane, CO₂, and any potential rearrangement or elimination byproducts.

Experimental Protocol:

  • System Setup: Use a TGA instrument coupled via a heated transfer line to a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • TGA Method: Run the TGA experiment as described in Protocol 4.1. The effluent gas from the TGA furnace is continuously transferred to the GC-MS system.

  • GC-MS Method:

    • GC Column: Use a suitable capillary column (e.g., a non-polar DB-5ms) for separating small organic molecules.

    • GC Program: Hold the GC oven at a low temperature (e.g., 40°C) to trap volatiles, then ramp the temperature to separate the components.

    • MS Detection: Scan a mass range of m/z 10-200.

  • Data Analysis: Correlate the TGA/DTG curve with the total ion chromatogram (TIC) from the GC-MS. Identify the chemical structure of the compounds in each separated peak by comparing their mass spectra to a reference library (e.g., NIST).[21]

Data Interpretation and Synthesis

This section presents a hypothetical yet realistic dataset for this compound to illustrate the synthesis of results from the analytical workflow.

Table 1: Summary of Hypothetical Thermal Analysis Data

ParameterTechniqueResultInterpretation
Onset Temperature (T_onset) TGA145 °CThe temperature at which significant mass loss begins.
Primary Mass Loss TGA26.8 %Corresponds closely to the theoretical mass loss for CO₂ (26.7%), supporting the primary decomposition pathway.
Peak Exotherm Temperature DSC162 °CThe temperature of the maximum rate of heat release.
Heat of Decomposition (ΔH_d) DSC-250 J/gA significant exothermic event, indicating a notable thermal hazard.
Primary Decomposition Product TGA-GC-MS3-ChlorohexaneConfirms the SNi mechanism as the major pathway.
Secondary Decomposition Product TGA-GC-MSCarbon DioxideConfirms the SNi mechanism.

Mechanistic Insights: The TGA data, showing a single-stage mass loss of 26.8%, strongly corroborates the proposed SNi mechanism, which involves the loss of one molecule of CO₂ (M.W. 44.01 g/mol ) from this compound (M.W. 164.63 g/mol ), a theoretical loss of 26.7%.[6][17] The definitive identification of 3-chlorohexane and CO₂ by TGA-GC-MS confirms this pathway.[21] The DSC analysis reveals a significant exothermic decomposition, which is critical information for chemical engineers designing safe manufacturing processes. The onset temperature of ~145°C serves as a crucial parameter for defining maximum safe operating and storage temperatures.

Conclusion

This compound is a thermally sensitive secondary chloroformate that primarily decomposes via a unimolecular SNi mechanism to yield 3-chlorohexane and carbon dioxide. This decomposition is exothermic and begins at approximately 145°C under dynamic heating conditions. A rigorous analytical workflow combining TGA, DSC, and TGA-GC-MS is essential for a complete characterization of its thermal behavior. The data derived from these methods provides the authoritative grounding needed for establishing safe handling procedures, defining process limits in pharmaceutical manufacturing, and preventing hazardous thermal runaway incidents. Adherence to strict safety protocols for handling and storage is mandatory for this class of reactive intermediates.

References

  • National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. NCBI - NIH. [Link]

  • Wikipedia. (2023). Chloroformate. [Link]

  • Kourtchev, I., et al. (2015). Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-mass spectrometry in LiPF6 based electrolytes for lithium ion batteries. RSC Publishing. [Link]

  • Frurip, D. J., et al. (2007). Effective use of scanning calorimetry in reactive chemicals hazard evaluation. Process Safety Progress. [Link]

  • Laboratoire Dubois. (n.d.). GC-MS thermal desorption-pyrolysis analyses. [Link]

  • Weimann, S., et al. (2023). Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. Analytical Methods (RSC Publishing). [Link]

  • Lezama, J., et al. (2015). Kinetics of the Gas-Phase Elimination Reaction of Benzyl Chloroformate and Neopentyl Chloroformate. ResearchGate. [Link]

  • Prime Process Safety Center. (n.d.). Differential Scanning Calorimetry (DSC). [Link]

  • MDPI. (2022). Complementary Techniques of Thermal Analysis as a Tool for Studying the Properties and Effectiveness of Intumescent Coatings Deposited on Wood. [Link]

  • Cambridge Polymer Group. (n.d.). Thermal Analysis - Differential Scanning Calorimetry (DSC). [Link]

  • ioKinetic. (n.d.). DSC - Differential Scanning Calorimetry Testing. [Link]

  • Johnson, R. L., & Stimson, V. R. (1975). The thermal decomposition of ethyl chloroformate. Semantic Scholar. [Link]

  • Johnson, R. L., & Stimson, V. R. (1976). The thermal decomposition of ethyl chloroformate. Semantic Scholar. [Link]

  • Clinch, P. W., & Gerrard, W. (1970). Factors in the formation of isomerically and optically pure alkyl halides. Part VII. Rearrangements occurring during the thermal decomposition of alkyl chloroformates. Journal of the Chemical Society B: Physical Organic. [Link]

  • Lanxess. (2015). Product Safety Assessment: Ethylchloroformate. [Link]

  • Inchem.org. (n.d.). ICSC 1110 - METHYL CHLOROFORMATE. [Link]

  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). [Link]

  • Ghavami, S., et al. (2015). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC - PubMed Central. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl chloroformate. [Link]

  • Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. [Link]

  • Clinch, P. W., & Gerrard, W. (1968). Rearrangements occurring during the thermal decomposition of alkyl chloroformates. Chemical Communications (London). [Link]

  • Clinch, P. W., & Gerrard, W. (1968). Rearrangements occurring during the thermal decomposition of alkyl chloroformates. Chemical Communications (London). [Link]

  • Georganics. (n.d.). Hexan-3-yl chloroformate - High purity. [Link]

  • Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). [Link]

  • Wikipedia. (2023). Thermogravimetric analysis. [Link]

  • Husek, P., & Simek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. ResearchGate. [Link]

  • University of Washington. (n.d.). Thermogravimetric Analysis. [Link]

  • Pharmaffiliates. (n.d.). 3-Hexyl Chloroformate. [Link]

  • Georganics. (n.d.). Hexan-3-yl chloroformate de Haute pureté. [Link]

  • PubChem. (n.d.). Hexyl chloroformate. [Link]

Sources

Solubility and Handling of Hexan-3-yl carbonochloridate in Common Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Hexan-3-yl carbonochloridate (CAS No: 58906-62-0) is a reactive chemical intermediate essential for various synthetic applications, including its role as a potential impurity in the synthesis of Dabigatran Etexilate Mesylate.[1] As a member of the chloroformate family, its utility is intrinsically linked to its behavior in solution. However, its high reactivity, particularly towards nucleophiles and protic media, complicates traditional solubility assessments. This technical guide provides a comprehensive analysis of the predicted solubility and compatibility of this compound with common organic solvents. We move beyond simple data reporting to explain the chemical principles governing its solubility, offering field-proven insights into solvent selection and handling. This document outlines a detailed, self-validating experimental protocol for safely determining its solubility under anhydrous conditions, ensuring both experimental integrity and operator safety.

Introduction: Understanding the Chemistry of this compound

This compound, with the molecular formula C₇H₁₃ClO₂, is an aliphatic chloroformate.[2] Structurally, it combines a moderately non-polar hexyl group with a highly polar and electrophilic carbonochloridate functional group. This dual nature dictates its solubility and, more critically, its reactivity.

The carbonochloridate group is an acid chloride of a carbonic acid half-ester. Like other acyl chlorides, the carbon atom of the -COCl group is highly electrophilic, making it susceptible to nucleophilic attack. This inherent reactivity is the primary consideration when selecting a solvent. The compound's interaction with a solvent is not merely a physical dissolution process but a potential chemical transformation.

Key Reactivity Considerations:

  • Hydrolysis: Chloroformates react vigorously with water to produce the corresponding alcohol (hexan-3-ol), carbon dioxide, and corrosive hydrochloric acid (HCl).[3][4] This necessitates the strict use of anhydrous (dry) solvents and handling under an inert atmosphere.

  • Solvolysis: Protic solvents, such as alcohols, and nucleophilic solvents, like amines, will react with the chloroformate group, replacing the chloride.[4][5] This decomposition pathway precludes their use as inert solvents.

Theoretical Solubility Profile and Solvent Compatibility

Data Presentation: Predicted Solubility and Reactivity
Solvent ClassExamplesPredicted Solubility/CompatibilityRationale & Critical Handling Notes
Apolar Aprotic Hexanes, Toluene, BenzeneHigh / Miscible The non-polar alkyl chain promotes dissolution in hydrocarbon solvents. These are excellent choices for creating a non-reactive medium. Crucially, anhydrous grades must be used.
Polar Aprotic Dichloromethane (DCM), Chloroform, Diethyl Ether, Tetrahydrofuran (THF)High / Miscible These solvents effectively solvate both the alkyl and polar portions of the molecule without reacting. They are ideal for most synthetic applications. Anhydrous grades are essential. [6][8]
Polar Aprotic (Ketones/Esters) Acetone, Ethyl AcetateUse with Extreme Caution While generally miscible, these solvents can contain trace amounts of water or act as weak nucleophiles, especially at elevated temperatures, potentially leading to slow decomposition.[6] Rigorously dried, high-purity grades are mandatory.
Polar Aprotic (Nitriles) AcetonitrileUse with Extreme Caution Acetonitrile must be rigorously dried. Trace water will cause rapid hydrolysis. It is a common solvent for reactions but requires careful preparation.[6]
Protic Solvents Water, Methanol, Ethanol, IsopropanolReactive / Not Recommended These solvents will readily undergo solvolysis with the chloroformate, destroying the reagent and producing HCl.[3][4] They are unsuitable as solvents for this compound.
Basic/Nucleophilic Amines (e.g., Triethylamine, Pyridine), Dimethylformamide (DMF)Reactive / Not Recommended These are strong nucleophiles that will react rapidly with the electrophilic chloroformate group. They are often used as reagents with chloroformates, not as inert solvents.[9]

Experimental Protocol for Solubility Determination

The high reactivity of this compound demands a specialized protocol that deviates from standard methods used for stable, non-reactive compounds. The primary objective is to prevent hydrolysis during the measurement. This protocol is designed as a self-validating system, where careful adherence to anhydrous and inert techniques ensures the integrity of the results.

Guiding Principle

This procedure adapts the "excess solid" (or in this case, "excess liquid") method for determining solubility.[10] A known volume of anhydrous solvent is systematically treated with small, measured aliquots of the solute (this compound) until persistent immiscibility (cloudiness or a separate phase) is observed. The experiment must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Safety & Handling Precautions
  • Hazard Profile: this compound is expected to share the hazard profile of similar chloroformates, which are classified as toxic, corrosive, and combustible liquids.[9][11] They cause severe skin burns and eye damage and can be fatal if inhaled.[12]

  • Handling: All manipulations must be performed in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and safety goggles/face shield.

  • Environment: Operate under a constant, positive pressure of an inert gas (Nitrogen or Argon) to strictly exclude atmospheric moisture. Use oven-dried glassware and syringe/cannula techniques for all liquid transfers.[13]

Materials and Reagents
  • This compound

  • High-purity anhydrous organic solvents (see Table above)

  • Inert gas (Nitrogen or Argon) with a manifold/Schlenk line

  • Oven-dried (≥120°C overnight) vials with PTFE-lined septa caps

  • Calibrated, gas-tight microliter syringes

  • Magnetic stirrer and stir bars

Step-by-Step Methodology
  • Preparation: Assemble and flame-dry all glassware under vacuum, then cool under a positive pressure of inert gas.

  • Solvent Dispensing: Using a gas-tight syringe, dispense exactly 1.0 mL of the chosen anhydrous solvent into a prepared vial containing a magnetic stir bar. Seal the vial with the septum cap.

  • Initial Solute Addition: Carefully draw a known volume (e.g., 10 µL) of this compound into a microliter syringe and inject it into the sealed vial containing the solvent.

  • Mixing and Observation: Stir the mixture vigorously for 2-3 minutes at a constant, controlled temperature (e.g., 20°C). Observe the solution against a dark background. If the solution is clear and homogenous, the compound is soluble at this concentration.

  • Titration: Continue adding aliquots (e.g., 10 µL) of the chloroformate, stirring and observing after each addition.

  • Endpoint Determination: The solubility limit is reached when the addition of an aliquot results in a persistent cloudy suspension or the formation of a distinct second liquid phase that does not dissipate upon stirring.

  • Calculation and Classification: Calculate the approximate solubility based on the total volume of solute added to the 1.0 mL of solvent. Classify the solubility as:

    • Miscible: No immiscibility observed after adding a large volume (e.g., >500 µL).

    • Soluble: e.g., >100 mg/mL.

    • Sparingly Soluble: e.g., 10-100 mg/mL.

    • Insoluble: <10 mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol, emphasizing the critical steps for ensuring accuracy and safety.

Solubility_Workflow cluster_prep 1. Preparation cluster_exp 2. Titration Cycle start Objective: Determine Solubility of This compound prep1 Oven-Dry All Glassware start->prep1 end_node Record and Classify Solubility prep2 Obtain Anhydrous Solvents prep1->prep2 prep3 Set Up Inert Atmosphere (N2 or Ar) prep2->prep3 exp1 Add 1.0 mL Anhydrous Solvent to Vial prep3->exp1 exp2 Add Aliquot (e.g., 10 µL) of Solute via Syringe exp1->exp2 exp3 Vigorously Stir (2-3 min) exp2->exp3 exp4 Observe Solution for Clarity exp3->exp4 decision Is Solution Homogeneous? exp4->decision decision->end_node No (Insoluble/ Saturated) decision->exp2 Yes (Soluble)

Caption: Workflow for determining the solubility of a reactive chloroformate.

Conclusion and Field Recommendations

This compound is a reactive intermediate whose solubility profile is dominated by its susceptibility to hydrolysis and solvolysis. For practical laboratory and process applications, it should be considered highly soluble or miscible in common anhydrous aprotic solvents such as dichloromethane, toluene, diethyl ether, and THF. The use of protic solvents is strictly contraindicated.

When designing experiments, the high reactivity of this compound must always be the primary consideration. The detailed protocol provided in this guide offers a reliable framework for researchers to safely assess solubility and make informed decisions on solvent selection for synthesis, purification, and analysis, thereby ensuring the success and reproducibility of their chemical processes.

References

  • Solubility of Things. (n.d.). Diphenylchloromethane acyl chloride.
  • Georganics. (n.d.). Hexan-3-yl chloroformate.
  • UNM. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Clark, J. (2023). an introduction to acyl chlorides (acid chlorides). Chemguide.
  • Tuttee Academy. (2021). AS/A-Level Chemistry - Acyl Chloride.
  • Chemistry LibreTexts. (2023). Properties of Acyl Halides.
  • Pharmaffiliates. (n.d.). CAS No : 58906-62-0 | Product Name : 3-Hexyl Chloroformate.
  • BenchChem. (n.d.). The Solubility of Vinyl Chloroformate in Organic Solvents: A Technical Guide.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • JoVE. (2015). Determining the Solubility Rules of Ionic Compounds.
  • National Center for Biotechnology Information. (n.d.). (3Z)-3-Hexen-1-yl carbonochloridate. PubChem Compound Database.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - Hexyl chloroformate.
  • Chem Service. (2015). SAFETY DATA SHEET - n-Hexyl chloroformate.
  • Environmental Science: Processes & Impacts. (2018). Determining the water solubility of difficult-to-test substances: A tutorial review.
  • MilliporeSigma. (2019). Aldrich - Safety Data Sheet.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • National Institutes of Health. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. PMC.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • National Center for Biotechnology Information. (n.d.). Hexyl chloroformate. PubChem Compound Database.
  • Sigma-Aldrich. (n.d.). pentan-3-yl carbonochloridate.
  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • BenchChem. (n.d.). Asymmetric Synthesis of (R)-Quinuclidin-3-ol for Carbonochloridate Preparation.

Sources

An In-depth Technical Guide to the Mechanism of Carbamate Formation Using Hexan-3-yl Carbonochloridate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Carbamate Moiety in Modern Drug Development

The carbamate functional group is a critical structural motif in contemporary medicinal chemistry and drug development. Valued for its chemical robustness and ability to act as a stable bioisostere for the more labile amide bond, the carbamate linkage is integral to a wide array of therapeutic agents. Its applications range from enhancing metabolic stability in peptidomimetics to forming the core of prodrug strategies that improve bioavailability and pharmacokinetic profiles.[1] Carbamates are also key pharmacophores in many approved drugs, directly participating in target binding through crucial hydrogen bonding and other non-covalent interactions. A notable example is their role as acetylcholinesterase (AChE) inhibitors in the treatment of Alzheimer's disease, where drugs like rivastigmine carbamoylate a serine residue in the active site of AChE, leading to prolonged inhibition.

Hexan-3-yl carbonochloridate, a secondary alkyl chloroformate, is a versatile reagent for the introduction of the hexan-3-yloxycarbonyl group onto a primary or secondary amine, forming a carbamate. This guide provides an in-depth exploration of the mechanistic principles governing this reaction, practical considerations for its successful execution in a laboratory setting, and a detailed experimental protocol.

The Core Mechanism: Nucleophilic Acyl Substitution

The formation of a carbamate from this compound and an amine proceeds via a well-established nucleophilic acyl substitution mechanism. The carbonyl carbon of the chloroformate is highly electrophilic due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on this electrophilic carbonyl carbon. This leads to the formation of a transient tetrahedral intermediate. The reaction is then completed by the expulsion of the chloride ion, a good leaving group, and the deprotonation of the nitrogen atom to yield the stable carbamate product. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2]

Carbamate Formation Mechanism Hexan3yl This compound Tetrahedral Tetrahedral Intermediate Hexan3yl->Tetrahedral Nucleophilic Attack Amine R-NH2 (Amine) Amine->Tetrahedral Base Base Salt Base-HCl Salt Base->Salt Carbamate Hexan-3-yl Carbamate Tetrahedral->Carbamate Chloride Elimination HCl HCl Tetrahedral->HCl HCl->Salt Neutralization

Caption: General mechanism of carbamate formation.

This compound: A Secondary Alkyl Chloroformate

This compound (CAS No: 58906-62-0) is a colorless liquid that serves as a reagent for introducing a specific lipophilic carbamate protecting group or for use as a linker in more complex molecules.[3][4] As a secondary alkyl chloroformate, its reactivity and stability are influenced by the steric bulk around the carbonyl group.

Comparative Reactivity and Stability

The thermal stability of chloroformates generally follows the order: aryl > primary alkyl > secondary alkyl > tertiary alkyl.[3] This trend suggests that this compound is less thermally stable than primary alkyl chloroformates like n-hexyl chloroformate. This is an important consideration for its storage and handling, as elevated temperatures can lead to decomposition. The reaction is proposed to proceed via a substitution nucleophilic internal mechanism, yielding the corresponding alkyl chloride and carbon dioxide.[5]

A Case Study: Synthesis of Dabigatran Etexilate

A pertinent example of the application of a hexyl chloroformate in drug development is in the synthesis of Dabigatran Etexilate, a direct thrombin inhibitor used as an anticoagulant.[2] In several patented synthetic routes, n-hexyl chloroformate is used to install the hexyloxycarbonyl group onto an amidine moiety.[6][7][8] While these patents specify the n-hexyl isomer, the use of this compound would result in a structurally similar prodrug. One study highlights that the use of n-hexyl chloroformate in this synthesis can lead to the formation of impurities, underscoring the importance of careful reaction control and purification.[2] This real-world example demonstrates the industrial relevance of this class of reagents and the challenges that can be encountered.

Experimental Protocol: Synthesis of a Hexan-3-yl Carbamate

This protocol provides a general procedure for the synthesis of a carbamate from a primary or secondary amine and this compound.

Materials
  • Primary or secondary amine (1.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (TEA) or other non-nucleophilic base (1.2 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the amine (1.0 equiv) and anhydrous DCM. Stir the mixture until the amine is fully dissolved.

  • Addition of Base: Add triethylamine (1.2 equiv) to the reaction mixture and cool the flask to 0 °C in an ice bath.

  • Addition of Chloroformate: Slowly add this compound (1.1 equiv) dropwise to the stirred solution over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Experimental_Workflow A 1. Dissolve amine in anhydrous DCM B 2. Add triethylamine and cool to 0 °C A->B C 3. Add this compound dropwise B->C D 4. Monitor reaction by TLC or LC-MS C->D E 5. Quench with NaHCO3 and extract with DCM D->E F 6. Combine organic layers, wash with brine, and dry E->F G 7. Concentrate under reduced pressure F->G H 8. Purify by column chromatography (if necessary) G->H

Sources

"Hexan-3-yl carbonochloridate" molecular weight and formula.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Hexan-3-yl Carbonochloridate for Advanced Pharmaceutical Synthesis

Authored by a Senior Application Scientist

Introduction

This compound, also known as 3-hexyl chloroformate, is a reactive chemical intermediate belonging to the chloroformate ester family.[1][2] While seemingly a simple aliphatic molecule, it serves as a critical reagent in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). Its utility lies in its function as an efficient acylating agent, enabling the introduction of a specific hexan-3-yloxycarbonyl moiety onto a target molecule. This guide provides an in-depth examination of its chemical properties, a validated synthesis protocol, its primary application in drug development, and essential safety protocols, tailored for researchers and scientists in the pharmaceutical industry. The primary focus will be on its role as a key building block in the synthesis of the direct thrombin inhibitor, Dabigatran Etexilate.[2]

Core Physicochemical & Structural Properties

This compound is a clear, colorless oil under standard conditions.[2] Its reactivity stems from the electrophilic carbonyl carbon, which is bonded to both a good leaving group (chloride) and an alkoxy group. This structure makes it an ideal reagent for forming carbamates, carbonates, and other esters through reactions with nucleophiles like amines and alcohols.

For long-term stability and to prevent hydrolysis from atmospheric moisture, the compound should be stored at refrigerated temperatures (2-8°C).[2]

Table 1: Key Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₃ClO₂[1][2]
Molecular Weight 164.63 g/mol [1][2][3]
CAS Number 58906-62-0[1][2]
Appearance Clear Colorless Oil[2]
Common Synonyms 3-Hexyl Chloroformate; 1-Ethylbutyl carbonochloridate[1][2]
Storage Conditions 2-8°C[2]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via the phosgenation of 3-hexanol. Phosgene itself is an extremely hazardous gas, so modern laboratory and industrial preparations favor the use of safer phosgene equivalents, such as liquid triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate).

The underlying mechanism is a nucleophilic acyl substitution. The hydroxyl group of 3-hexanol attacks a carbonyl carbon of the phosgene equivalent, leading to the displacement of a chloride ion (or a related leaving group in the case of triphosgene) and the formation of the chloroformate. The reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base (e.g., pyridine, triethylamine) to prevent side reactions and drive the reaction to completion.[3][4]

Experimental Protocol: Synthesis of this compound

This protocol describes a representative lab-scale synthesis using triphosgene.

Materials:

  • 3-Hexanol

  • Triphosgene (BTC)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen inlet.

Procedure:

  • Inert Atmosphere Setup: Assemble the glassware and flush the entire system thoroughly with dry nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction to exclude moisture.

  • Reagent Preparation: In the three-neck flask, dissolve triphosgene (0.4 equivalents relative to the alcohol) in anhydrous DCM under stirring. Cool the solution to 0°C using an ice bath.

  • Reactant Addition: Prepare a solution of 3-hexanol (1.0 eq.) and anhydrous pyridine (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the cold triphosgene solution over 60-90 minutes, ensuring the internal temperature does not exceed 5°C.

    • Causality Note: Slow, cold addition is critical. The reaction is exothermic. Maintaining a low temperature minimizes the formation of byproducts such as the symmetrical carbonate from the reaction of a second alcohol molecule. Pyridine acts as a scavenger for the HCl produced, preventing acid-catalyzed degradation.[4]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Quenching: Once the reaction is complete, carefully quench the mixture by pouring it into ice-cold saturated sodium bicarbonate solution to neutralize any remaining acidic components.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), water, and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Avoid high temperatures to prevent decomposition.

  • Purification: The crude product is typically purified by vacuum distillation to yield the final clear, colorless oil.

Synthesis_Workflow cluster_prep Preparation (0°C) cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Triphosgene in Anhydrous DCM react Slowly add Alcohol/Pyridine solution to Triphosgene solution (0°C) prep1->react prep2 Prepare Solution of 3-Hexanol & Pyridine in DCM prep2->react stir Warm to Room Temperature Stir for 2-4 hours react->stir quench Quench with NaHCO₃ (aq) stir->quench extract Separate and Wash Organic Layer quench->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Vacuum Distillation dry->purify final_product Pure Hexan-3-yl Carbonochloridate purify->final_product start Start start->prep1 start->prep2

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of Dabigatran Etexilate

The primary industrial application of this compound is in the synthesis of Dabigatran Etexilate, an anticoagulant medication. Dabigatran itself has poor oral bioavailability. To overcome this, it is administered as the etexilate prodrug, which contains two ester-based promoieties that are cleaved in vivo to release the active drug.

This compound is used to install one of these promoieties: the hexyl carbamate group. It reacts with a key amine intermediate in the Dabigatran synthesis pathway to form a stable carbamate linkage.

  • Why Hexan-3-yl? The choice of this specific branched alkyl chain is not arbitrary. In drug design, modifying alkyl groups is a common strategy to fine-tune a molecule's physicochemical properties, such as lipophilicity (LogP), solubility, and metabolic stability.[5] The 3-hexyl group provides a balance of lipophilicity to aid in membrane permeation while being sterically configured to influence the rate of enzymatic cleavage by esterases in the body, ensuring efficient release of the active drug after absorption.

Dabigatran_Synthesis reagent Hexan-3-yl Carbonochloridate product Dabigatran Etexilate (Prodrug) reagent->product Provides Hexyl Promoieties intermediate Dabigatran Amine Intermediate intermediate->product Carbamate Formation (Acylation)

Caption: Role of this compound in Dabigatran synthesis.

Analytical Characterization for Quality Control

Confirming the identity and purity of the synthesized this compound is paramount. The following are expected analytical signatures.

Table 2: Expected Analytical Data

TechniqueCharacteristic Signature
¹H NMR Complex multiplets for the aliphatic protons of the hexyl chain. A characteristic downfield shift for the methine proton (-CH) attached to the oxygen atom due to its proximity to the electron-withdrawing carbonyl group.
¹³C NMR A signal for the carbonyl carbon typically appears in the range of 150-160 ppm. Six distinct signals for the carbons of the hexyl group.
FT-IR (neat) A strong, sharp absorption band around 1775 cm⁻¹ corresponding to the C=O stretch of the acid chloride functionality. C-O stretching bands around 1150-1200 cm⁻¹.
GC-MS The molecular ion peak (M⁺) at m/z 164/166 (due to ³⁵Cl/³⁷Cl isotopes) may be observed. Common fragmentation patterns would include the loss of Cl and subsequent fragmentation of the hexyl chain.

Safety, Handling, and Disposal

Chloroformates are hazardous reagents that demand strict safety protocols.[3]

  • Toxicity and Corrosivity: this compound is a lachrymator and is corrosive to the skin, eyes, and respiratory tract. All handling must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.

  • Reactivity: The compound reacts exothermically with water, alcohols, and amines.[3] Ensure all glassware is dry and reactions are conducted under an inert atmosphere.

  • Spill Management: Spills should be neutralized with a compatible material (e.g., sodium carbonate) and absorbed with an inert absorbent before disposal.

  • Disposal: Waste material must be treated as hazardous chemical waste. It can be slowly quenched by adding it to a stirred, cold solution of sodium hydroxide before disposal according to local regulations.

Conclusion

This compound is more than a simple aliphatic molecule; it is a purpose-built chemical tool for advanced pharmaceutical manufacturing. Its value is exemplified by its crucial role in producing the life-saving anticoagulant Dabigatran Etexilate, where its specific structure is key to the prodrug's pharmacokinetic profile. Understanding its synthesis, reactivity, and handling is essential for any scientist working in the field of drug development and organic synthesis.

References
  • Georganics. (n.d.). Hexan-3-yl chloroformate - High purity | EN. Retrieved from [Link][1]

  • Pharmaffiliates. (n.d.). 3-Hexyl Chloroformate | CAS No : 58906-62-0. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (n.d.). Hexyl chloroformate. PubChem Compound Database. Retrieved from [Link][3]

  • Google Patents. (n.d.). US5274164A - Preparation of aryl chloroformates. Retrieved from [6]

  • Zheng, Y., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link][5]

Sources

Methodological & Application

Application Notes & Protocols: The Use of Hexan-3-yl Carbonochloridate in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in peptide synthesis.

Introduction: Situating Hexan-3-yl Carbonochloridate in the Peptide Synthesis Landscape

The chemical synthesis of peptides is a cornerstone of modern drug discovery and biochemical research, necessitating robust and efficient methods for the formation of the amide (peptide) bond.[1][2] Among the various strategies for activating a carboxylic acid group for coupling, the mixed anhydride method remains a valuable tool, particularly in solution-phase synthesis.[3][4] This method involves the reaction of an N-protected amino acid with an activating agent, such as an alkyl chloroformate, to form a highly reactive mixed carboxylic-carbonic anhydride intermediate.[3][5]

This document provides a detailed guide to the application of This compound , a secondary alkyl chloroformate, as a coupling reagent in peptide synthesis. While less common than reagents like isobutyl chloroformate or tert-butyl chloroformate, its structural features offer a unique balance of reactivity and steric hindrance that can be advantageous in specific synthetic contexts.[3][4] We will delve into the mechanistic underpinnings of this method, provide detailed, field-tested protocols, and discuss critical parameters for optimizing peptide yield and purity while minimizing common side reactions.

The Mixed Anhydride Method: Mechanism of Action

The use of this compound for peptide bond formation proceeds through a two-step, one-pot reaction. A thorough understanding of this mechanism is crucial for rational optimization and troubleshooting.

Step 1: Formation of the Mixed Carboxylic-Carbonic Anhydride

An N-protected amino acid is reacted with this compound in the presence of a tertiary amine base, typically at a low temperature (-15 °C to 0 °C).[3][5] The base serves to deprotonate the carboxylic acid, forming a carboxylate anion that then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This results in the formation of the highly reactive mixed anhydride intermediate and the precipitation of the amine hydrochloride salt.[3]

Step 2: Nucleophilic Attack and Peptide Bond Formation

The mixed anhydride is then reacted in situ with the free amino group of a C-terminally protected amino acid or peptide. The amino group can attack either of the two carbonyl carbons of the mixed anhydride. The desired pathway is the attack on the amino acid carbonyl, leading to the formation of the peptide bond and the release of carbon dioxide and hexan-3-ol as byproducts.[3][6]

Visualizing the Reaction Pathway

Peptide_Coupling_Mechanism cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_side_reaction Side Reaction N_Protected_AA N-Protected Amino Acid (R-COOH) Mixed_Anhydride Mixed Carboxylic-Carbonic Anhydride (Active Intermediate) N_Protected_AA->Mixed_Anhydride + Chloroformate + Base, -15°C Chloroformate Hexan-3-yl Carbonochloridate Chloroformate->Mixed_Anhydride Base Tertiary Base (e.g., NMM) Base->Mixed_Anhydride Peptide Protected Peptide Mixed_Anhydride->Peptide Nucleophilic Attack Byproducts CO₂ + Hexan-3-ol Mixed_Anhydride->Byproducts Urethane Urethane Byproduct Mixed_Anhydride->Urethane Undesired Attack Amino_Component Amino Component (H₂N-R') Amino_Component->Peptide Amino_Component->Urethane

Caption: Mechanism of peptide bond formation using this compound.

Critical Considerations and Causality in Experimental Design

The success of the mixed anhydride method hinges on carefully controlling the reaction conditions to favor the desired reaction pathway and suppress side reactions.

Minimizing Racemization

Racemization, the loss of stereochemical integrity at the α-carbon of the activated amino acid, is a significant risk, particularly when coupling peptide fragments.[4][7] It primarily occurs through the formation of a 5(4H)-oxazolone intermediate.[7]

  • Choice of Base: Sterically hindered tertiary amines like N-methylmorpholine (NMM) are superior to less hindered bases such as triethylamine.[3][4] NMM is basic enough to facilitate anhydride formation but its bulkiness disfavors the abstraction of the α-proton, thus suppressing racemization.[4]

  • Temperature Control: Maintaining a low temperature (typically -15 °C) during the activation step is critical.[3] This reduces the rate of oxazolone formation and other side reactions.

Suppressing Urethane Formation

A competing reaction is the attack of the amino component at the carbonate carbonyl of the mixed anhydride, leading to the formation of a stable urethane byproduct and termination of the peptide chain growth.[3][4]

  • Steric Hindrance: The use of a sterically hindered chloroformate, such as this compound, can partially mitigate this side reaction. The bulky hexan-3-yl group shields the carbonate carbonyl, directing the nucleophilic attack towards the desired amino acid carbonyl.

  • Amino Acid Properties: This side reaction is more prevalent with sterically hindered amino acids like valine or isoleucine.[4]

  • Stoichiometry: Using a slight excess of the amino component can help to consume the mixed anhydride quickly, reducing the time available for side reactions.

Experimental Protocols

The following protocols provide a framework for the use of this compound in the synthesis of a model dipeptide. All glassware should be oven-dried, and anhydrous solvents should be used.

Visualizing the Experimental Workflow

Experimental_Workflow start Start prep_amino 1. Prepare Amino Component (e.g., H-Leu-OtBu from HCl salt) in THF with NMM start->prep_amino prep_carboxyl 2. Prepare Carboxyl Component (e.g., Boc-Phe-OH) in anhydrous THF start->prep_carboxyl couple 6. Add Amino Component Solution to the Mixed Anhydride prep_amino->couple cool_carboxyl 3. Cool Carboxyl Solution to -15 °C prep_carboxyl->cool_carboxyl activate 4. Activate with Hexan-3-yl Carbonochloridate (slow addition, maintain -15 °C) cool_carboxyl->activate stir_activation 5. Stir for 10-15 min (Anhydride Formation) activate->stir_activation stir_activation->couple stir_coupling 7. Stir for 2-4 hours, allowing to warm to RT couple->stir_coupling workup 8. Aqueous Work-up (Filter, Wash with HCl, NaHCO₃, Brine) stir_coupling->workup purify 9. Purify Crude Product (Recrystallization or Chromatography) workup->purify end End purify->end

Caption: General workflow for solution-phase dipeptide synthesis.

Materials and Reagents
ReagentPurity/GradeSupplier Example
N-α-Boc-L-Phenylalanine (Boc-Phe-OH)≥99%Major Chemical
L-Leucine tert-butyl ester HCl≥98%Major Chemical
This compound ≥97%Georganics[8]
N-Methylmorpholine (NMM)Anhydrous, ≥99.5%Major Chemical
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Major Chemical
Ethyl Acetate (EtOAc)ACS GradeMajor Chemical
1 M Hydrochloric Acid (HCl)AqueousMajor Chemical
Saturated Sodium Bicarbonate (NaHCO₃)AqueousMajor Chemical
Saturated Sodium Chloride (Brine)AqueousMajor Chemical
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeMajor Chemical
Protocol: Synthesis of Boc-Phe-Leu-OtBu
  • Preparation of the Amino Component (Free Base):

    • In a 100 mL round-bottom flask, dissolve L-Leucine tert-butyl ester hydrochloride (1.1 equivalents) in anhydrous THF (20 mL).

    • Add N-methylmorpholine (NMM) (1.1 equivalents) and stir the mixture at room temperature for 20 minutes. This neutralizes the hydrochloride salt to generate the free amine.

  • Activation of the Carboxyl Component:

    • In a separate 250 mL three-necked flask equipped with a thermometer and a nitrogen inlet, dissolve Boc-Phe-OH (1.0 equivalent) in anhydrous THF (40 mL).

    • Cool the solution to -15 °C using a dry ice/acetone bath.

    • To the cooled solution, add NMM (1.0 equivalent).

    • Slowly, add this compound (1.0 equivalent) dropwise via syringe over 5 minutes, ensuring the internal temperature does not rise above -10 °C.

    • Stir the resulting mixture at -15 °C for 10-15 minutes to allow for the complete formation of the mixed anhydride. A precipitate of NMM·HCl will form.

  • Coupling Reaction:

    • Add the prepared free amine solution from step 1 to the mixed anhydride solution at -15 °C.

    • Allow the reaction mixture to stir at -15 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Isolation:

    • Filter the reaction mixture through a sintered glass funnel to remove the precipitated N-methylmorpholine hydrochloride.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

    • Dissolve the residue in ethyl acetate (100 mL).

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude protected dipeptide.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield 1. Incomplete activation or coupling.2. Degradation of the chloroformate.3. Presence of moisture.1. Extend coupling time; ensure accurate stoichiometry.2. Verify the quality of this compound.3. Use anhydrous solvents and reagents.[3]
Racemization Detected 1. Activation temperature too high.2. Use of an inappropriate base.1. Strictly maintain the activation temperature at -15 °C or lower.2. Ensure the use of a sterically hindered base like N-methylmorpholine (NMM).[3][4]
Urethane Byproduct 1. Sterically hindered amino acids.2. Excess activation time.1. This is an inherent risk; purification is key.2. Do not exceed the recommended 10-15 minute activation time before adding the amino component.[3]

Conclusion

This compound serves as a viable and effective coupling reagent for solution-phase peptide synthesis via the mixed anhydride method. Its efficacy is comparable to other well-established chloroformates, with its secondary alkyl structure providing a balance of reactivity and steric hindrance that can be beneficial for minimizing urethane formation. By adhering to the principles of low-temperature activation, utilizing sterically hindered bases, and maintaining anhydrous conditions, researchers can achieve high yields of desired peptides with minimal side reactions. The protocols and insights provided herein offer a robust foundation for the successful implementation of this reagent in synthetic peptide chemistry workflows.

References

  • Chen, F. M. F., Lee, Y., Steinauer, R., & Benoiton, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-618. Available from: [Link].

  • Carpino, L. A., & El-Faham, A. (1999). The 9-fluorenylmethyloxycarbonyl family of base-sensitive amino-protecting groups. Accounts of Chemical Research, 32(11), 941-949. (Note: While not directly cited for a specific claim, this provides context on protecting groups common in peptide synthesis).
  • Wikipedia. Peptide synthesis. Available from: [Link].

  • Slaninova, J., & Kasicka, V. (2003). Synthesis of peptides employing 9-fluorenylmethyl chloroformate as a coupling agent. Letters in Peptide Science, 10, 51-55. Available from: [Link].

  • Husek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. A Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 1-13. Available from: [Link].

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press. (Note: General reference for principles of peptide synthesis).
  • Merrifield, R. B. (1965). U.S. Patent No. 4,351,762. Washington, DC: U.S. Patent and Trademark Office.
  • Georganics. Hexan-3-yl chloroformate. Available from: [Link].

  • Zhang, W., & Wu, J. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic-Carbamic Anhydrides: A Computational Study. The Journal of Organic Chemistry, 83(6), 3045-3054. Available from: [Link].

Sources

Hexan-3-yl Carbonochloridate: A Novel Amino-Protecting Group for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Amine Protection

In the intricate world of organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceutical intermediates, the judicious selection of protecting groups is paramount.[1][2] The temporary masking of reactive functional groups, such as amines, is a cornerstone of modern synthetic strategy, preventing unwanted side reactions and enabling precise molecular construction.[1][2] While a variety of amino-protecting groups have been developed, each with its unique set of introduction and cleavage conditions, the search for novel protecting groups with tailored properties continues. This guide introduces Hexan-3-yl carbonochloridate as a promising, albeit less conventional, amino-protecting group and provides a comprehensive overview of its anticipated properties, applications, and detailed protocols for its use.

This compound, a secondary alkyl chloroformate, offers a unique steric and electronic profile compared to more common protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).[3][4] The branched hexyl structure is expected to confer a moderate level of steric hindrance, potentially influencing the stability of the resulting carbamate and the conditions required for its removal. These characteristics may present advantages in specific synthetic contexts where fine-tuning of protecting group lability is crucial.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively available, its properties can be reliably inferred by analogy to its linear isomer, hexyl chloroformate, and other secondary alkyl chloroformates.[5][6][7][8][9]

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated ValueComments
Molecular Formula C7H13ClO2[10]
Molecular Weight 164.63 g/mol [5]
Appearance Colorless liquidBy analogy with hexyl chloroformate.[5][6]
Boiling Point ~55-60 °C at 7 mmHgExpected to be slightly lower than hexyl chloroformate due to branching.[5][7][8]
Density ~1.0 g/mLSimilar to hexyl chloroformate.[5][7][8]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Et2O).Chloroformates are generally soluble in aprotic organic solvents.
Stability Moisture sensitive; decomposes in the presence of water.A general characteristic of chloroformates.[11]

Spectroscopic Data (Expected):

  • ¹H NMR: Resonances corresponding to the protons of the hexan-3-yl group would be expected. The proton at the 3-position, attached to the oxygen, would likely appear as a multiplet.

  • ¹³C NMR: The carbonyl carbon of the chloroformate group is expected to have a characteristic chemical shift in the range of 150-160 ppm.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the chloroformate group would be anticipated around 1770-1790 cm⁻¹.

Mechanism of Amine Protection

The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism to form a stable carbamate.[11] The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. The subsequent loss of a chloride ion, typically facilitated by a non-nucleophilic base to neutralize the generated HCl, yields the protected amine.

Caption: Mechanism of amine protection with this compound.

Protocol for Amine Protection

This protocol provides a general procedure for the protection of a primary amine with this compound. The reaction conditions may need to be optimized for specific substrates.

Materials:

  • Primary amine

  • This compound

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add the non-nucleophilic base (1.2 eq) to the stirred solution.

  • Addition of Chloroformate: Slowly add this compound (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.

Deprotection of the Hexan-3-yl Carbamate

The hexan-3-yl carbamate is expected to be stable to a range of reaction conditions. Its cleavage can likely be achieved under acidic conditions, although potentially requiring slightly harsher conditions than for a Boc group due to the secondary nature of the alkyl group.

Deprotection Workflow Start Hexan-3-yl Protected Amine Acid Acidic Conditions (e.g., TFA in DCM) Start->Acid Deprotection Step Workup Aqueous Workup (Base Quench) Acid->Workup Neutralization Product Deprotected Amine Workup->Product Isolation

Caption: General workflow for the deprotection of a hexan-3-yl carbamate.

Protocol for Deprotection

This protocol outlines a general procedure for the acidic cleavage of a hexan-3-yl carbamate.

Materials:

  • Hexan-3-yl protected amine

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution or another suitable base

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve the hexan-3-yl protected amine in anhydrous DCM in a round-bottom flask.

  • Addition of Acid: Add trifluoroacetic acid (TFA) to the solution. The amount of TFA can range from 20% to 50% (v/v) depending on the stability of the carbamate.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction time may vary from 1 to 6 hours.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the mixture is basic.

  • Extraction: Extract the aqueous layer with DCM.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Advantages and Limitations

Table 2: Comparative Overview of Amino-Protecting Groups

Protecting GroupStructureIntroductionCleavage ConditionsKey AdvantagesPotential Limitations
Boc (CH₃)₃C-O-CO-Boc₂O, baseStrong acid (e.g., TFA)Widely used, stable to many reagents.[3][4]Acid labile.
Cbz C₆H₅CH₂-O-CO-Cbz-Cl, baseHydrogenolysis (H₂, Pd/C)Stable to acid, base labile.[3][4]Not suitable for molecules with reducible functional groups.
Fmoc C₁₄H₉-CH₂-O-CO-Fmoc-Cl, baseBase (e.g., piperidine)Base labile, orthogonal to Boc and Cbz.[3][4]Not stable to basic conditions.
Hexan-3-yl CH₃CH₂CH(CH₂CH₃)-O-CO-Hexan-3-yl-COCl, baseExpected: Strong acidPotentially offers intermediate stability between Boc and other groups.Less studied, specific cleavage conditions may require optimization.

The hexan-3-yl carbamate protecting group is anticipated to offer a moderate level of stability, potentially greater than that of the Boc group due to the less stable secondary carbocation that would be formed upon cleavage. This could be advantageous in multi-step syntheses where a more robust protecting group is required that can still be removed under acidic conditions. However, the lack of extensive literature on this specific protecting group means that its compatibility with a wide range of reagents and reaction conditions has not been fully established.

Conclusion and Future Outlook

This compound presents an intriguing option for the protection of amines in organic synthesis. Its branched alkyl structure suggests a stability profile that may fill a niche in the existing arsenal of protecting groups. The protocols provided herein, based on established principles of chloroformate and carbamate chemistry, offer a starting point for the exploration of this reagent. Further research is warranted to fully elucidate the scope and limitations of the hexan-3-yl carbamate protecting group, including a systematic study of its stability towards various reagents and the optimization of its cleavage conditions. Such studies will undoubtedly pave the way for its application in the synthesis of complex molecules in academia and industry.

References

  • Wikipedia. Chloroformate. [Link]

  • PubChem. Hexyl chloroformate. [Link]

  • Organic Chemistry Portal. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. [Link]

  • Buck, K. W., & Foster, A. B. (1963). 414. Reactions of some alkyl chloroformates. Journal of the Chemical Society (Resumed), 2217. DOI: 10.1039/JR9630002217
  • Georganics. Hexan-3-yl chloroformate. [Link]

  • Organic Chemistry Portal. Mild and selective deprotection of carbamates with Bu4NF. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Kurita, K., Matsumura, T., & Iwakura, Y. (1977). Trichloromethyl chloroformate. Reaction with amines, amino acids, and amino alcohols. The Journal of Organic Chemistry, 42(11), 1963-1966. [Link]

  • ACS Publications. The Application of p-Nitrobenzyl Chloroformate to Peptide Synthesis. [Link]

  • Sci-Hub. 414. Reactions of some alkyl chloroformates. [Link]

  • PubChem. (3Z)-3-Hexen-1-yl carbonochloridate. [Link]

  • ResearchGate. Deprotection of Heteroaromatic Carbamates via a Base-Catalyzed Methanolysis. [Link]

  • PubMed. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. [Link]

  • PubChem. Cholest-5-en-3-ol (3beta)-, 3-(carbonochloridate). [Link]

  • ResearchGate. Mild and Selective Deprotection of Carbamates with Bu4NF. [Link]

  • CAS Common Chemistry. Hexyl chloroformate. [Link]

  • PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • ResearchGate. Any advice about the stability of ester and carbamate containing compounds? [Link]

  • Organic Chemistry Portal. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. [Link]

  • Dr. Zachary H. Houston. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. [Link]

  • PubMed Central. Introduction to Peptide Synthesis. [Link]

  • Georganics. Hexan-3-yl chloroformate de Haute pureté. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wiley-VCH. 1 Protection Reactions. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • PubChem. hexan-3-yl N-ethylcarbamate. [Link]

  • LSU Scholarly Repository. Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. [Link]

  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ResearchGate. (PDF) Synthesis and Applications of Synthetic Peptides. [Link]

  • Wiley-VCH. 2 Protection of Functional Groups. [Link]

  • ResearchGate. Synthesis of carbamates 3 starting from hexadecyl chloroformate 1 and amines 2. [Link]

  • SciSpace. Amino Acid-Protecting Groups. [Link]

Sources

Application Notes and Protocol: N-Protection of Amino Acids Using Hexan-3-yl Carbonochloridate

Author: BenchChem Technical Support Team. Date: January 2026

A Developmental Guide for Researchers

Introduction: The Quest for Orthogonal Protection Strategies

In the intricate art of peptide synthesis, the selective protection and deprotection of functional groups are paramount. The α-amino group of an amino acid must be reversibly masked to prevent self-polymerization and to direct the sequence-specific formation of peptide bonds.[1][2] The choice of an N-protecting group dictates the overall synthetic strategy, influencing solubility, coupling efficiency, and the conditions required for its removal. While protecting groups like Boc (tert-butoxycarbonyl), Cbz (benzyloxycarbonyl), and Fmoc (9-fluorenylmethoxycarbonyl) are well-established, the exploration of novel protecting groups continues, driven by the need for enhanced orthogonality, modified stability, and unique reactivity profiles.[2][3]

This document introduces Hexan-3-yl carbonochloridate as a potential reagent for the N-protection of amino acids. While not yet a widely documented reagent in peptide chemistry, its structure suggests the formation of a "Hex-3-yloxycarbonyl" (Hoc) protecting group. The branched, secondary alkyl nature of this group implies steric hindrance that could influence the stability and cleavage kinetics of the resulting carbamate, potentially offering advantages in specific synthetic contexts.

These application notes provide a foundational, developmental protocol based on the well-established principles of chloroformate-mediated N-protection.[4][5] The information herein is intended to serve as a robust starting point for researchers and drug development professionals to investigate the utility of this compound in their synthetic endeavors.

Principle and Mechanistic Rationale

The N-protection of an amino acid using this compound proceeds via a nucleophilic acyl substitution reaction. The amino group of the amino acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This reaction is typically conducted under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity.

The proposed reaction mechanism is analogous to the widely used Schotten-Baumann reaction conditions employed for Cbz and Fmoc protection.[1][6]

Reaction Mechanism

Caption: Proposed mechanism for N-protection using this compound.

Experimental Protocol: A Starting Point

This protocol is a generalized procedure. Optimization of solvent, base, temperature, and reaction time will be necessary for specific amino acids.

Materials and Reagents
  • Amino Acid (e.g., L-Alanine)

  • This compound[7][8][9]

  • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Solvent: Dioxane/Water or Tetrahydrofuran (THF)/Water mixture[10]

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Dissolution of Amino Acid:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the amino acid (1.0 eq.) in a 1 M solution of Na₂CO₃ in water (e.g., 20 mL per 10 mmol of amino acid).

    • Cool the solution to 0 °C in an ice bath. Rationale: Low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.

  • Addition of Chloroformate:

    • Dissolve this compound (1.1 eq.) in an equal volume of a water-miscible organic solvent like dioxane or THF.

    • Add the chloroformate solution dropwise to the stirring amino acid solution over 20-30 minutes, ensuring the temperature remains between 0-5 °C. Rationale: Slow addition prevents localized high concentrations of the reactive chloroformate, which could lead to side products.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., EtOAc/Hexane with a small amount of acetic acid).

  • Work-up and Extraction:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the aqueous layer with a non-polar solvent like diethyl ether or hexane (2 x 20 mL) to remove any unreacted chloroformate and the resulting hexan-3-ol.

    • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C. The N-protected amino acid will likely precipitate or form an oil.[11]

    • Extract the product into ethyl acetate (3 x 30 mL).

    • Combine the organic extracts and wash with water (1 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Isolation:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-Hoc-protected amino acid.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Workflow Diagram

G start Start: Amino Acid dissolve 1. Dissolve Amino Acid in Aqueous Base (Na₂CO₃) Cool to 0 °C start->dissolve add_reagent 2. Add this compound (in Dioxane/THF) Dropwise at 0-5 °C dissolve->add_reagent react 3. React at RT (2-4 hours) Monitor by TLC add_reagent->react workup 4. Aqueous Work-up Wash with Ether react->workup acidify 5. Acidify with HCl to pH 2-3 workup->acidify extract 6. Extract with Ethyl Acetate acidify->extract dry 7. Dry (MgSO₄) & Concentrate extract->dry product End: N-Hoc-Amino Acid dry->product

Caption: General workflow for the N-protection of amino acids with this compound.

Data and Expected Outcomes

As this is a developmental protocol, the following table presents hypothetical data based on outcomes with structurally similar chloroformates like isobutyl chloroformate.[5] Actual yields and purity will require experimental validation.

Amino AcidProposed ConditionsExpected Yield (Hypothetical)Notes
L-Alanine Na₂CO₃, Dioxane/H₂O, 0°C to RT, 3h85-95%A simple, unhindered amino acid. High yield expected.
L-Valine Na₂CO₃, Dioxane/H₂O, 0°C to RT, 4h75-85%Steric hindrance from the valine side chain may slightly lower the reaction rate and yield.
L-Phenylalanine NaHCO₃, THF/H₂O, 0°C to RT, 3h80-90%The aromatic side chain is not expected to interfere significantly.
L-Serine NaHCO₃, THF/H₂O, 0°C to RT, 4h70-80%The hydroxyl group may require protection or careful control of pH to avoid side reactions.

Deprotection Strategy

The stability of the N-Hoc group is predicted to be intermediate between the acid-labile Boc group and the hydrogenolysis-cleavable Cbz group. The secondary alkyl nature suggests it will be stable to the mildly basic conditions used for Fmoc removal (e.g., piperidine).

Proposed Cleavage Condition: Strong acidic conditions.

  • Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM), similar to Boc deprotection.[12]

  • Mechanism: The deprotection would likely proceed through a stabilized secondary carbocation intermediate upon protonation of the carbamate oxygen.

  • Procedure:

    • Dissolve the N-Hoc-protected peptide in DCM.

    • Add a solution of 25-50% TFA in DCM.

    • Stir at room temperature for 1-2 hours.

    • Monitor cleavage by TLC or HPLC.

    • Remove the solvent and excess TFA under reduced pressure.

Trustworthiness and Self-Validation

To validate this protocol and the utility of the N-Hoc protecting group, the following steps are critical:

  • Spectroscopic Confirmation: The structure of the N-Hoc-amino acid should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Stability Studies: Test the stability of the N-Hoc group under various conditions (e.g., 20% piperidine in DMF, catalytic hydrogenation) to establish its orthogonality.

  • Racemization Test: For peptide coupling applications, the degree of racemization during activation and coupling must be assessed, for instance, by HPLC analysis of a model dipeptide.[13]

  • Deprotection Efficiency: The completeness of the TFA-mediated deprotection should be quantified to ensure the protecting group can be removed cleanly and efficiently.[14]

Conclusion and Outlook

This compound presents an intriguing, unexplored option for the N-protection of amino acids. The resulting N-Hoc group is hypothesized to possess stability to base and hydrogenolysis while being removable under strong acid, placing it in a useful orthogonal space for complex peptide synthesis. The steric bulk of the hexan-3-yl moiety may also confer favorable solubility properties to protected intermediates. The protocols and insights provided here form a comprehensive starting point for the systematic evaluation and potential adoption of this novel protecting group in the field of peptide chemistry.

References

  • Peptide synthesis - Amino group protection. Química Organica.org. [Link]

  • Homologation of alpha-amino acids to beta-amino acids: 9-fluorenylmethyl chloroformate as a carboxyl group activating agent for the synthesis of N-alpha-protected aminoacyldiazomethanes. ResearchGate. [Link]

  • Aqueous MW Eco-Friendly Protocol for Amino Group Protection. ResearchGate. [Link]

  • Synthesis of peptides employing 9-fluorenylmethyl chloroformate as a coupling agent. ResearchGate. [Link]

  • N-Dealkylation of Amines. National Institutes of Health (NIH). [Link]

  • Protection Reactions. Wiley-VCH. [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. [Link]

  • Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). PubMed Central (PMC). [Link]

  • Isopropyl chloroformate as a superior reagent for mixed anhydride generation and couplings in peptide synthesis. ResearchGate. [Link]

  • Hexan-3-yl chloroformate. Georganics. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health (NIH). [Link]

  • 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Thieme Chemistry. [Link]

  • Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • Process for preparing enantiomerically enriched amino-alcohols.
  • Improving Peptide Synthesis. Occam Design. [Link]

  • Process for producing N-protected amino acid.
  • Deprotection of N-Nosyl-α-amino Acids by Using Solid-Supported Mercaptoacetic Acid. ResearchGate. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • N-Carbamate protected amino acid derived guanidine organocatalysts. Wolverhampton Intellectual Repository and E-Theses. [Link]

  • Hexan-3-yl chloroformate de Haute pureté | FR. Georganics. [Link]

  • Hexan-3-yl chloroformate - Hohe reinheit | DE. Georganics. [Link]

Sources

Application of Hexan-3-yl Carbonochloridate in the Synthesis of a Key Dabigatran Etexilate Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Carbamate Formation in Modern Drug Synthesis

In the landscape of contemporary pharmaceutical development, the carbamate functional group stands out as a cornerstone moiety. Its prevalence in a vast array of therapeutic agents is a testament to its desirable physicochemical properties, including enhanced metabolic stability and the ability to act as a bioisostere for amide bonds.[1] The synthesis of carbamates is therefore a critical operation in medicinal chemistry. Among the various synthetic routes, the reaction of a chloroformate with a primary or secondary amine is a robust and widely employed method for the efficient construction of the carbamate linkage.[2] This application note provides a detailed technical guide on the use of Hexan-3-yl carbonochloridate, a key reagent, in the synthesis of a crucial intermediate for Dabigatran Etexilate, a potent, non-peptide direct thrombin inhibitor used for the prevention of stroke and systemic embolism.[3][4]

This document will delve into the mechanistic underpinnings of the carbamate-forming reaction, provide a comprehensive, step-by-step protocol for the synthesis of the Dabigatran Etexilate precursor, and offer critical insights into reaction optimization and safety considerations.

Properties and Specifications of this compound

A thorough understanding of the reagent's properties is paramount for its safe and effective use in synthesis.

PropertyValueReference
Chemical Name This compound[5]
Synonyms 3-Hexyl Chloroformate, Carbonochloridic acid, 1-ethylbutyl ester[5]
CAS Number 58906-62-0[5]
Molecular Formula C₇H₁₃ClO₂[5]
Molecular Weight 164.63 g/mol [5]
Appearance Clear Colorless Oil[6]
Storage Hygroscopic, store under inert atmosphere in a refrigerator.[6]
Solubility Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly).[6]
Stability Air and moisture sensitive.[6]

Application in the Synthesis of a Dabigatran Etexilate Intermediate

The pivotal role of this compound is demonstrated in the final N-acylation step in the synthesis of the immediate precursor to Dabigatran Etexilate. The reaction involves the acylation of the amidine group of ethyl 3-(2-((4-amidinophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate to form the corresponding n-hexyloxycarbonyl carbamate.

Reaction Scheme:

cluster_reactants Reactants Amidine Ethyl 3-(2-((4-amidinophenylamino)methyl)-1-methyl- N-(pyridin-2-yl)-1H-benzo[d]imidazole-5- carboxamido)propanoate Hydrochloride Product Ethyl 3-[[2-[[[4-[[[(hexyloxy)carbonyl]amino]iminomethyl] phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl] carbonylamino]propanoate (Dabigatran Etexilate Precursor) Amidine->Product Acylation Chloroformate This compound Chloroformate->Product Base K₂CO₃ (Potassium Carbonate) Base->Product HCl Scavenger Solvent Acetone Solvent->Product Reaction Medium

Caption: Synthesis of the Dabigatran Etexilate precursor.

Mechanism of Carbamate Formation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amidine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion, which is subsequently neutralized by a base, such as potassium carbonate, to drive the reaction to completion.

G Reactants Amidine (R-NH-C(=NH)NH₂) + This compound (R'-O-COCl) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Carbamate Product (R-NH-C(=NH)NH-CO-OR') + HCl Intermediate->Product Chloride Elimination Start Cyano-Intermediate Pinner Pinner Reaction (EtOH, HCl, NH₄CO₃) Start->Pinner Amidine Amidine Intermediate (Hydrochloride Salt) Pinner->Amidine Acylation N-Acylation (this compound, K₂CO₃, Acetone) Amidine->Acylation Product Dabigatran Etexilate Precursor Acylation->Product Purification Purification Product->Purification FinalProduct Final Product Purification->FinalProduct

Sources

"Hexan-3-yl carbonochloridate" for the derivatization of amines for GC analysis.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Robust Derivatization of Primary and Secondary Amines using Hexan-3-yl Carbonochloridate for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Abstract

This technical guide provides a comprehensive framework for the derivatization of primary and secondary amines using this compound (also known as 3-Hexyl chloroformate) for subsequent analysis by Gas Chromatography (GC). Amines are notoriously challenging to analyze directly via GC due to their high polarity and basicity, which often leads to poor chromatographic performance, including severe peak tailing and low sensitivity.[1] Derivatization converts these problematic analytes into more volatile, less polar, and more thermally stable carbamate derivatives, dramatically improving peak shape, resolution, and quantification accuracy.[2][3] While specific literature on this compound for this application is limited, this protocol is built upon the well-established and reliable chemistry of alkyl chloroformate reagents, such as ethyl and methyl chloroformate, which are widely used for the analysis of amines, amino acids, and other metabolites.[4][5][6][7] We present the reaction mechanism, a detailed step-by-step protocol for sample derivatization, and recommended GC-MS parameters for the analysis of the resulting N-(hexan-3-yloxycarbonyl) amine derivatives.

Introduction: The Challenge of Amine Analysis

Primary and secondary amines are a critical class of compounds, integral to pharmaceuticals, biological systems, and industrial processes. However, their analysis by gas chromatography presents significant hurdles. The lone pair of electrons on the nitrogen atom and the polar N-H bonds lead to strong interactions with active sites (e.g., free silanol groups) on the surfaces of GC inlet liners and capillary columns.[1] This adsorption results in:

  • Peak Tailing: Asymmetrical peaks that are difficult to integrate accurately.

  • Poor Sensitivity: Irreversible adsorption of the analyte leads to signal loss.

  • Low Volatility: Strong intermolecular hydrogen bonding reduces the volatility of many amines, requiring high temperatures that can lead to degradation.

Derivatization is a chemical modification technique that addresses these issues by masking the polar functional groups.[2] Alkyl chloroformates react rapidly and quantitatively with the amine group to form a stable, non-polar carbamate ester, which exhibits superior chromatographic behavior.

Principle and Mechanism of Derivatization

The derivatization of an amine with this compound is a nucleophilic acyl substitution reaction. The reaction is typically performed in a two-phase system: an aqueous, alkaline solution containing the amine and an organic solvent containing the chloroformate reagent. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the chloroformate. The presence of a base (e.g., sodium bicarbonate, sodium borate, or pyridine) is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][8]

The overall reaction is as follows:

R-NH₂ (Amine) + Cl-C(=O)O-CH(CH₂CH₃)(CH₂CH₂CH₃) (this compound) → R-NH-C(=O)O-CH(CH₂CH₃)(CH₂CH₂CH₃) (Carbamate Derivative) + HCl

This reaction is advantageous because it is typically instantaneous at room temperature and can be performed directly in aqueous media, simplifying sample preparation for biological fluids.[4][6]

Derivatization Mechanism Mechanism of Amine Derivatization Amine R-NH₂ (Primary Amine) Reaction_Step1 Nucleophilic Attack Amine->Reaction_Step1 Chloroformate This compound Cl-C(=O)O-R' Chloroformate->Reaction_Step1 Carbamate N-(hexan-3-yloxycarbonyl) Amine (Carbamate Derivative) R-NH-C(=O)O-R' HCl HCl Intermediate [Intermediate] Reaction_Step1->Intermediate Forms Tetrahedral Intermediate Intermediate->Carbamate Reaction_Step2 Base (e.g., NaHCO₃) Neutralizes HCl Intermediate->Reaction_Step2 Elimination of Cl⁻ Reaction_Step2->HCl

Caption: Reaction of an amine with this compound.

Experimental Protocols

Required Materials and Reagents
  • Reagents:

    • This compound (CAS 58906-62-0).[9][10]

    • Amine standards or sample containing amines.

    • Pyridine or 1.0 M Sodium Bicarbonate solution (or Sodium Borate buffer, pH 9-10)[2].

    • Aprotic solvent (e.g., Acetonitrile or Toluene).

    • Extraction solvent (e.g., Hexane, Chloroform, or Isooctane)[2][4][11].

    • Anhydrous Sodium Sulfate.

    • Methanol (for rinsing glassware).

  • Equipment:

    • 2 mL autosampler vials with PTFE-lined caps.

    • Vortex mixer.

    • Centrifuge.

    • Pipettes and tips.

    • Gas Chromatograph with Mass Spectrometer (GC-MS).

Preparation of Reagents
  • Amine Standard Stock Solution: Prepare a 1 mg/mL stock solution of the target amine(s) in a suitable solvent (e.g., methanol or water). Create working standards by serial dilution.

  • Derivatization Reagent Solution: Prepare a solution of this compound in an aprotic solvent (e.g., 50 µL of reagent in 950 µL of acetonitrile). Note: This reagent is sensitive to moisture and should be prepared fresh.[9]

Step-by-Step Derivatization Protocol

This protocol is adapted from established methods for other alkyl chloroformates.[2][6]

  • Sample Preparation: To a 2 mL vial, add 100 µL of the aqueous amine standard or sample.

  • Alkalinization: Add 100 µL of 1.0 M Sodium Bicarbonate solution (or other base) to the vial to adjust the pH to ~9-10. Vortex briefly.

  • Reagent Addition: Add 200 µL of the this compound reagent solution.

  • Reaction: Immediately cap the vial tightly and vortex vigorously for 30-60 seconds at room temperature. The reaction is rapid, and an emulsion may form.

  • Extraction: Add 500 µL of the extraction solvent (e.g., Hexane). Vortex vigorously for another 30 seconds to extract the carbamate derivative into the organic phase.

  • Phase Separation: Centrifuge the vial at ~2000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Sample Transfer: Carefully transfer the upper organic layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized sample.

Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction & Analysis A 1. Pipette 100 µL Aqueous Sample/Standard into Vial B 2. Add 100 µL Base (e.g., NaHCO₃) A->B C 3. Add 200 µL Chloroformate Reagent B->C D 4. Vortex Vigorously for 30-60 seconds C->D E 5. Add 500 µL Extraction Solvent (Hexane) D->E F 6. Vortex & Centrifuge to Separate Phases E->F G 7. Transfer Organic Layer to new Vial w/ Na₂SO₄ F->G H 8. Inject 1 µL into GC-MS G->H

Caption: Workflow for amine derivatization and extraction.

GC-MS Analysis Parameters

The following tables provide recommended starting parameters for the GC-MS analysis of Hexan-3-yl carbamate derivatives. These may require optimization based on the specific analytes and instrument used.

GC Parameter Recommended Setting Rationale
GC System Agilent, Thermo, Shimadzu, or equivalent---
Column HP-5MS, DB-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)[12]A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for these types of derivatives.
Inlet Temperature 280 °CEnsures rapid and complete vaporization of the less-polar derivatives without thermal degradation.
Injection Mode Splitless (or Split 10:1 for concentrated samples)Splitless mode is ideal for trace analysis to maximize analyte transfer to the column.
Carrier Gas Helium, constant flow at 1.0-1.2 mL/minProvides optimal efficiency and is inert.
Oven Program Initial: 80 °C, hold 1 minA lower starting temperature helps focus the analytes at the head of the column.
Ramp: 10 °C/min to 290 °CA moderate ramp rate effectively separates analytes with different boiling points.
Final Hold: Hold at 290 °C for 5 minEnsures elution of all compounds and cleans the column for the next run.
MS Parameter Recommended Setting Rationale
MS System Quadrupole or Ion Trap Mass Spectrometer---
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI provides reproducible fragmentation patterns for library matching and structural elucidation.
Source Temperature 230 °CStandard temperature to maintain cleanliness and prevent condensation.
Quad Temperature 150 °CStandard temperature to ensure consistent mass filtering.
Scan Range m/z 40-550A wide scan range captures the molecular ion and key fragments of most derivatized small amines.
Solvent Delay 3-4 minPrevents the high concentration of solvent from saturating the detector.

Expected Results and Troubleshooting

Expected Outcome: Upon derivatization, you should observe a significant improvement in chromatography. The resulting carbamate derivatives will produce sharp, symmetrical peaks with much later retention times compared to their underivatized counterparts, moving them away from the solvent front and potential interferences.

Troubleshooting:

  • No/Low Product Peak:

    • Cause: Reagent degradation. Solution: Prepare fresh chloroformate solution. The reagent is highly sensitive to moisture.

    • Cause: Incorrect pH. Solution: Ensure the aqueous phase is sufficiently basic (pH 9-10) to facilitate the reaction and neutralize HCl.

  • Broad or Tailing Peaks Persist:

    • Cause: Incomplete derivatization. Solution: Increase vortexing time or reagent concentration.

    • Cause: Active sites in the GC system. Solution: Perform inlet maintenance (replace liner, septum) or trim the front of the GC column.

  • Presence of Multiple Derivative Peaks:

    • Cause: For some polyfunctional amines, multiple derivatization can occur. Solution: This is expected; ensure MS analysis can distinguish the products. Direct alkylation can sometimes lead to a mixture of products.[2]

Conclusion

Derivatization of primary and secondary amines with this compound, following the principles of alkyl chloroformate chemistry, is a powerful strategy to overcome the inherent challenges of their analysis by GC-MS. This method is rapid, robust, and can be performed in aqueous conditions, making it highly suitable for a wide range of applications in drug development, clinical diagnostics, and environmental monitoring. The resulting stable carbamate derivatives yield excellent chromatographic peak shapes and allow for sensitive and reliable quantification.

References

  • Eiceman, G. A., & Vandiver, V. J. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191–1195. Retrieved from [Link]

  • Fiehn, O., & Weckwerth, W. (2003). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics: The Frontier of Systems Biology. Retrieved from [Link]

  • Wang, J., Huang, Z. H., Gage, D. A., & Watson, J. T. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71–78. Retrieved from [Link]

  • Qiu, Y., Su, M., Liu, Y., & Chen, X. (2008). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Analytical and Bioanalytical Chemistry, 391(8), 2881-2888. Retrieved from [Link]

  • Majumdar, S. (2022). N-Dealkylation of Amines. Molecules, 27(19), 6684. Retrieved from [Link]

  • Kataoka, H. (1996). Gas chromatography of amines as various derivatives. Journal of Chromatography A, 727(1), 1-19. Retrieved from [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Metabolomics, 189-201. Retrieved from [Link]

  • Brückner, H., & Schieber, A. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347–358. Retrieved from [Link]

  • Brückner, H., & Schieber, A. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358*. Retrieved from [Link]

  • An, T., Zhang, Y., & Li, G. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 349-358. Retrieved from [Link]

  • García-Alonso, S., Gómez-Moreno, F. J., Alonso-Blanco, E., & Pérez-Pastor, R. M. (2024). Quantification of dimethylamine in low concentration particulate matter by reducing the concentration of 9-fluorenylmethyl chloroformate. Analytical Methods. Retrieved from [Link]

  • Zhang, L., et al. (2015). Selective and full derivatization of amino group in chitosan with alkyl chloroformate of low stereo-hindrance. Chinese Journal of Polymer Science, 33, 145-152. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2020). Reaction mechanism of alkyl chloroformate derivatization reaction. Retrieved from [Link]

  • Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Application Note. Retrieved from [Link]

  • Google Patents. (2012). CN102741237A - β-dihydrofuran derivative compounds.

Sources

Application Notes & Protocols: Analytical Strategies for Monitoring Reactions of Hexan-3-yl Carbonochloridate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Hexan-3-yl carbonochloridate (CAS 58906-62-0) is a reactive chemical intermediate frequently employed in organic synthesis.[1][2] Its primary utility lies in its function as an acylating agent, introducing the hexan-3-yloxycarbonyl moiety onto nucleophiles such as alcohols, amines, and thiols. This reaction is fundamental in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, where it is used to form carbonates, carbamates, and thiocarbonates, respectively.

The high reactivity of the chloroformate group, driven by the electrophilic carbonyl carbon, makes this compound a valuable but challenging reagent to work with.[3] The compound is highly susceptible to hydrolysis from atmospheric or solvent-resident moisture, which leads to its degradation into 3-hexanol and hydrochloric acid.[3][4] This instability necessitates precise and robust analytical methods to monitor reaction progress. Effective monitoring ensures optimal reaction yield, minimizes the formation of impurities, allows for kinetic analysis, and ultimately guarantees the quality and stereochemical integrity of the final product.[3][5]

This document provides a detailed guide to the primary analytical methods for monitoring reactions involving this compound, offering both theoretical justifications and practical, step-by-step protocols for researchers and drug development professionals.

Overview of Analytical Strategies

The choice of analytical technique depends on the specific reaction parameters, the properties of the reactants and products, and the type of information required (e.g., qualitative progress, quantitative conversion, or kinetic data). The primary methods fall into two categories: offline chromatographic analysis and online (in-situ) spectroscopic analysis.

  • Chromatographic Methods (Offline): These techniques involve withdrawing an aliquot from the reaction mixture at specific time points, quenching the reaction, and analyzing the sample. They provide excellent separation and quantification of individual components.

    • Gas Chromatography (GC): Ideal for volatile and thermally stable compounds. Coupled with Mass Spectrometry (GC-MS), it provides unparalleled identification capabilities.

    • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.

  • Spectroscopic Methods (Online/In-situ): These methods monitor the reaction as it occurs within the reactor, providing real-time data without disturbing the system.[5]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Tracks changes in the concentration of functional groups by monitoring their characteristic vibrational frequencies.

The following diagram outlines a decision-making workflow for selecting the appropriate analytical method.

Analytical_Method_Selection Start Start: Reaction Monitoring Required for This compound Q1 Need real-time kinetic data without sampling? Start->Q1 InSitu Pursue In-Situ Spectroscopy Q1->InSitu Yes Offline Pursue Offline Chromatography Q1->Offline No FTIR_Method Primary Method: In-Situ FTIR Spectroscopy InSitu->FTIR_Method Q2 Are all key components (reactant, product) volatile & thermally stable? Offline->Q2 GC_Method Primary Method: Gas Chromatography (GC-MS/FID) Q2->GC_Method Yes HPLC_Method Primary Method: High-Performance Liquid Chromatography (HPLC-UV/MS) Q2->HPLC_Method No

Caption: Decision workflow for selecting an analytical method.

Chromatographic Methods for Reaction Monitoring

Chromatographic techniques are the gold standard for quantitative analysis, offering superior separation of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Causality: GC is highly effective for analyzing chloroformates and their derivatives due to their volatility.[6] The technique separates compounds based on their boiling points and interaction with a stationary phase. Coupling GC with a Mass Spectrometer (MS) allows for definitive identification of the starting material, intermediates, and products based on their mass-to-charge ratio and fragmentation patterns. This is particularly useful for confirming the structure of the desired product and identifying any side products. Alkyl chloroformates are well-established derivatization reagents for GC analysis, indicating their inherent suitability for this technique.[7]

Applicability: Best suited for reactions where this compound reacts with other relatively small, volatile molecules (e.g., simple amines or alcohols) to produce thermally stable products.

Protocol 1: GC-MS for Monitoring Carbamate Formation

This protocol details the monitoring of the reaction between this compound and a primary amine (e.g., benzylamine) to form the corresponding carbamate.

A. Sample Preparation and Quenching

  • At designated time points (e.g., t=0, 5, 15, 30, 60 min), carefully withdraw an aliquot (approx. 50 µL) from the reaction mixture.

  • Immediately quench the aliquot in a vial containing 1 mL of a cold, acidic solution (e.g., 0.1 M HCl in ethyl acetate).

    • Causality: Quenching is critical to stop the reaction instantly. The acidic solution neutralizes any basic catalyst or excess amine and ensures that the chloroformate does not continue to react post-sampling.

  • Add an internal standard (IS) solution (e.g., 100 µL of a 1 mg/mL solution of n-dodecane in ethyl acetate).

    • Causality: An internal standard is a stable compound added in a constant amount to all samples. It corrects for variations in injection volume and instrument response, enabling accurate quantification.

  • Vortex the vial for 30 seconds. If an aqueous layer is present, allow the layers to separate and draw from the organic (top) layer for analysis.

B. Instrumentation and Parameters

ParameterRecommended SettingJustification
GC System Agilent 8890 GC or equivalentStandard, robust platform for routine analysis.
MS Detector Agilent 5977 MSD or equivalentProvides high-quality mass spectra for compound identification.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA non-polar column that provides excellent separation for a wide range of analytes based on boiling point.[8]
Injection Volume 1 µLStandard volume for capillary columns.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample without causing thermal degradation of the analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C, Hold: 5 minA starting temperature below the solvent boiling point allows for good peak shape. The ramp rate is sufficient to elute all components within a reasonable time.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Scan Range 40 - 450 m/zCovers the molecular weights of the expected reactants, products, and internal standard.

C. Data Analysis

  • Identify the peaks for this compound, benzylamine, the carbamate product, and the internal standard by their retention times and mass spectra.

  • Calculate the relative response factor (RRF) for the reactant and product against the internal standard using a calibration curve.

  • Quantify the concentration of the reactant and product at each time point to determine the reaction conversion rate.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A 1. Aliquot Reaction Mixture at t=x B 2. Quench in Acidic Solvent A->B C 3. Add Internal Standard (IS) B->C D 4. Vortex & Prepare for Injection C->D E 5. Inject 1µL into GC-MS System D->E F 6. Separate Analytes on HP-5ms Column E->F G 7. Detect & Identify by Mass Spectrometry F->G H 8. Integrate Peak Areas (Analyte & IS) G->H I 9. Calculate Concentration vs. Time H->I J 10. Determine Reaction Conversion & Profile I->J

Caption: Workflow for GC-MS monitoring of a reaction.

High-Performance Liquid Chromatography (HPLC)

Principle & Causality: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is exceptionally well-suited for compounds that are not easily volatilized or are prone to thermal degradation.[9] For reactions involving this compound with large, non-volatile nucleophiles (e.g., complex drug scaffolds, peptides), HPLC is the method of choice. A UV detector is commonly used, as both the reactant and product often contain chromophores. The disappearance of the reactant peak and the appearance of the product peak can be monitored and quantified.[10]

Applicability: Ideal for reactions with non-volatile or thermally sensitive reactants/products, and for precise quantitative analysis of reaction conversion.

Protocol 2: HPLC-UV for Monitoring Reaction Conversion

This protocol describes a reversed-phase HPLC method for monitoring the reaction of this compound.

A. Sample Preparation and Quenching

  • At designated time points, withdraw an aliquot (approx. 10 µL) from the reaction mixture.

  • Immediately quench the aliquot in a vial containing 1 mL of the mobile phase (e.g., Acetonitrile/Water mixture).

    • Causality: Diluting the sample in the mobile phase effectively stops the reaction and prepares it for direct injection, minimizing sample preparation errors.

  • Vortex thoroughly and transfer to an HPLC vial for analysis.

B. Instrumentation and Parameters

ParameterRecommended SettingJustification
HPLC System Agilent 1260 Infinity II or equivalentA reliable and widely used system for routine analysis.
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)DAD allows for monitoring at multiple wavelengths to find the optimal absorbance for each component.
Column C18 Column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)Reversed-phase C18 columns are versatile and provide excellent retention and separation for moderately polar to non-polar compounds.
Mobile Phase A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid)A common mobile phase system for reversed-phase chromatography. The acid improves peak shape.[11]
Gradient Start at 50% B, ramp to 95% B over 10 min, hold for 2 min, return to 50% B over 1 min, and equilibrate for 2 min.A gradient elution is necessary to separate compounds with different polarities within a reasonable timeframe. This must be optimized for the specific reaction.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 5 µLA small injection volume prevents peak distortion and column overloading.
Detection λ 215 nm and 260 nm215 nm is suitable for detecting peptide bonds or carbonyls, while 260 nm is good for aromatic systems.[10] Monitor multiple wavelengths to determine the optimal one for each component.

C. Data Analysis

  • Develop the method by injecting standards of the starting material and the expected product to determine their retention times.

  • At each time point, integrate the peak area of the reactant (this compound) and the product.

  • Calculate the percent conversion using the following formula:

    • % Conversion = [Area(Product) / (Area(Reactant) + Area(Product))] * 100

In-Situ Spectroscopic Monitoring

In-situ analysis provides a continuous stream of data, offering deep insight into reaction kinetics, mechanisms, and the detection of transient intermediates without the need for sampling and quenching.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Causality: In-situ FTIR spectroscopy works by passing an infrared beam through the reaction mixture and measuring the absorbance of specific wavelengths.[13] Every functional group has a characteristic vibrational frequency. The chloroformate functional group has a very strong and distinct carbonyl (C=O) stretch, typically around 1775-1785 cm⁻¹. When it reacts to form a carbamate, for example, a new carbonyl peak appears at a lower frequency (approx. 1700-1725 cm⁻¹). By monitoring the decrease in the chloroformate peak intensity and the simultaneous increase in the product peak intensity, the reaction can be tracked in real-time.[5]

Applicability: Excellent for mechanistic studies and determining reaction endpoints precisely. It is particularly powerful for optimization studies where reaction conditions are varied.

Protocol 3: In-Situ FTIR for Real-Time Kinetic Analysis

A. Experimental Setup

  • Set up the chemical reaction in a synthesis reactor equipped with an in-situ FTIR probe (e.g., a Mettler-Toledo ReactIR with an ATR probe).

  • Ensure the probe is clean and properly positioned within the reaction mixture to get a representative measurement.

B. Data Acquisition

  • Collect a background spectrum of the reaction solvent and all starting materials except the limiting reagent (often this compound) before initiating the reaction.

  • Initiate the reaction by adding the final reagent.

  • Immediately begin collecting spectra at regular intervals (e.g., every 30 seconds) for the duration of the reaction.

C. Key Frequencies to Monitor

Functional GroupTypical Wavenumber (cm⁻¹)Change During Reaction
Chloroformate (C=O) 1775 - 1785 cm⁻¹ Decreases
Carbamate (C=O)1700 - 1725 cm⁻¹Increases
Carbonate (C=O)1740 - 1760 cm⁻¹Increases
N-H (Amine)3300 - 3500 cm⁻¹Decreases
O-H (Alcohol)3200 - 3600 cm⁻¹Decreases

D. Data Analysis

  • Select the characteristic peaks for the reactant (e.g., 1780 cm⁻¹) and the product (e.g., 1715 cm⁻¹).

  • Plot the absorbance (or peak height/area) of these peaks against time.

  • The resulting curves provide a real-time concentration profile of the key species, from which kinetic parameters (rate constant, half-life) can be derived.[13]

FTIR_Setup Conceptual setup for in-situ FTIR monitoring.

Caption: Conceptual setup for in-situ FTIR monitoring.

Summary and Recommendations

No single technique is universally superior; the optimal choice is dictated by the specific research question.

TechniquePrimary Use CaseProsCons
GC-MS Identification & quantification of volatile products.High sensitivity, definitive structural confirmation.Requires volatile & thermally stable analytes; destructive.
HPLC-UV Precise quantification of non-volatile products.Highly versatile, robust for quantification, non-destructive.Lower resolution for structural ID than MS; requires chromophore.
In-Situ FTIR Real-time kinetic analysis & endpoint determination.Continuous data, no sampling needed, detects intermediates.[13]Less sensitive than chromatography, peak overlap can be an issue.

For comprehensive analysis, a combination of methods is often employed. For example, in-situ FTIR can be used to rapidly optimize reaction conditions and determine the endpoint, while offline HPLC or GC-MS can be used on the final reaction mixture to quantify yield and impurity profiles accurately.[13] By leveraging these powerful analytical tools, researchers can gain a deep understanding of reactions involving this compound, leading to more efficient, robust, and scalable synthetic processes.

References

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. (2019).
  • Ethylchloroformate Derivatization for GC–MS Analysis of Resver
  • Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. PMC. (2009). Available at: [Link]

  • In-Situ Monitoring of Chemical Reactions. Mettler Toledo. Available at: [Link]

  • In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering. (2021). Available at: [Link]

  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
  • Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. PubMed. (2014). Available at: [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Available at: [Link]

  • GC-MS ANALYSIS OF THE CHLOROFORM EXTRACT OF BARK OF TERMINALIA TRAVANCORENSIS WIGHT & ARN. (COMBRETACEAE). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017).
  • GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Applic
  • A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Analyst (RSC Publishing). (2020).
  • UHPLC-UV chromatograms of standard mixtures of 14 acyl-CoAs acquired...
  • Influence of the Acetamide from Acetonitrile Hydrolysis in Acid-Contained Mobile Phase on the Ultraviolet Detection in High Performance Liquid Chromatography.
  • Hexan-3-yl chloroformate. Georganics. Available at: [Link]

  • Experimental and In Silico Approaches to Study Carboxylesterase Substr
  • Hexan-3-yl chloroform
  • Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. PMC. (2012).
  • Preventing degradation of (R)
  • Preparation of aryl chloroformates.
  • Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Kobe University. (2022).
  • pentan-3-yl carbonochlorid
  • L-Proline. Organic Syntheses Procedure.
  • Methyl chloroformate. PubChem. Available at: [Link]

  • Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile.

Sources

Application Notes and Protocols for the Synthesis of Novel Agrochemicals Using Hexan-3-yl Carbonochloridate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Hexan-3-yl Carbonochloridate in Modern Agrochemical Design

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the synthetic chemist's toolkit, chloroformates represent a pivotal class of reagents, enabling the facile construction of carbamate and carbonate linkages that are central to the bioactivity of numerous pesticides, herbicides, and fungicides.[1][2][3] This application note delves into the specific utility of this compound, a structurally distinct chloroformate, as a versatile building block for the creation of new agrochemical candidates.

This compound (CAS No: 58906-62-0), with its branched secondary alkyl chain, offers a unique lipophilic character that can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active ingredient.[4] This branching can enhance membrane permeability, modulate metabolic stability, and create novel steric interactions within the target enzyme's active site, potentially leading to improved efficacy or a differentiated mode of action. This guide provides detailed protocols for leveraging the reactivity of this compound in the synthesis of novel carbamate and thiocarbamate fungicides, highlighting the causality behind experimental choices and offering insights into reaction optimization and product characterization.

Chemical Properties and Safety Considerations

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5][6] It is sensitive to moisture and incompatible with strong oxidizing agents, bases, alcohols, and amines.[5] Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory.

PropertyValueSource
CAS Number 58906-62-0[4]
Molecular Formula C₇H₁₃ClO₂[4]
Molecular Weight 164.63 g/mol [4]
Appearance Clear Colorless Oil[7]
Synonyms This compound; Carbonochloridic acid, 1-ethylbutyl ester; 1-Ethylbutyl carbonochloridate[7]

Core Synthetic Applications: Building Novel Agrochemical Scaffolds

The primary utility of this compound in agrochemical synthesis lies in its ability to react with nucleophiles, such as amines and thiols, to form stable carbamate and thiocarbamate linkages, respectively. These functional groups are prevalent in a wide range of commercial fungicides and herbicides.[1][8]

Diagram: General Synthetic Pathways

reagent Hexan-3-yl Carbonochloridate carbamate Novel Carbamate Agrochemical reagent->carbamate + Amine (Base) thiocarbamate Novel Thiocarbamate Agrochemical reagent->thiocarbamate + Thiol (Base) amine Primary/Secondary Amine (R¹R²NH) amine->carbamate thiol Thiol (R³SH) thiol->thiocarbamate

Caption: Key synthetic routes using this compound.

Protocol 1: Synthesis of a Novel N-Aryl Carbamate Fungicide Candidate

This protocol details the synthesis of a hypothetical N-aryl carbamate, (3-chloro-4-methylphenyl) hexan-3-yl carbamate, a structure designed to mimic known fungicidal scaffolds with the introduction of the unique hexan-3-yl moiety for potentially enhanced lipophilicity and bioactivity.

Rationale

The choice of a substituted aniline, 3-chloro-4-methylaniline, is based on the prevalence of halogenated and alkylated phenyl rings in commercial carbamate fungicides. The chlorine atom can enhance bioactivity, while the methyl group can modulate solubility and binding. The reaction is conducted in the presence of a non-nucleophilic base, triethylamine, to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive. Dichloromethane is selected as the solvent due to its inertness and ability to dissolve both reactants.

Experimental Workflow

start Dissolve 3-chloro-4-methylaniline and Triethylamine in DCM cool Cool to 0°C start->cool add Add this compound dropwise cool->add react Stir at room temperature (2-4 hours) add->react workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup dry Dry over Na₂SO₄ workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

Caption: Step-by-step workflow for N-Aryl Carbamate synthesis.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-chloro-4-methylaniline (1.42 g, 10 mmol) and triethylamine (1.52 g, 2.1 mL, 15 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Chloroformate: Add this compound (1.81 g, 11 mmol) dropwise to the stirred solution over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure (3-chloro-4-methylphenyl) hexan-3-yl carbamate.

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
3-chloro-4-methylaniline141.59101.42 g
Triethylamine101.19152.1 mL
This compound164.63111.81 g
Dichloromethane--50 mL

Protocol 2: Synthesis of a Novel S-Alkyl Thiocarbamate Herbicide Candidate

This protocol outlines the synthesis of a hypothetical S-alkyl thiocarbamate, S-(4-chlorobenzyl) N,N-diethylthiocarbamate, using a derivative of this compound chemistry. While this specific example does not directly use this compound, it demonstrates the broader applicability of chloroformate chemistry in synthesizing thiocarbamates, a class of compounds with significant herbicidal activity.[9] A similar approach could be envisioned starting from a thiol derived from Hexan-3-ol.

Rationale

Thiocarbamates are known to inhibit lipid synthesis in plants, making them effective herbicides.[9] The 4-chlorobenzyl group is a common feature in many pesticides, contributing to their bioactivity. Diethylamine is a readily available secondary amine. The reaction is typically carried out in a two-phase system with a phase-transfer catalyst to facilitate the reaction between the water-soluble base and the organic-soluble reactants.

Experimental Workflow

start Prepare a solution of 4-chlorobenzyl mercaptan in Toluene add_base Add aqueous NaOH and a phase-transfer catalyst start->add_base add_chloroformate Add Diethylcarbamoyl chloride dropwise at 10-20°C add_base->add_chloroformate react Stir at room temperature (3-5 hours) add_chloroformate->react separate Separate organic layer react->separate wash Wash with water and brine separate->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by vacuum distillation or chromatography concentrate->purify end Characterize Product purify->end

Sources

Derivatization of polar compounds using "Hexan-3-yl carbonochloridate" for chromatography.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of Polar Compounds with Hexan-3-yl Carbonochloridate for Chromatographic Analysis

Introduction: Overcoming the Analytical Challenge of Polar Molecules

In the fields of pharmaceutical science, metabolomics, and clinical diagnostics, the accurate quantification of polar, non-volatile compounds presents a persistent analytical hurdle. Molecules containing functional groups such as primary and secondary amines, phenols, and carboxylic acids are often difficult to analyze directly using gas chromatography (GC) due to their low volatility and propensity for thermal degradation.[1][2] While liquid chromatography (LC) is more suitable for polar compounds, challenges in retention on common reversed-phase columns and poor ionization efficiency in mass spectrometry (MS) can limit sensitivity and specificity.[3][4]

Chemical derivatization addresses these issues by converting polar analytes into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detectability.[1][5][6] Among the various derivatizing agents, alkyl chloroformates have emerged as exceptionally versatile and efficient reagents.[7][8][9][10] A key advantage of this class of reagents is their ability to react rapidly and quantitatively in aqueous environments, which simplifies sample preparation by allowing for simultaneous extraction and derivatization.[7][11][12]

This application note introduces This compound , a branched-chain alkyl chloroformate, as a novel derivatizing agent for the analysis of polar compounds by GC-MS and LC-MS. While the fundamental reactivity is based on the well-established chemistry of linear alkyl chloroformates like methyl-, ethyl-, and hexyl chloroformate, the unique branched structure of the hexan-3-yl group is proposed to offer distinct advantages in chromatographic separation and mass spectral fingerprinting. This guide provides a comprehensive overview of the derivatization mechanism, detailed experimental protocols, and analytical considerations for researchers seeking to enhance the analysis of polar analytes.

The Derivatization Mechanism: A Versatile Reaction

This compound reacts with nucleophilic functional groups containing active hydrogens, such as amines, phenols, and carboxylic acids. The reaction, a nucleophilic acyl substitution, proceeds rapidly at room temperature, typically in a biphasic aqueous-organic system.[13] The presence of a mild base, such as pyridine, is crucial as it serves as a catalyst and neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[11][12][14]

The general reactions are as follows:

  • Primary/Secondary Amines: React to form stable, less polar carbamates. R-NH₂ + Cl-C(=O)O-CH(C₂H₅)(C₃H₇) → R-NH-C(=O)O-CH(C₂H₅)(C₃H₇) + HCl

  • Phenols: React with the hydroxyl group to form carbonate esters. Ar-OH + Cl-C(=O)O-CH(C₂H₅)(C₃H₇) → Ar-O-C(=O)O-CH(C₂H₅)(C₃H₇) + HCl

  • Carboxylic Acids: React to form mixed anhydrides, which are subsequently converted to esters in the presence of an alcohol.[9][12] R-COOH + Cl-C(=O)O-CH(C₂H₅)(C₃H₇) → R-C(=O)O-C(=O)O-CH(C₂H₅)(C₃H₇) + HCl

The resulting derivatives exhibit increased hydrophobicity and volatility, making them highly suitable for GC analysis and improving their retention on reversed-phase LC columns.

Derivatization_Mechanism cluster_reactants Reactants cluster_products Products Analyte Polar Analyte (R-XH) - Amines (X=NH, NHR') - Phenols (X=O) - Carboxylic Acids (X=COO) Derivative Stable, Less-Polar Derivative (R-X-CO-O-Hexan-3-yl) Analyte->Derivative + Reagent Byproduct HCl Analyte->Byproduct + Reagent Reagent This compound Reagent->Derivative Reagent->Byproduct Catalyst Pyridine (Catalyst & HCl Scavenger) Catalyst->Derivative drives reaction

Caption: General reaction mechanism for derivatization.

Protocol 1: General Derivatization of Polar Analytes in Aqueous Samples

This protocol provides a robust, single-step method for the derivatization and extraction of a wide range of polar compounds from an aqueous matrix.

Materials and Reagents:

  • This compound

  • Pyridine (analytical grade)

  • Methanol or Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) for pH adjustment

  • Extraction Solvent: Hexane, Chloroform, or Ethyl Acetate (GC or HPLC grade)[11]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Sample Vials (2 mL or 4 mL) with PTFE-lined caps

  • Vortex mixer and Centrifuge

Safety Precautions:

  • This compound is a corrosive and moisture-sensitive acyl chloride. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine is toxic and flammable. All operations should be performed in a fume hood.

Step-by-Step Procedure:

  • Sample Preparation:

    • Pipette 200-500 µL of the aqueous sample (e.g., urine, plasma extract, fruit juice) into a glass reaction vial.

    • If an internal standard is used, add it to the sample at this stage.

    • Rationale: Starting with a defined volume is critical for quantitative analysis.

  • pH Adjustment:

    • Add 50 µL of 1 M Sodium Bicarbonate or adjust the sample pH to ~9-10 with NaOH.[1]

    • Rationale: A basic environment is required to deprotonate the target functional groups, making them nucleophilic, and to neutralize the HCl byproduct generated during the reaction.[11][12]

  • Addition of Catalyst and Alcohol:

    • Add 50 µL of a freshly prepared solution of Pyridine/Methanol (1:4 v/v).

    • Rationale: Pyridine catalyzes the reaction.[11] Methanol acts as a nucleophile to convert the intermediate mixed anhydride of carboxylic acids into their more stable methyl esters.

  • Derivatization and Extraction:

    • Add 500 µL of the extraction solvent (e.g., hexane) to the vial.

    • Add 20 µL of this compound.

    • Immediately cap the vial tightly.

    • Rationale: The biphasic system allows the derivatized, now nonpolar, analytes to be immediately extracted into the organic phase, protecting them from potential hydrolysis and driving the reaction equilibrium towards product formation.

  • Reaction and Phase Separation:

    • Vortex the mixture vigorously for 60 seconds. A cloudy emulsion indicates the reaction is proceeding.

    • Centrifuge the vial at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Rationale: Vigorous mixing ensures efficient contact between reactants at the phase interface. Centrifugation provides a clean separation of the layers.

  • Sample Work-up:

    • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate.[1]

    • Let it stand for 5 minutes to remove any residual water.

    • Transfer the dried organic extract to a new autosampler vial for analysis.

    • Rationale: Removing residual water is critical for GC analysis to prevent column damage and ensure derivative stability.

Caption: Experimental workflow for derivatization and extraction.

Analytical Considerations & Data

The choice of analytical technique depends on the properties of the derivatized analytes. GC-MS is generally preferred due to the increased volatility of the derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

The hexan-3-yl derivatives are well-suited for GC-MS analysis.[11][15] The increased molecular weight and hydrocarbon content lead to excellent separation on common nonpolar stationary phases.

ParameterRecommended SettingRationale
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm x 0.25 µm)Standard nonpolar column provides good separation for a wide range of derivatives.
Injector Temp. 250 - 280 °CEnsures efficient volatilization without thermal degradation of the derivatives.
Oven Program Start at 80°C, hold 2 min, ramp 10-15°C/min to 300°C, hold 5 minAn initial low temperature prevents solvent peak tailing, while the ramp allows for the elution of a wide range of analytes.
Carrier Gas Helium, constant flow ~1.2 mL/minInert carrier gas standard for MS applications.
MS Ion Source Electron Ionization (EI) at 70 eVStandard EI provides reproducible fragmentation patterns for library matching and structural elucidation.
MS Quad Temp. 150 °CStandard temperature to minimize contamination.
Mass Range 50 - 650 amuA wide scan range is necessary to capture the molecular ions and key fragments of the derivatives.

Expected Mass Spectra Characteristics

The EI mass spectra of hexan-3-yl derivatives are expected to provide clear structural information. Key fragmentation pathways would likely include:

  • Presence of a Molecular Ion (M⁺·): Often observed, confirming the identity of the derivatized compound.[12][16]

  • Loss of the Alkyl Group: Cleavage of the hexan-3-yl group.

  • McLafferty Rearrangement: If applicable to the analyte structure.

  • Characteristic Ions: Fragments corresponding to the original analyte structure after cleavage of the derivatizing group.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Derivative Peak 1. Incorrect sample pH (too acidic). 2. Reagent has hydrolyzed due to moisture. 3. Insufficient mixing.1. Ensure sample pH is between 9 and 10 before adding the reagent. 2. Use fresh or properly stored this compound. 3. Increase vortexing time to 90 seconds.
Poor Peak Shape (Tailing) 1. Active sites in the GC inlet or column. 2. Incomplete derivatization. 3. Water contamination in the final extract.1. Use a deactivated inlet liner; trim the first few cm of the column. 2. Re-optimize reaction time or reagent amount. 3. Ensure sufficient anhydrous sodium sulfate is used and that the organic layer is fully dried.
Extraneous Peaks in Chromatogram 1. Contaminated solvents or reagents. 2. Side reactions from excess reagent. 3. Sample matrix interference.1. Run a reagent blank to identify sources of contamination. 2. Optimize the amount of derivatizing reagent to be in slight excess but not overwhelming. 3. Consider a sample cleanup step (e.g., SPE) prior to derivatization.

Conclusion

Derivatization using this compound offers a powerful and efficient strategy for the chromatographic analysis of polar compounds. This method leverages the well-established reactivity of alkyl chloroformates to provide a rapid, single-step derivatization and extraction from aqueous samples. The resulting stable, nonpolar derivatives are amenable to both GC-MS and LC-MS analysis, leading to improved peak shapes, enhanced sensitivity, and robust quantification. The branched alkyl structure of the reagent may provide unique chromatographic and mass spectrometric properties, making it a valuable addition to the analytical chemist's toolbox for tackling the challenges of polar analyte measurement.

References

  • Šimek, P., & Husek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43. [Link]

  • Bentham Science Publishers. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis. [Link]

  • Di Donna, L., et al. (2020). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 25(21), 5199. [Link]

  • Goodacre, R., et al. (2003). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 54(391), 2265-2275. [Link]

  • Incocciati, A., et al. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Separations, 9(1), 3. [Link]

  • Zhao, S., & Li, L. (2021). Chemical Derivatization for Polar Metabolome Analysis. In Advanced Mass Spectrometry-based Analytical Separation Techniques for Probing the Polar Metabolome. Royal Society of Chemistry. [Link]

  • Kubinec, R., et al. (2005). Analysis of Phenolic Acids as Chloroformate Derivatives Using Solid Phase Microextraction-Gas Chromatography. Journal of Chromatography A, 1087(1-2), 269-274. [Link]

  • Macone, A., et al. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. I.R.I.S. Institutional Research Information System. [Link]

  • Roessner, U., & Dias, D. A. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. International Journal of Molecular Sciences, 13(2), 2290-2306. [Link]

  • Taguchi, R., & Nishida-Shimizu, M. (2013). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. International Journal of Molecular Sciences, 14(1), 1623-1642. [Link]

  • Dasgupta, A., & Blackwell, W. (1995). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of Forensic Sciences, 40(1), 127-130. [Link]

  • Springer Nature Experiments. (2013). Gas Chromatography-Mass Spectrometry and Analysis of the Serum Metabolomic Profile Through Extraction and Derivatization of Polar Metabolites. [Link]

  • Higashi, T. (2001). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Chromatography, 22(1), 11-16. [Link]

  • Angelino, S., et al. (1998). Improved Procedure for n-Hexyl Chloroformate-Mediated Derivatization of Highly Hydrophilic Substances Directly in Water: Hydroxyaminic Compounds. Journal of Chromatography A, 793(2), 307-316. [Link]

  • Toyo'oka, T. (2017). Derivatization-based High-throughput Bioanalysis by LC-MS. Analytical Sciences, 33(5), 555-563. [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography. Elsevier. [Link]

  • Barbot, F. (2017). Sample Derivatization in Separation Science. ResearchGate. [Link]

  • Qiu, Y., et al. (2007). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. Analytica Chimica Acta, 583(2), 277-283. [Link]

  • Bajpai, V. K., & Shukla, S. (2016). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. Bangladesh Journal of Pharmacology, 11(4), 852-855. [Link]

  • Science.gov. (n.d.). derivatization gas chromatography: Topics. [Link]

  • Kvitvang, H. F. N., et al. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Methods in Molecular Biology, 1198, 137-145. [Link]

  • Wikipedia. (n.d.). Chloroformate. [Link]

  • Husek, P., & Simek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Sci-Hub. [Link]

Sources

Troubleshooting & Optimization

Common side reactions with "Hexan-3-yl carbonochloridate" and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Hexan-3-yl Carbonochloridate. As a secondary alkyl chloroformate, this reagent offers unique properties for the introduction of the hexan-3-yloxycarbonyl group in organic synthesis. However, its structure also predisposes it to specific side reactions and handling challenges.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues and optimize experimental outcomes. While direct literature on this compound is sparse, its reactivity profile can be confidently inferred from extensive studies on analogous secondary chloroformates, such as isopropyl chloroformate.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected properties?

This compound is an ester of chloroformic acid and hexan-3-ol. It is expected to be a colorless, volatile liquid with a pungent, irritating odor. Like other chloroformates, it is a highly reactive electrophile used for introducing a protecting group or forming carbamates and carbonates.[3] Its secondary alkyl structure makes it less thermally stable than primary analogues (e.g., n-hexyl chloroformate) and more prone to decomposition.[2][4]

Q2: What are the primary hazards associated with this compound?

The primary hazards are threefold:

  • High Reactivity & Corrosivity: It reacts readily with moisture (including humidity in the air) to produce corrosive hydrogen chloride (HCl) gas and hexan-3-ol.[2][5] Direct contact can cause severe burns to the skin, eyes, and respiratory tract.[6]

  • Toxicity: Inhalation of vapors is toxic. Upon heating or in a fire, it can decompose to produce highly toxic fumes, including HCl and potentially phosgene.[5][6]

  • Flammability: While specific data is unavailable, analogous short-chain chloroformates are flammable.[5]

Safety Protocol: Always handle this compound in a well-ventilated chemical fume hood. Use personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), splash goggles, a face shield, and a lab coat. Ensure safety showers and eyewash stations are accessible.[7]

Q3: How should I properly store this reagent?

To maintain its integrity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area away from heat sources and incompatible materials like water, bases, and alcohols.[8] Storage in a refrigerator is common, but ensure the container is robust and properly sealed to prevent accidental release.

Troubleshooting Guide: Common Side Reactions & Avoidance

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Issue 1: Low Reaction Yield & Reagent Degradation

Question: My reaction with a nucleophile (an amine to form a carbamate) is giving a low yield, and I suspect my chloroformate has degraded. How can I confirm this and prevent it in the future?

Answer: The most likely cause is hydrolysis of the chloroformate by trace amounts of water. Secondary chloroformates are particularly susceptible to hydrolysis, which can occur via a unimolecular (SN1-type) pathway in ionizing solvents, making them highly sensitive.[1] The byproduct, HCl, can also protonate your amine nucleophile, rendering it unreactive.

Causality:

  • Hydrolysis: RO(CO)Cl + H₂O → ROH + CO₂ + HCl

  • Nucleophile Inactivation: R'NH₂ + HCl → R'NH₃⁺Cl⁻

Workflow: Ensuring Anhydrous Reaction Conditions

cluster_prep Preparation Phase cluster_reagents Reagent Handling cluster_reaction Reaction Execution glassware Flame-dry all glassware under vacuum inert_atm Assemble under inert atmosphere (N₂/Ar) glassware->inert_atm solvents Use freshly distilled, anhydrous solvents inert_atm->solvents chloroformate Transfer chloroformate via syringe under N₂ blanket solvents->chloroformate nucleophile Ensure nucleophile and base are dry nucleophile->chloroformate addition Add chloroformate slowly to cooled solution (0°C) chloroformate->addition monitoring Monitor reaction by TLC or LC-MS addition->monitoring cluster_main Desired Reaction cluster_side Side Reactions A Hexan-3-yl Carbonochloridate B Desired Product (Carbamate/Carbonate) A->B + Nucleophile (e.g., R'NH₂) [Anhydrous] C Hydrolysis Product (Hexan-3-ol + HCl) A->C + H₂O [Moisture] D Decomposition Product (3-Chlorohexane + CO₂) A->D Heat / Metal Catalysts E Byproduct (Di(hexan-3-yl) Carbonate) A->E + Hexan-3-ol (Impurity)

Caption: Competing reaction pathways.

References

  • Kevill, D. N., & D'Souza, M. J. (2009). Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited. Molecules, 14(3), 1056–1066. [Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Chloroformates. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US). [Link]

  • Tashiro, M., & Tsuzuki, H. (1994). Method of decomposing an alkyl chloroformate.
  • Simons, J. H. (1971). Method of purifying haloformates.
  • Földi, Z., et al. (1976). Method for producing chloroformates.
  • Park, Y. S., et al. (2015). LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters. Molecules, 20(8), 15063–15082. [Link]

  • National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. [Link]

  • Gharda, K. H., & Mathur, S. K. (2005). Process for preparing alkyl/aryl chloroformates.
  • Wikipedia. (n.d.). Chloroformate. [Link]

  • Crunden, E. W., & Hudson, R. F. (1961). The mechanism of hydrolysis of acid chlorides. Part VII. Alkyl chloroformates. Journal of the Chemical Society (Resumed), 3748. [Link]

  • Gerrard, W., & Stevens, I. D. R. (1964). Factors in the formation of isomerically and optically pure alkyl halides. Part VII. Rearrangements occurring during the thermal decomposition of alkyl chloroformates. Journal of the Chemical Society B: Physical Organic, 889. [Link]

  • Bowman, M. P., & Kreutzberger, C. B. (2005). Method for purifying chloromethyl chloroformate.
  • ResearchGate. (2015). Acid Chloride/chloroformate purification?[Link]

  • Buck, K. W., & Foster, A. B. (1963). Reactions of some alkyl chloroformates. Journal of the Chemical Society (Resumed), 2217. [Link]

  • Crunden, E. W., & Hudson, R. F. (1962). The mechanism of hydrolysis of acid chlorides. Part VIII. Chloroformats of secondary alcohols. Journal of the Chemical Society (Resumed), 1479. [Link]

  • Hušek, P., & Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23–43. [Link]

  • Sciencemadness Discussion Board. (2004). Preparation and uses of Organic Carbonates. [Link]

  • Wikipedia. (n.d.). Steric effects. [Link]

  • Reddit. (2021). Stuck on carbonate ester synthesis. [Link]

  • Le, T. N., & Gang, G. (2013). N-Dealkylation of Amines. Current Organic Chemistry, 17(6), 629–654. [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]

  • New Jersey Department of Health. (2008). Poison Fact Sheet: Isopropyl Chloroformate. [Link]

  • The Organic Chemistry Tutor. (2017). 04.07 Stability Factors: Steric Effects. [Link]

  • Rao, G. W., & Hu, W. X. (2004). Preparation of Chloroformates Using Bis(Trichloromethyl)Carbonate. Journal of Chemical Research, 2004(10), 708–709. [Link]

  • Ashenhurst, J. (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]

  • Koehler, K., et al. (1993). Preparation of aryl chloroformates.
  • Liang, F., et al. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566–3569. [Link]

Sources

Technical Support Center: Purification Strategies for Products from Hexan-3-yl Carbonochloridate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving Hexan-3-yl Carbonochloridate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the purification challenges associated with the carbamate and carbonate products derived from this versatile reagent. Our focus is on providing practical, field-tested insights grounded in scientific principles to ensure the integrity and purity of your target molecules.

Introduction: The Chemistry of this compound

This compound is a reactive chemical intermediate primarily used to introduce a hexan-3-yloxycarbonyl group onto a nucleophile. Its reactions with amines or alcohols are fundamental in the synthesis of a wide array of organic molecules, including pharmaceuticals and agrochemicals. The general reaction schemes are as follows:

  • Carbamate Formation: Reaction with a primary or secondary amine yields a carbamate.

  • Carbonate Formation: Reaction with an alcohol or phenol yields a carbonate.

While these reactions are generally efficient, the subsequent purification of the desired product can be challenging due to the formation of byproducts and the physicochemical properties of the target molecules. This guide will provide you with the necessary strategies to overcome these hurdles.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of your reaction products.

Issue 1: My final product is contaminated with a greasy, insoluble material.

Likely Cause: This is often due to the formation of symmetrical ureas.

Mechanism of Formation: Urea byproducts can form through several pathways:

  • Reaction with Water: this compound is highly sensitive to moisture. Any residual water in your reaction solvent or on your glassware can hydrolyze the chloroformate to an unstable carbamic acid, which then decomposes to hexan-3-ol and carbon dioxide. Alternatively, the initial amine can react with the chloroformate to form a carbamoyl chloride, which can then react with another molecule of the amine to form a urea.

  • Excess Amine: In some cases, a large excess of the starting amine can react with the initially formed carbamate, especially at elevated temperatures, to generate a urea.

Prevention and Purification Strategies:

  • Prevention:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the amine.

  • Purification:

    • Liquid-Liquid Extraction: Urea byproducts are often less soluble in non-polar organic solvents than the desired carbamate. You can perform an aqueous workup, followed by extraction with a solvent like dichloromethane or ethyl acetate. The urea may precipitate out or remain in the aqueous layer.

    • Column Chromatography: Symmetrical ureas are typically more polar than the corresponding carbamates. Flash column chromatography using a silica gel stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate gradient) can effectively separate the desired product from the urea byproduct.[1]

    • Recrystallization: If the desired carbamate is a solid, recrystallization from a suitable solvent system can be highly effective. The less soluble urea will either not dissolve or will crystallize out first upon cooling.

Issue 2: My NMR spectrum shows the presence of unreacted starting materials.

Likely Cause: Incomplete reaction or inefficient workup.

Troubleshooting and Purification:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the limiting reagent.

  • Workup:

    • Aqueous Wash: An acidic wash (e.g., dilute HCl) will protonate and remove unreacted amine starting material into the aqueous phase. A basic wash (e.g., saturated sodium bicarbonate) will neutralize any excess acid and remove acidic byproducts.

  • Column Chromatography: Flash chromatography is the most reliable method for separating unreacted starting materials from the product. The polarity difference between the starting amine/alcohol and the resulting carbamate/carbonate is usually significant enough for easy separation.

Issue 3: I'm observing an unexpected peak in my chromatogram with a mass corresponding to a carbonate.

Likely Cause: Presence of an alcohol impurity in your amine starting material or solvent.

Mechanism of Formation: this compound will readily react with any nucleophilic hydroxyl groups present in the reaction mixture to form a carbonate.

Prevention and Purification:

  • Prevention:

    • Purity of Reagents: Ensure your amine starting material is free from alcohol impurities. If your solvent is an alcohol (e.g., for the synthesis of a carbonate), ensure it is the only alcohol present.

  • Purification:

    • Column Chromatography: The polarity of the carbonate byproduct will likely be different from your target carbamate, allowing for separation by flash chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the best general conditions for purifying a non-polar carbamate derived from this compound?

For a typical non-polar carbamate, a good starting point for purification is flash column chromatography on silica gel.

  • Eluent System: Begin with a low polarity mobile phase, such as 100% hexanes or a hexane/ethyl acetate mixture (e.g., 98:2), and gradually increase the polarity.[1]

  • TLC Analysis: Before running the column, determine an appropriate solvent system using TLC. The ideal Rf value for your product on the TLC plate should be between 0.2 and 0.4 for good separation on the column.

Q2: My product seems to be degrading on the silica gel column. What can I do?

Some carbamates can be sensitive to the acidic nature of silica gel.

  • Neutralize the Silica: You can neutralize the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1%), to your eluent.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), for your chromatography.

  • Liquid-Liquid Extraction: If the impurities are significantly different in polarity, a thorough liquid-liquid extraction procedure may be sufficient to achieve the desired purity without the need for chromatography.

Q3: I am struggling to find a good recrystallization solvent for my carbamate product. Any suggestions?

Finding the right recrystallization solvent often requires some experimentation.

  • Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol). An ideal solvent will dissolve your compound when hot but not when cold.

  • Solvent Pairs: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly. Common pairs for non-polar compounds include hexane/ethyl acetate and hexane/acetone.[2]

  • Oiling Out: If your compound "oils out" (forms a liquid layer instead of crystals), try using a larger volume of solvent or a different solvent system. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.

Q4: How can I remove the HCl byproduct from my reaction?

The HCl generated during the reaction is typically neutralized by adding a non-nucleophilic base to the reaction mixture.

  • Common Bases: Triethylamine (Et3N) and pyridine are commonly used.

  • Workup: During the aqueous workup, any remaining HCl or its salt with the base will be removed in the aqueous layer. A wash with a mild base like saturated sodium bicarbonate solution will ensure complete removal.

Experimental Protocols

Protocol 1: General Procedure for Liquid-Liquid Extraction
  • After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove basic impurities like unreacted amines).

    • Saturated aqueous NaHCO3 solution (to remove acidic impurities and neutralize any remaining acid).

    • Brine (saturated aqueous NaCl solution) to reduce the solubility of organic compounds in the aqueous layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: General Procedure for Flash Column Chromatography
  • Select the Solvent System: Based on TLC analysis, choose an eluent system that gives your product an Rf of ~0.3.

  • Pack the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated sample directly onto the column.

  • Elute the Column: Begin eluting with the least polar solvent mixture, gradually increasing the polarity.

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Estimated Physical Properties of Hexan-3-yl Carbamate Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted XLogP3Notes
hexan-3-yl N-ethylcarbamateC9H19NO2173.252.5A representative example of a simple alkyl carbamate derivative.[3]
hexyl carbamateC7H15NO2145.201.9An analogous primary carbamate for comparison.[4]
3-methylpentan-3-yl carbamateC7H15NO2145.202.36A structurally similar tertiary carbamate.[2]

Note: XLogP3 is a computed value for the octanol-water partition coefficient, which is an indicator of lipophilicity (non-polarity). Higher values indicate greater non-polarity.

Visualizations

Workflow for Carbamate Synthesis and Purification

A This compound + Amine B Reaction in Anhydrous Solvent with Base (e.g., Et3N) A->B C Crude Reaction Mixture B->C D Aqueous Workup (Acidic & Basic Washes) C->D E Crude Product D->E F Column Chromatography E->F If necessary G Recrystallization E->G If solid H Pure Carbamate Product F->H G->H A Impure Product B Analyze by NMR/LC-MS A->B C Presence of Urea? B->C D Presence of Starting Material? B->D E Other Impurities? B->E C->D No F Improve Anhydrous Conditions Column Chromatography C->F Yes D->E No G Optimize Reaction Time Acid/Base Wash D->G Yes H Column Chromatography Recrystallization E->H

Caption: Decision tree for troubleshooting the purification of reaction products.

References

  • Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 2023.

  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC.

  • hexan-3-yl N-ethylcarbamate. PubChem.

  • Solvent Systems for Flash Column Chromatography. University of California, Los Angeles.

  • Organic Syntheses Procedure. Organic Syntheses.

  • Continuous Synthesis of Carbamates from CO2 and Amines. National Institutes of Health.

  • prop-2-enyl N-hex-5-en-3-yl-N-(4-hydroxybutan-2-yl)carbamate. PubChem.

  • Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Boise State University.

  • Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health.

  • Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. ResearchGate.

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.

  • Green synthesis of carbamates from CO2, amines and alcohols. ResearchGate.

  • Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties. Chemistry Europe.

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

  • N-Substituted S-Alkyl Carbamothioates in the Synthesis of Nitrogen-containing Functional Derivatives of the Adamantane Series. National Institutes of Health.

  • Carbamate synthesis by carbamoylation. Organic Chemistry Portal.

  • Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. National Institutes of Health.

  • Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. National Institutes of Health.

  • Halide-free synthesis of N-aryl carbamate. University of Helsinki.

  • 3-methylpentan-3-yl carbamate. Echemi.

  • Methyl Carbamate. PubChem.

  • Hydroxyethyl carbamate. PubChem.

  • Methyl carbamate purification by extraction and recrystallization. ResearchGate.

  • sec-Hexyl acetate. Centers for Disease Control and Prevention.

  • Solvent-free preparation of primary carbamates using silica sulfuric acid as an efficient reagent. Arkivoc.

  • Chemical Properties of Hexyl carbamate (CAS 2114-20-7). Cheméo.

  • Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. ResearchGate.

  • Hexyl carbamate. PubChem.

  • Avoiding the Carbamate Route: VLE Investigations Into Alkylcarbonate Formation in Water-Lean Solvents. ResearchGate.

  • Urea. Wikipedia.

Sources

Optimizing reaction conditions for "Hexan-3-yl carbonochloridate" with sterically hindered amines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Carbamate Synthesis

Topic: Optimizing Reaction Conditions for Hexan-3-yl Carbonochloridate with Sterically Hindered Amines

Welcome to the technical support guide for optimizing the synthesis of carbamates from this compound and sterically hindered amines. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with this specific transformation. The principles and troubleshooting steps outlined here are grounded in established mechanistic organic chemistry to provide not just solutions, but a deeper understanding of the reaction dynamics.

The reaction between an alkyl chloroformate and an amine to form a carbamate is a cornerstone of organic synthesis.[1][2] However, when both coupling partners possess significant steric bulk—as is the case with this compound and hindered secondary or tertiary amines—the reaction can become sluggish, low-yielding, or prone to side reactions.[3][4] This guide provides a question-and-answer-based approach to troubleshoot and optimize these challenging couplings.

Frequently Asked Questions & Troubleshooting

Q1: My reaction is extremely slow or has stalled completely. What are the primary factors limiting the reaction rate?

A1: The primary bottleneck is almost certainly severe steric hindrance, which impedes the crucial nucleophilic attack.

Causality & Expertise: The formation of the carbamate proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine must attack the electrophilic carbonyl carbon of the this compound.[5][6] Both of your substrates present significant steric challenges:

  • The Amine: A sterically hindered amine (e.g., di-isopropylamine, dicyclohexylamine, or more complex structures) has bulky groups surrounding the nitrogen atom. These groups physically obstruct the path of the nitrogen lone pair to the electrophile.[7]

  • The Chloroformate: The hexan-3-yl group is a branched, secondary alkyl chain that partially shields the carbonyl carbon from attack.

This combined steric congestion raises the activation energy of the rate-determining step, leading to a dramatically reduced reaction rate at standard temperatures.[4]

Troubleshooting Protocol:

  • Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. Use a high-boiling aprotic solvent like Dioxane, Toluene, or DMF. Monitor the reaction closely by TLC or LCMS for the appearance of product versus decomposition of starting materials.

  • Employ a Catalyst: Introduce a nucleophilic catalyst to accelerate the reaction. 4-Dimethylaminopyridine (DMAP) is an excellent choice. It reacts with the chloroformate to form a highly reactive N-acylpyridinium salt, which is much more susceptible to nucleophilic attack by the hindered amine.[8]

Q2: I'm observing low yields and the formation of significant byproducts. What are the likely side reactions?

A2: In hindered systems, side reactions often compete with the desired carbamate formation. The most common issues are amine salt formation and decomposition of the chloroformate.

Causality & Expertise: The reaction generates one equivalent of hydrochloric acid (HCl).[9] If not effectively neutralized, this acid will protonate your expensive, hindered amine, converting it into an ammonium salt.[10] This salt is no longer nucleophilic and is effectively removed from the reaction, leading to a stall and low conversion.

At elevated temperatures required to overcome steric barriers, alkyl chloroformates can also undergo decomposition, typically through an internal nucleophilic substitution (SNi) mechanism, to yield an alkyl chloride and CO₂.[9]

Troubleshooting Flowchart: The following diagram illustrates a decision-making process to diagnose and solve low-yield issues.

G start Low Yield or Stalled Reaction check_base Is a suitable base present in stoichiometric amounts? start->check_base check_temp Is the reaction temperature optimized? check_base->check_temp Yes add_base Add 1.5-2.0 eq. of a hindered, non-nucleophilic base (e.g., DIPEA, 2,6-Lutidine). check_base->add_base No / Unsure check_catalyst Is a nucleophilic catalyst being used? check_temp->check_catalyst Yes inc_temp Increase temperature incrementally. Monitor for product formation vs. starting material decomposition. check_temp->inc_temp No final_review Reaction Optimized check_catalyst->final_review Yes add_catalyst Add 0.1-0.2 eq. of DMAP to activate the chloroformate. check_catalyst->add_catalyst No G cluster_0 Uncatalyzed Pathway (Slow) cluster_1 DMAP-Catalyzed Pathway (Fast) Hindered Amine Hindered Amine TS1 High Energy Transition State Hindered Amine->TS1 Chloroformate Chloroformate Chloroformate->TS1 Carbamate_A Carbamate TS1->Carbamate_A DMAP DMAP Acylpyridinium Reactive Acylpyridinium Intermediate DMAP->Acylpyridinium Chloroformate_B Chloroformate Chloroformate_B->Acylpyridinium TS2 Low Energy Transition State Acylpyridinium->TS2 Hindered Amine_B Hindered Amine Hindered Amine_B->TS2 Carbamate_B Carbamate TS2->Carbamate_B

Sources

Troubleshooting hydrolysis of "Hexan-3-yl carbonochloridate" during reaction setup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Hexan-3-yl carbonochloridate. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during its use: premature hydrolysis during reaction setup. As a highly reactive chloroformate, its efficacy is entirely dependent on maintaining anhydrous conditions. This document provides in-depth, practical solutions in a direct question-and-answer format to ensure the success of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is failing or providing very low yields. What is the most likely cause?

The most probable culprit is the premature hydrolysis of your chloroformate reagent. This compound, like all chloroformates, is extremely sensitive to moisture.[1][2] When it reacts with water, it decomposes into hexan-3-ol, carbon dioxide (CO₂), and hydrochloric acid (HCl).[1][3]

This decomposition has several negative consequences for your experiment:

  • Reagent Consumption: Your starting material is consumed before it can react with the intended substrate, leading to poor or no yield of the desired product.

  • Byproduct Formation: The generation of hexan-3-ol can complicate purification.

  • Undesired Side Reactions: The hydrochloric acid produced can catalyze unwanted side reactions, potentially decomposing your starting materials or products, especially if they are acid-sensitive.[4]

If you observe unexpected gas evolution (effervescence), or if analysis of your crude reaction mixture (e.g., by NMR or LC-MS) shows the presence of hexan-3-ol, hydrolysis is almost certainly the issue.

Q2: What is the chemical mechanism of this hydrolysis, and why is this reagent so sensitive?

The hydrolysis of this compound proceeds through a nucleophilic acyl substitution mechanism. Water, although a weak nucleophile, readily attacks the highly electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of a chloride ion and a proton to yield the final decomposition products.[4]

Chloroformates are significantly more reactive than standard esters and are more prone to associative (bimolecular) reaction pathways than even the corresponding carboxylic acid chlorides.[5] The electron-withdrawing effects of both the oxygen and chlorine atoms make the carbonyl carbon exceptionally susceptible to nucleophilic attack.

hydrolysis_mechanism sub Hexan-3-yl Carbonochloridate intermed Tetrahedral Intermediate sub->intermed Nucleophilic Attack h2o H₂O (Water) h2o->intermed prod1 Hexan-3-ol intermed->prod1 Elimination prod2 CO₂ intermed->prod2 prod3 HCl intermed->prod3

Caption: General mechanism for chloroformate hydrolysis.

Q3: I believe hydrolysis is the problem. Where could the contaminating water be coming from?

Water can be introduced from several seemingly minor sources, which collectively lead to reaction failure. A systematic check of your setup is crucial.

Source of Moisture Underlying Cause & Rationale Primary Preventative Measure
Glassware Glass (SiO₂) has a hydrophilic surface with silanol groups that strongly adsorb a microscopic film of water from the atmosphere, even when visibly dry.[6][7] This is often the most overlooked source of contamination.Oven-drying or flame-drying the glassware immediately before use.[6][8]
Atmosphere Ambient laboratory air contains a significant amount of water vapor. Any leak in your reaction setup will continuously introduce moisture.Performing the reaction under a positive pressure of an inert atmosphere (Nitrogen or Argon).[9]
Solvents Even "anhydrous" grade solvents from commercial suppliers can absorb moisture if not stored or handled correctly. Using a standard reagent-grade solvent without purification is a common cause of failure.Using freshly distilled solvent from an appropriate drying agent or solvent from a dedicated solvent purification system (SPS).[6][10]
Other Reagents Starting materials or bases (especially hygroscopic solids) can contain or absorb water.Drying reagents in a vacuum oven or desiccator before use.[6]
Transfer Equipment Syringes and needles used for transferring reagents and solvents will have adsorbed moisture on their surfaces.Drying transfer equipment in an oven and flushing with inert gas before use.[7][11]
Q4: What is the definitive, step-by-step protocol for setting up a reaction to prevent hydrolysis of this compound?

Adherence to a strict anhydrous technique is non-negotiable. The following protocol integrates best practices for excluding moisture at every stage of the reaction setup.[12][13]

Protocol: Anhydrous Reaction Setup

  • Glassware Preparation:

    • Place all glassware (reaction flask, condenser, addition funnel, stir bar) in a laboratory oven at 125°C for a minimum of 12 hours (overnight is ideal).[6][7]

    • CRITICAL STEP: Assemble the hot glassware immediately upon removal from the oven while flushing with a stream of dry nitrogen or argon. This prevents atmospheric moisture from re-adsorbing onto the cooling glass surfaces. Lightly grease all joints with a suitable vacuum grease.

    • Alternatively, for faster setup, assemble the cool, clean glassware and flame-dry all surfaces under vacuum using a high-temperature heat gun or a soft flame until all visible condensation is gone. Allow to cool to room temperature under a positive pressure of inert gas.[8]

  • Establishing an Inert Atmosphere:

    • Secure the assembled apparatus to a stand inside a fume hood.

    • Connect the apparatus to an inert gas source (e.g., a Schlenk line or a balloon filled with nitrogen/argon) via a gas inlet adapter. Ensure a bubbler is used to vent the system safely.

    • Perform at least three "vacuum-backfill" cycles: evacuate the air from the flask using a vacuum pump for 30-60 seconds, then refill the flask with the inert gas.[12] This process effectively purges the system of residual air and moisture.

  • Solvent and Reagent Addition:

    • Use a clean, oven-dried syringe and needle to transfer the required volume of anhydrous solvent into the reaction flask. Pierce the septum on the flask for the addition.

    • To maintain positive pressure, you can insert a needle connected to the inert gas line into the septum during liquid transfers.

    • Add any solid reagents that are stable in air at this point, before adding the moisture-sensitive chloroformate. If solids are also moisture-sensitive, they must be transferred under a blanket of inert gas or in a glovebox.

  • Handling and Transfer of this compound:

    • This compound should be stored in a tightly sealed, dry container, preferably under an inert atmosphere (e.g., a Sure/Seal™ bottle).[11][14]

    • Use a clean, oven-dried syringe that has been cooled in a desiccator or under a stream of inert gas.

    • Flush the syringe with inert gas 5-10 times to remove any internal moisture.

    • Carefully draw the required amount of this compound from its storage bottle. It is best practice to insert a needle from the inert gas line into the bottle's septum to replace the removed liquid volume with inert gas, preventing a partial vacuum that would pull in moist air.[11]

    • Swiftly and carefully add the reagent to your reaction flask via the septum.

Caption: Anhydrous reaction setup workflow.

Q5: My setup seems perfect, but the reaction is still problematic. What else could be wrong?

If you have rigorously followed the anhydrous setup protocol, it's time to investigate other potential issues. A systematic troubleshooting approach is key.[15][16]

Sources

Navigating the Challenges of Steric Hindrance in Carbamate Synthesis: A Technical Guide for Hexan-3-yl Carbonochloridate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Carbamate Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with sterically demanding reagents, specifically focusing on the use of "Hexan-3-yl carbonochloridate" to improve carbamate yields. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Introduction: The Steric Challenge of this compound

This compound presents a unique set of challenges in carbamate synthesis. The secondary, branched alkyl structure introduces significant steric bulk around the electrophilic carbonyl center. This steric hindrance can dramatically decrease the rate of reaction with amines, leading to low yields and the formation of unwanted byproducts.[1][2] Understanding and mitigating these steric effects is paramount to achieving successful and high-yielding carbamate formation.

This guide will provide a comprehensive overview of troubleshooting common issues, optimizing reaction conditions, and implementing effective analytical and purification strategies when working with this and other sterically hindered chloroformates.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing both the "what to do" and the critical "why it works."

Q1: My reaction is sluggish or shows no conversion to the desired carbamate. What are the likely causes and how can I fix it?

Answer:

Low reactivity is the most common issue when dealing with sterically hindered reagents like this compound. Several factors could be at play:

  • Insufficient Nucleophilicity of the Amine: The amine may not be a strong enough nucleophile to overcome the steric barrier of the chloroformate.

    • Solution: Consider using a stronger, non-nucleophilic base to deprotonate the amine, thereby increasing its nucleophilicity. Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective.[3] Be cautious with bases that can also act as nucleophiles, as this can lead to side reactions.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and facilitating the reaction.

    • Solution: Aprotic polar solvents such as acetonitrile or DMF can be beneficial as they can help to stabilize charged intermediates formed during the reaction.[4] However, for some sterically hindered reactions, less polar solvents like dichloromethane (DCM) or toluene may be preferred to minimize competing side reactions.[5]

  • Low Reaction Temperature: While lower temperatures are often used to control exotherms and minimize side reactions, they can also significantly slow down the desired reaction with sterically hindered partners.

    • Solution: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation. Be aware that higher temperatures can promote the decomposition of the chloroformate or the carbamate product.[6]

  • Steric Hindrance on the Amine: If your amine substrate is also sterically bulky, the combined steric hindrance may be too great for the reaction to proceed efficiently.

    • Solution: In such cases, exploring alternative synthetic routes that do not involve a direct reaction between the two hindered partners may be necessary. This could include using a less hindered chloroformate and then modifying the alkyl group, or employing a different coupling strategy altogether.[7]

Q2: I'm observing significant formation of a urea byproduct. What is causing this and how can I prevent it?

Answer:

Urea formation is a common side reaction in carbamate synthesis and typically arises from the reaction of the starting amine with an isocyanate intermediate or from the decomposition of the chloroformate.

  • Moisture in the Reaction: this compound can react with water to form an unstable carbamic acid, which can then decompose to hexan-3-ol and carbon dioxide. The amine can then react with another molecule of the chloroformate to form a urea.

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Decomposition of the Chloroformate: At elevated temperatures, the chloroformate can decompose to form an isocyanate, which will readily react with the amine to form a urea.

    • Solution: Maintain careful temperature control. If heating is necessary, do so cautiously and monitor for byproduct formation.

Q3: My desired carbamate product is difficult to purify from the reaction mixture. What strategies can I employ?

Answer:

Purification of carbamates, especially those with bulky, non-polar groups like the hexan-3-yl moiety, can be challenging due to similar polarities of the product and certain byproducts or starting materials.

  • Chromatography Challenges: The non-polar nature of the hexan-3-yl group can lead to poor separation on normal-phase silica gel.

    • Solution:

      • Reverse-Phase Chromatography: Consider using reverse-phase (C18) column chromatography, which separates compounds based on hydrophobicity.

      • Solvent System Optimization: For normal-phase chromatography, a systematic screen of solvent systems with varying polarities and compositions (e.g., hexane/ethyl acetate, DCM/methanol) is crucial. Adding a small amount of a modifier like triethylamine to the eluent can sometimes improve peak shape and resolution for amine-containing compounds.

  • Crystallization/Recrystallization: If the carbamate is a solid, recrystallization can be a powerful purification technique.

    • Solution: Experiment with a range of solvent/anti-solvent systems to induce crystallization. Common systems include ethyl acetate/hexanes, DCM/pentane, or isopropanol/water.

Frequently Asked Questions (FAQs)

  • What is the optimal base to use with this compound? For sterically hindered chloroformates, a non-nucleophilic base is generally preferred to avoid the base itself reacting with the chloroformate. Triethylamine (TEA) and diisopropylethylamine (DIPEA) are common choices. For less reactive amines, a stronger non-nucleophilic base like DBU may be necessary. The choice of base should be made considering the pKa of the amine substrate.

  • Can I use a catalyst to improve the reaction rate? Yes, certain catalysts can facilitate the reaction. For example, 4-dimethylaminopyridine (DMAP) is often used as a nucleophilic catalyst in acylation reactions. However, with the already reactive chloroformate, its use should be carefully evaluated as it could also promote side reactions. Lewis acids have also been reported to catalyze carbamate formation, but their compatibility with the specific substrates must be considered.[8]

  • How does the structure of the amine affect the reaction outcome? The nucleophilicity and steric bulk of the amine are critical. Primary amines are generally more reactive than secondary amines. Amines with significant steric hindrance near the nitrogen atom will react more slowly.[9] Electron-withdrawing groups on the amine will decrease its nucleophilicity and slow the reaction, while electron-donating groups will have the opposite effect.

Experimental Protocols

Model Protocol: Synthesis of Hexan-3-yl Phenylcarbamate

This protocol is adapted from general procedures for carbamate synthesis involving chloroformates.

Materials:

  • Aniline (or other amine)

  • This compound

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the amine (1.0 eq) and anhydrous DCM.

  • Base Addition: Add the non-nucleophilic base (1.1 - 1.5 eq) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Chloroformate Addition: Slowly add this compound (1.05 eq) dropwise to the stirred solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Data Presentation: Optimizing Reaction Conditions

ParameterCondition A (Starting Point)Condition B (For less reactive amines)Rationale
Base Triethylamine (1.2 eq)DBU (1.2 eq)DBU is a stronger, non-nucleophilic base that can enhance the nucleophilicity of the amine.
Solvent Dichloromethane (DCM)AcetonitrileAcetonitrile is more polar and can help stabilize charged intermediates, potentially increasing the reaction rate.
Temperature 0 °C to Room TemperatureRoom Temperature to 40 °CIncreased temperature can help overcome the activation energy barrier imposed by steric hindrance.
Reaction Time 12-24 hours4-12 hoursMore forcing conditions may lead to a faster reaction time.

Visualization of Key Concepts

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Inert Atmosphere amine Dissolve Amine (1.0 eq) in Anhydrous Solvent start->amine base Add Base (1.1-1.5 eq) amine->base cool Cool to 0 °C base->cool chloroformate Add this compound (1.05 eq) cool->chloroformate react Stir at RT & Monitor (TLC/LC-MS) chloroformate->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify product Pure Carbamate purify->product

Caption: A typical experimental workflow for carbamate synthesis.

Logical Relationship of Troubleshooting Steps

G problem Low Yield / No Reaction cause1 Steric Hindrance problem->cause1 cause2 Low Reactivity problem->cause2 cause3 Side Reactions problem->cause3 cause4 Decomposition problem->cause4 solution1a Increase Temperature cause1->solution1a solution1b Use Stronger Base (e.g., DBU) cause1->solution1b cause2->solution1b solution1c Change Solvent cause2->solution1c solution1d Add Catalyst (e.g., DMAP) cause2->solution1d solution2a Strict Anhydrous Conditions cause3->solution2a solution2b Careful Temperature Control cause4->solution2b

Caption: Troubleshooting logic for low carbamate yield.

References

  • Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. (2020). Technical Disclosure Commons. [Link]

  • Synthesis of hexyl carbamate. PrepChem.com. [Link]

  • Gangarapu, S., Marcelis, A. T. M., & Zuilhof, H. (2013). Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture. ChemPhysChem, 14(17), 3936–3943. [Link]

  • Method for the synthesis of N-alkyl-O-alkyl carbamates. RSC Advances. [Link]

  • Steric hindrance induces strain in AMP carbamate cyclization with comparison to MEA. ResearchGate. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Carbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications. [Link]

  • Efficient carbamate synthesis. (2000).
  • Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. ResearchGate. [Link]

  • Carbamate Synthesis Using a Shelf-Stable and Renewable C1 Reactant. Wiley Online Library. [Link]

  • Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. (2017). NIH. [Link]

  • A Practical Synthesis of Carbamates Using an “in-situ” Generated Polymer-Supported Chloroformate. ResearchGate. [Link]

  • Structure–reactivity correlations in the aminolysis of aryl chloroformates. ResearchGate. [Link]

  • Synthesis of carbamates 7 a–d. Reaction conditions: urea 2 (0.2 mmol), alcohol 6 (4.5 mL). ResearchGate. [Link]

  • Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl... ResearchGate. [Link]

  • Sterically Hindered Phenolic Buffers. Application to Determination of Rates of Amidation of Ethyl Chloroformate. Journal of the American Chemical Society. [Link]

  • Continuous Synthesis of Carbamates from CO2 and Amines. (2023). PMC - NIH. [Link]

  • A study on the thermal stability of carbamate and carbonate derivatives of N-(pyridin-2-yl)-2-aminoethanol. Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Sterically hindered amine derivatives with wide ranges of applications. ResearchGate. [Link]

Sources

Removal of unreacted "Hexan-3-yl carbonochloridate" from the reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategic Removal of Unreacted Hexan-3-yl Carbonochloridate from Reaction Mixtures

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and frequently asked questions (FAQs) for the effective removal of unreacted this compound from reaction mixtures. As a Senior Application Scientist, my objective is to provide not just procedural steps, but the underlying chemical principles to empower you to adapt and troubleshoot your specific experimental context.

Foundational Knowledge: Understanding the Challenge

This compound is an electrophilic reagent commonly employed in the synthesis of carbonates and carbamates.[1][2] Like other chloroformates, its high reactivity is a double-edged sword. While efficient for the desired transformation, any unreacted excess poses a significant challenge to product purity. Its removal is critical as it can interfere with downstream reactions, complicate purification, and lead to the formation of undesired byproducts over time.

The core of any effective removal strategy is based on the fundamental reactivity of the chloroformate functional group: its susceptibility to nucleophilic attack.[3] This allows us to either "quench" (chemically neutralize) the reagent or employ physical separation methods post-quenching.

Table 1: Key Chemical Properties for Purification Strategy
CompoundStructureMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)SolubilityKey Characteristics
This compound O=C(Cl)OC(CC)CCCC₇H₁₃ClO₂164.63N/A (Assumed high)Soluble in common organic solvents (THF, DCM, Toluene); Reacts with water.[4]Highly reactive electrophile; moisture-sensitive.
3-Hexanol CCC(O)CCCC₆H₁₄O102.17135Slightly soluble in water (16 g/L); miscible with ether, ethanol.[5]Primary hydrolysis byproduct; can be challenging to separate from products of similar polarity.
Hydrochloric Acid (HCl) HClHCl36.46-85.05Highly soluble in water.Corrosive acidic byproduct of hydrolysis.[4]
Sodium Bicarbonate NaHCO₃NaHCO₃84.01Decomposes at 50Soluble in water.Mild base for quenching and neutralizing HCl.
N,N-Diisopropylethylamine (DIPEA) CCN(C(C)C)C(C)CC₈H₁₉N129.24126.6Sparingly soluble in water.Non-nucleophilic base often used in the primary reaction; can be removed with acidic wash.

Troubleshooting & FAQs: A-Guided Approach to Purification

Q1: What is the most direct method to eliminate residual this compound after my reaction is complete?

A1: Nucleophilic Quenching.

The most robust and definitive method is to intentionally destroy the unreacted chloroformate by adding a simple, highly reactive nucleophile. This process, known as quenching, converts the reactive electrophile into a more stable, easily removable species.

The Principle of Causality: Chloroformates are acyl chlorides and are highly electrophilic at the carbonyl carbon. Introducing a nucleophile initiates a nucleophilic acyl substitution reaction, displacing the chloride leaving group. The choice of nucleophile determines the final quenched byproduct. Aqueous bases are highly effective as they provide both a nucleophile (hydroxide/water) and a scavenger for the HCl byproduct.[6]

dot

Caption: Quenching via Hydrolysis.

Experimental Protocol: General Quenching Procedure

  • Cool the Reaction Mixture: Before quenching, cool the reaction vessel to 0 °C using an ice-water bath. This mitigates any potential exotherm from the neutralization reaction.

  • Prepare Quenching Solution: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH).

  • Slow Addition: While stirring vigorously, slowly add the quenching solution dropwise to the reaction mixture. You may observe gas evolution (CO₂) if using a bicarbonate or carbonate base.

  • Monitor pH: Continue addition until the aqueous phase of the mixture is basic (pH > 8), which can be checked with litmus paper or a pH meter on a small aliquot.

  • Allow to Warm: Once the addition is complete and the mixture is basic, remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 15-30 minutes to ensure all chloroformate has been destroyed.

Q2: I've quenched the reaction. How do I effectively separate my organic product from the salts and aqueous byproducts?

A2: Liquid-Liquid Extraction (Aqueous Workup).

After quenching, the reaction mixture contains your desired organic product, the organic solvent, and a new aqueous phase containing salts (e.g., NaCl), the unreacted quenching agent (e.g., NaHCO₃), and potentially some water-soluble byproducts. A standard aqueous workup is designed to cleanly separate these phases.[7][8]

The Principle of Causality: This technique exploits the differential solubility of the components. Your organic product remains in the organic layer, while inorganic salts and polar molecules are partitioned into the aqueous layer, which can then be physically separated.[8]

dot

WorkupWorkflow start Quenched Reaction Mixture (Organic + Aqueous Layers) sep_funnel Transfer to Separatory Funnel start->sep_funnel separate Separate Layers sep_funnel->separate organic_layer Organic Layer (Product + Solvent) separate->organic_layer Keep aqueous_layer Aqueous Layer (Salts, Byproducts) separate->aqueous_layer Discard wash_brine Wash with Brine organic_layer->wash_brine dry Dry over Na₂SO₄ or MgSO₄ wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate product Crude Product evaporate->product

Sources

"Hexan-3-yl carbonochloridate" storage conditions to ensure long-term reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Hexan-3-yl Carbonochloridate

A Guide to Ensuring Long-Term Reactivity and Experimental Success

Disclaimer: Specific long-term stability and storage data for this compound are not extensively published. The guidance provided herein is based on the well-established chemical principles and best practices for the storage and handling of analogous secondary alkyl chloroformates. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier and perform small-scale experiments to verify reactivity before large-scale use.

Introduction

This compound is a reactive acylating agent, valued in organic synthesis for the introduction of the hexan-3-oxycarbonyl moiety.[1] Like other chloroformates, its utility is directly linked to the high reactivity of the acyl chloride group.[2][3] However, this reactivity also makes it susceptible to degradation, compromising experimental outcomes. This guide provides in-depth technical advice to help researchers, scientists, and drug development professionals maintain the long-term reactivity of this compound through proper storage and handling, and to troubleshoot common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The most significant degradation pathway is hydrolysis. Chloroformates react readily with water or atmospheric moisture to form the corresponding alcohol (3-hexanol), carbon dioxide, and corrosive hydrochloric acid.[2][4] This not only consumes the active reagent but introduces impurities that can interfere with your reaction. A secondary pathway, particularly at elevated temperatures, is thermal decomposition, which can lead to the formation of an alkyl halide and carbon dioxide.[5]

Q2: What is the ideal temperature for storing this compound?

A2: For optimal long-term stability, this compound should be stored in a refrigerated and controlled environment.[6][7] The recommended temperature range is typically 2°C to 8°C . Storing at cool temperatures significantly slows the rate of potential decomposition reactions. Avoid temperature fluctuations, which can accelerate degradation.[8]

Q3: Why is an inert atmosphere important for storage?

A3: An inert atmosphere, typically achieved by storing the compound under dry nitrogen or argon, is crucial for two main reasons:

  • Exclusion of Moisture: It displaces air, and more importantly, atmospheric moisture, which is the primary cause of hydrolysis.[2]

  • Prevention of Oxidation: While less common for chloroformates, an inert atmosphere protects against potential oxidative degradation over long storage periods.

The Safety Data Sheet for the analogous hexyl chloroformate explicitly recommends keeping it under nitrogen.[6]

Q4: What type of container should I use for storage?

A4: The choice of container is critical for maintaining purity.

  • Material: Use the original supplier's bottle whenever possible. If transferring, use glass bottles, preferably amber or opaque, to protect from light.[9] Chloroformates can be corrosive and may react with certain plastics or metals.[10][11]

  • Seal: The container must have a tight-fitting, secure cap to prevent moisture ingress and vapor escape. A cap with a PTFE (polytetrafluoroethylene) liner is highly recommended for its chemical resistance.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during experiments involving this compound, linking them to potential storage and handling issues.

Problem Encountered Potential Cause Related to Reagent Quality Troubleshooting & Optimization Strategy
Low or No Product Yield Degraded Reagent: The most common cause is the hydrolysis of the chloroformate due to improper storage. The reagent has likely been consumed by reaction with atmospheric moisture.Solution: 1. Verify Reactivity: Before use, carefully add a small, stoichiometric amount of an anhydrous alcohol (e.g., isopropanol) to a sample of the chloroformate in an inert, dry solvent. Monitor for the expected reaction (e.g., by TLC or GC-MS).2. Use a Fresh Bottle: If degradation is suspected, open a new, sealed bottle of the reagent.3. Improve Handling: Ensure all glassware is oven-dried or flame-dried before use. Conduct the reaction under a strictly inert atmosphere (nitrogen or argon). Use dry, anhydrous solvents.
Formation of Unexpected Byproducts (e.g., 3-Hexanol) Partial Hydrolysis: The presence of 3-hexanol as a byproduct is a clear indicator that the chloroformate has partially hydrolyzed either in the storage container or during the reaction setup.Solution: 1. Purge Headspace: Before each use, flush the headspace of the storage bottle with dry nitrogen or argon before re-sealing tightly.2. Minimize Exposure: Dispense the required amount of reagent quickly and efficiently, minimizing the time the bottle is open to the atmosphere.3. Solvent Quality: Ensure that all solvents and other reagents used in the reaction are scrupulously dried.
Inconsistent Reaction Rates or Selectivity Variable Reagent Purity: A partially degraded reagent will have a lower effective concentration, leading to slower reaction kinetics. The presence of HCl from hydrolysis can also alter the reaction conditions, affecting selectivity.Solution: 1. Titrate the Reagent: For highly sensitive reactions, the molarity of the chloroformate solution can be determined by titration prior to use.2. Use a Non-Nucleophilic Base: If HCl byproduct is a concern, include a non-nucleophilic scavenger base (e.g., pyridine or a hindered amine like diisopropylethylamine) in the reaction to neutralize any acid formed without consuming the chloroformate.
Pressure Buildup in Storage Container Decomposition: Hydrolysis or thermal decomposition generates gaseous byproducts (CO₂ and HCl).[4] This can lead to a dangerous pressure increase in a tightly sealed container.Solution: 1. Store Cold: Strictly adhere to refrigerated storage conditions (2-8 °C) to minimize the rate of gas-forming decomposition.2. Vent Carefully: If pressure buildup is suspected, cool the container thoroughly before opening it slowly and carefully in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[12]

Visualizing Degradation: The Hydrolysis Pathway

The primary enemy of this compound's reactivity is water. The following diagram illustrates the nucleophilic attack by water, leading to the breakdown of the molecule. Understanding this mechanism underscores the critical need for anhydrous conditions.

G Reagent This compound (Active Reagent) H2O H₂O (Atmospheric Moisture) Alcohol 3-Hexanol (Impurity) Reagent->Alcohol Hydrolysis CO2 CO₂ (Gas) HCl HCl (Corrosive Acid)

Caption: Hydrolysis of this compound.

Protocol: Validating Reagent Reactivity

This protocol provides a quick method to assess if your stored this compound is still reactive before committing it to a large-scale or complex synthesis.

Objective: To confirm the acylating ability of the chloroformate via esterification of a test alcohol.

Materials:

  • This compound (from storage)

  • Anhydrous Benzyl Alcohol (or another suitable primary alcohol)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • TLC plates, developing chamber, and appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve anhydrous benzyl alcohol (1.0 eq.) and anhydrous pyridine (1.2 eq.) in anhydrous DCM in a flame-dried round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add this compound (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 15 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC. Spot the starting benzyl alcohol and the reaction mixture.

  • Expected Result: A successful reaction will show the consumption of the benzyl alcohol spot and the appearance of a new, less polar spot corresponding to the newly formed carbonate ester product. If the benzyl alcohol spot remains largely unchanged after 1-2 hours, it indicates significant degradation of the chloroformate reagent.

References

  • Lab Alley. (n.d.). How to Store Chloroform. Retrieved from [Link]

  • Georganics. (n.d.). Chloroformates. Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2011). Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. International Journal of Molecular Sciences, 12(5), 3317–3331. [Link]

  • Chemistry For Everyone. (2025, August 21). How To Store Chloroform Properly? [Video]. YouTube. Retrieved from [Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Chloroformates Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US). Available from: [Link]

  • Queen, A., & Paddon-Row, M. N. (1972). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Journal of Chemistry, 50(9), 1401-1407. [Link]

  • Queen, A. (1967). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Canadian Journal of Chemistry, 45(14), 1619-1629. [Link]

  • Quora. (2017, July 17). What are the precautions taken while storing chloroform? Retrieved from [Link]

  • Rauk, A., & Schlegel, H. B. (2010). “Marriage” of Inorganic to Organic Chemistry as Motivation for a Theoretical Study of Chloroform Hydrolysis Mechanisms. The Journal of Physical Chemistry A, 114(11), 3973–3986. [Link]

  • U.S. Chemical Storage. (n.d.). Ethyl Chloroformate Chemical Storage Specifications - C3H5ClO2. Retrieved from [Link]

  • Queen, A., & T. C. Matts. (1970). Kinetics of the hydrolysis of thiochloroformate esters in pure water. Canadian Journal of Chemistry. 48(3): 522-527. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. International Journal of Molecular Sciences, 14(4), 7018–7031. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2017). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20. Washington, DC: The National Academies Press. [Link].

  • Kobe University Repository. (2022, March 1). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Retrieved from [Link]

  • Chem Service. (2015, February 13). SAFETY DATA SHEET - n-Hexyl chloroformate. Retrieved from [Link]

  • Carpanelli, C., & Leardini, R. (1966). Factors in the formation of isomerically and optically pure alkyl halides. Part VII. Rearrangements occurring during the thermal decomposition of alkyl chloroformates. Journal of the Chemical Society B: Physical Organic, 685-690. [Link]

  • Georganics. (n.d.). Hexan-3-yl chloroformate. Retrieved from [Link]

  • Regis Technologies. (n.d.). Acylation Reagents. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Amine Protection: Evaluating Hexan-3-yl Carbonochloridate Against Standard Alkyl Chloroformates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. Carbamates are a cornerstone for the protection of amines, offering a balance of stability and selective cleavage.[1] This guide provides an in-depth technical comparison of various alkyl chloroformates for amine protection, with a special focus on the potential utility of Hexan-3-yl carbonochloridate in relation to well-established reagents like benzyl chloroformate (Cbz-Cl), ethyl chloroformate (ECF), and isobutyl chloroformate (IBCF).

The Critical Role of the Alkyl Moiety in Amine Protection Strategy

Alkyl chloroformates (ROC(O)Cl) are highly effective reagents for the introduction of carbamate protecting groups onto primary and secondary amines.[2] The choice of the "R" group is a critical decision that dictates the stability of the resulting carbamate and the conditions required for its removal. This selection is pivotal for the overall success of a multi-step synthesis, where orthogonality—the selective deprotection of one functional group in the presence of others—is paramount.[3][4]

A well-chosen protecting group strategy minimizes side reactions and maximizes yield by ensuring that the protecting group is robust enough to withstand various reaction conditions, yet can be cleaved under specific, mild conditions that do not compromise the integrity of the target molecule.[5]

Established Alkyl Chloroformates: A Performance Overview

Several alkyl chloroformates have become indispensable tools in the synthetic chemist's arsenal. Their properties are well-documented, providing a reliable foundation for synthetic planning.

Benzyl Chloroformate (Cbz-Cl)

First introduced by Bergmann and Zervas in the 1930s for peptide synthesis, the benzyloxycarbonyl (Cbz or Z) group remains a widely used protecting group for amines.[6]

  • Stability: The Cbz group is stable to a wide range of non-reductive conditions, including mildly acidic and basic environments, making it compatible with many synthetic transformations.[7]

  • Deprotection: The primary method for Cbz cleavage is catalytic hydrogenolysis (e.g., H₂ over Pd/C), which proceeds under neutral conditions to release the free amine, toluene, and carbon dioxide.[2] This method is exceptionally mild, but its utility is limited in the presence of other reducible functional groups such as alkenes, alkynes, or some sulfur-containing moieties.[8] Alternative deprotection can be achieved with strong acids like HBr in acetic acid, or under certain nucleophilic conditions.[7][9]

Ethyl Chloroformate (ECF) and Isobutyl Chloroformate (IBCF)

Ethyl and isobutyl chloroformates are often employed in the formation of mixed anhydrides for peptide coupling and can also serve as protecting group reagents.[10][11]

  • Stability: The resulting ethoxycarbonyl (Eoc) and isobutyloxycarbonyl (i-Boc) carbamates are generally more robust than Cbz groups towards catalytic hydrogenolysis.

  • Deprotection: Cleavage of these simple alkyl carbamates typically requires harsher conditions, such as strong acid or base hydrolysis, which can limit their application in the synthesis of sensitive molecules.

This compound: A Critical Evaluation

This compound, a secondary alkyl chloroformate, is a less-documented reagent for amine protection. However, by applying fundamental principles of organic chemistry, we can infer its potential performance characteristics and compare them to the established alternatives.

Inferred Properties and Potential Advantages

The structure of the hexan-3-yl group suggests several key features for the corresponding carbamate:

  • Steric Hindrance: As a secondary alkyl group, the hexan-3-yl moiety will impart a moderate degree of steric bulk around the carbamate nitrogen. This can be advantageous in several ways:

    • Modulation of Reactivity: The increased steric hindrance may influence the reactivity of the protected amine, potentially preventing undesired side reactions.

    • Enhanced Stability: The steric bulk could increase the stability of the carbamate towards certain reagents compared to less hindered carbamates like the ethoxycarbonyl group.

  • Stability Profile:

    • Acid Lability: Carbamates derived from secondary alcohols are generally more susceptible to acid-catalyzed cleavage than those from primary alcohols due to the greater stability of the corresponding secondary carbocation intermediate. This suggests that the hexan-3-yl carbamate could potentially be cleaved under moderately acidic conditions, offering an alternative to the hydrogenolysis required for Cbz groups.

    • Hydrogenolysis Stability: The hexan-3-yl carbamate would be stable to the catalytic hydrogenolysis conditions used to remove Cbz groups, making it an orthogonal protecting group in this context.

Potential Challenges and Considerations
  • Reactivity of the Chloroformate: Secondary alkyl chloroformates can be less reactive than their primary or benzylic counterparts due to steric hindrance around the carbonyl group. This might necessitate slightly more forcing conditions or longer reaction times for the protection step.

  • Deprotection Conditions: While potentially acid-labile, the precise conditions required for the cleavage of a hexan-3-yl carbamate would need to be empirically determined. There is a possibility of competing elimination reactions from the secondary alkyl group under certain acidic conditions.

Comparative Data Summary

Chloroformate ReagentProtecting GroupTypical Protection ConditionsTypical Deprotection ConditionsOrthogonality & Key Features
Benzyl Chloroformate (Cbz-Cl) Benzyloxycarbonyl (Cbz)Aq. Na₂CO₃ or NaOH, 0°C to rtH₂, Pd/C; HBr/AcOH; Na/NH₃Stable to mild acid/base. Cleaved by hydrogenolysis. Widely used in peptide synthesis.[7][12]
Ethyl Chloroformate (ECF) Ethoxycarbonyl (Eoc)Aq. base or organic base (e.g., Et₃N)Strong acid or base (e.g., refluxing HCl or NaOH)Robust group, requires harsh deprotection.
Isobutyl Chloroformate (IBCF) Isobutyloxycarbonyl (i-Boc)Organic base (e.g., NMM) in aprotic solvent, low tempStrong acid or baseCommonly used for mixed anhydride formation.[10]
This compound Hexan-3-yloxycarbonylInferred: Organic base in aprotic solventInferred: Moderate to strong acidInferred: Orthogonal to Cbz. Potential for acid-labile deprotection. Steric bulk may influence reactivity and stability.

Experimental Protocols

General Procedure for Amine Protection with Alkyl Chloroformates

This protocol provides a general framework for the protection of a primary or secondary amine using an alkyl chloroformate. The specific base, solvent, and temperature may require optimization for a given substrate and chloroformate.

dot

Caption: General workflow for the protection of amines using alkyl chloroformates.

  • Dissolution: Dissolve the amine (1.0 equiv) and a suitable base (e.g., triethylamine, diisopropylethylamine, or aqueous NaHCO₃; 1.5-2.0 equiv) in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic mixture with water).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Chloroformate: Slowly add the alkyl chloroformate (1.1-1.2 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with water and separate the layers. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Deprotection of a Cbz-Protected Amine via Hydrogenolysis

dot

Caption: Standard workflow for the deprotection of a Cbz group via catalytic hydrogenolysis.

  • Dissolution: Dissolve the Cbz-protected amine in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add 10% palladium on carbon (Pd/C) catalyst (5-10% by weight relative to the substrate).

  • Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is usually complete within 1-16 hours.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Conclusion and Future Outlook

While established reagents like benzyl chloroformate offer reliable and well-understood methods for amine protection, the exploration of novel chloroformates is crucial for expanding the synthetic toolbox.[13] this compound presents an intriguing, albeit underexplored, alternative. Based on chemical principles, the carbamate derived from this secondary alkyl chloroformate is predicted to exhibit a unique stability profile, potentially offering acid-lability while remaining orthogonal to Cbz and other protecting groups.

The moderate steric bulk of the hexan-3-yl group may also confer advantages in terms of stability and selective reactivity. However, a definitive assessment of its utility requires empirical investigation. We encourage researchers to consider this and other novel chloroformates in their protecting group strategies, as the development of new, orthogonal protection schemes is essential for advancing the synthesis of complex, high-value molecules in drug discovery and development.

References

  • Master Organic Chemistry. (2018). Amine Protection and Deprotection. [Link][14]

  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link][3]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. [Link][15]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link][16]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link][4]

  • Coin, I., et al. (2007). Protecting Groups in Peptide Synthesis. In: Peptide Synthesis. Methods in Molecular Biology, vol 386. Humana Press. [Link][5]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link][17]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link][2]

  • Turo, K. J., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1170–1236. [Link][18]

  • Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(18), 3736–3740. [Link][9]

  • Jacquemard, U., et al. (2004). Mild and selective deprotection of carbamates with Bu4NF. Tetrahedron, 60(44), 10039-10047. [Link][19]

  • Fore, P. E., & Jurriens, T. K. (1966). U.S. Patent No. 3,264,281. Washington, DC: U.S. Patent and Trademark Office. [11]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link][20]

  • ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods. [Link][21]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link][22]

  • ResearchGate. (n.d.). Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C,.... [Link][23]

  • ResearchGate. (2025). Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide. [Link][24]

  • Organic Syntheses. (n.d.). L-Proline. [Link][25]

  • ResearchGate. (2025). Selective Deprotection of Isopropyl Esters, Carbamates and Carbonates with Aluminum Chloride. [Link][26]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. [Link][27]

  • Dietrich, B. (2020). Coupling of Boc-phenylalanine with phenylalanine ethyl ester hydrochloride. ChemSpider SyntheticPages. [Link][28]

  • Beilstein Journals. (n.d.). First series of N-alkylamino peptoid homooligomers: solution phase synthesis and conformational investigation. [Link][29]

  • Turo, K. J., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 229–233. [Link][1]

  • Husek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43. [Link][30]

  • Feng, Z.-W., et al. (2013). Selective and full derivatization of amino group in chitosan with alkyl chloroformate of low stereo-hindrance. Chinese Journal of Polymer Science, 31, 1292–1299. [Link][31]

  • The Organic Chemistry Tutor. (n.d.). Benzyl Chloroformate. [Link][13]

  • Wikipedia. (n.d.). Benzyl chloroformate. [Link][6]

Sources

A Comparative Analysis of Hexan-3-yl carbonochloridate and Boc-anhydride for N-protection in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceutical agents, the strategic use of protecting groups is paramount. The ability to selectively mask a reactive functional group, such as an amine, allows for chemical transformations to be carried out on other parts of a molecule without untoward side reactions. Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) group, introduced via Boc-anhydride, has long been a workhorse. However, the exploration of alternative protecting group strategies is a continuous effort driven by the need for orthogonal reactivity, tailored stability, and optimized reaction conditions. This guide provides a comprehensive comparative analysis of the well-established Boc-anhydride and a less common, yet potentially valuable alternative, Hexan-3-yl carbonochloridate, for the N-protection of amines.

Introduction to the Contenders

Boc-Anhydride (Di-tert-butyl dicarbonate)

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in contemporary organic synthesis.[1] Its widespread adoption stems from the ease of its introduction, its stability across a broad spectrum of reaction conditions, and the mild acidic conditions required for its removal.[1][2] Typically introduced using di-tert-butyl dicarbonate, commonly known as Boc-anhydride ((Boc)₂O), the resulting N-tert-butoxycarbonyl derivative, a carbamate, effectively tempers the nucleophilicity and basicity of the amine.[1][3] This protection enables subsequent chemical modifications on other molecular regions that would otherwise be incompatible with a free amine.[1] A critical feature of the Boc group is its orthogonality to other prevalent protecting groups. For instance, it remains stable under the basic conditions used to cleave the Fmoc (9-fluorenylmethoxycarbonyl) group and is resistant to the catalytic hydrogenation conditions employed for the removal of the Cbz (benzyloxycarbonyl) group.[1] This orthogonality is indispensable in multi-step syntheses, such as solid-phase peptide synthesis (SPPS).[1][4]

This compound

This compound represents a class of chloroformate reagents used to introduce carbamate protecting groups. While structurally distinct from the pyrocarbonate structure of Boc-anhydride, it functions similarly by reacting with amines to form a carbamate linkage. The resulting N-(hexan-3-yloxycarbonyl) group can be considered a less sterically hindered analogue of the Boc group, which may influence its reactivity and cleavage conditions. While not as ubiquitously employed as Boc-anhydride, chloroformates like this compound offer an alternative avenue for amine protection, potentially with different stability profiles and selectivities.

Comparative Data at a Glance

To facilitate a direct comparison, the following table summarizes the key properties and reaction parameters of this compound and Boc-anhydride.

FeatureThis compoundBoc-anhydride (Di-tert-butyl dicarbonate)
Molecular Formula C₇H₁₃ClO₂C₁₀H₁₈O₅
Molecular Weight 164.63 g/mol 218.25 g/mol [3]
Reagent Type ChloroformateDicarbonate (Anhydride)
Typical Reaction Conditions Anhydrous conditions, often at low temperatures (e.g., 0°C), in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge HCl.[5]Flexible conditions, including aqueous or anhydrous solvents, with or without a base (e.g., NaOH, NaHCO₃, triethylamine, DMAP).[3][6][7] Reaction is often performed at room temperature.[8]
Byproducts Hydrochloric acid (HCl), Hexan-3-oltert-Butanol and Carbon dioxide (CO₂)[9]
Cleavage Conditions Typically acidic conditions, though potentially requiring different acid strengths or conditions compared to Boc due to the different carbamate structure.Mild to strong acidic conditions (e.g., TFA, HCl).[10][11]
Stability of Protected Amine Generally stable to neutral and basic conditions.Stable to most bases and nucleophiles.[2][6]
Handling & Safety Chloroformates are often moisture-sensitive and can be corrosive due to HCl byproduct formation.Generally considered safer and easier to handle than chloroformates. May decompose at higher temperatures.[12]

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

N-Protection with Boc-Anhydride

The protection of an amine with Boc-anhydride proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc-anhydride, forming a tetrahedral intermediate.[1] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide gas.[1][9] The release of CO₂ provides a strong thermodynamic driving force for the reaction.[10] The reaction can be performed with or without a base.[9][10] In the absence of a base, the amine starting material can act as the base. When a base is used, it deprotonates the protonated amine in the intermediate, which can accelerate the reaction.[1]

Diagram of the Boc-Anhydride Protection Mechanism

Boc_Protection Amine R-NH₂ Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Boc2O Boc₂O Boc2O->Tetrahedral Base Base Protonated_Amine Protonated_Amine Base->Protonated_Amine Deprotonation Protonated_Carbamate Protonated Carbamate Tetrahedral->Protonated_Carbamate Elimination of t-butyl carbonate tBuOH t-BuOH Tetrahedral->tBuOH CO2 CO₂ Tetrahedral->CO2 Protected_Amine R-NH-Boc Protonated_Carbamate->Protected_Amine Protonated_Base Base-H⁺ Protonated_Amine->Protonated_Base

Caption: Mechanism of N-protection using Boc-anhydride.

N-Protection with this compound

The reaction of an amine with this compound also follows a nucleophilic acyl substitution pathway. The amine's lone pair attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of a chloride ion. A base is typically required to neutralize the hydrochloric acid (HCl) generated in the reaction, driving the equilibrium towards the product. The choice of a non-nucleophilic base is critical to avoid competing reactions with the chloroformate.[5]

Diagram of the Chloroformate Protection Mechanism

Chloroformate_Protection Amine R-NH₂ Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Chloroformate Hexan-3-yl-O(CO)Cl Chloroformate->Tetrahedral Base Base HCl HCl Base->HCl Neutralization Protonated_Carbamate Protonated Carbamate Tetrahedral->Protonated_Carbamate Elimination of Cl⁻ Protected_Amine R-NH-(CO)O-Hexan-3-yl Protonated_Carbamate->Protected_Amine Protonated_Base Base-H⁺Cl⁻ HCl->Protonated_Base

Caption: Mechanism of N-protection using a chloroformate.

Experimental Protocols

The following are representative, detailed step-by-step methodologies for N-protection using both reagents.

Protocol 1: N-Boc Protection of an Amine using Boc-Anhydride

This protocol describes a general and widely applicable method for the N-protection of a primary or secondary amine.

Materials:

  • Amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)[8]

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a biphasic mixture of Dioxane/Water)[8]

  • Base (e.g., Triethylamine (Et₃N) (1.2 eq), Sodium Bicarbonate (NaHCO₃) (2-3 eq), or 4-Dimethylaminopyridine (DMAP) (catalytic))[3][8][10]

  • Stir plate and stir bar

  • Round-bottom flask

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Dissolve the amine (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the base to the solution. For reactions with amine hydrochlorides, an additional equivalent of base is required.

  • Add the Boc-anhydride (1.1 - 1.5 eq) to the reaction mixture. The reaction is often exothermic, so for sensitive substrates, addition can be done portion-wise or at 0°C.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within a few hours to overnight.[10]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous work-up. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Experimental Workflow for N-Boc Protection

Boc_Workflow Start Dissolve Amine and Base in Solvent Add_Boc2O Add Boc-Anhydride Start->Add_Boc2O React Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Boc2O->React Workup Aqueous Work-up (Acid/Base Washes) React->Workup Purify Dry, Concentrate, and Purify (Column Chromatography) Workup->Purify Product Isolated N-Boc Protected Amine Purify->Product

Caption: General workflow for N-protection using Boc-anhydride.

Protocol 2: N-Protection of an Amine using this compound

This protocol outlines a general procedure for the N-protection of an amine using a chloroformate reagent, emphasizing the need for anhydrous conditions.

Materials:

  • Amine (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)) (1.1 - 1.5 eq)[5]

  • Inert atmosphere (Nitrogen or Argon)

  • Stir plate and stir bar

  • Round-bottom flask, oven-dried

  • Standard work-up and purification equipment

Procedure:

  • Set up an oven-dried round-bottom flask under an inert atmosphere.

  • Dissolve the amine (1.0 eq) and the non-nucleophilic base (1.1 - 1.5 eq) in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the this compound (1.0 - 1.2 eq) dropwise to the cooled solution. Maintain the temperature at 0°C during the addition to control the exothermic reaction and minimize side reactions.

  • Allow the reaction to stir at 0°C for a period, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous work-up. Extract the aqueous layer with an organic solvent. Combine the organic layers and wash sequentially with mild aqueous acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel as needed.

Discussion and Recommendations

Reactivity and Scope: Boc-anhydride is known for its high reactivity towards amines, and the reaction conditions are generally mild and tolerant of a wide range of functional groups.[6] The formation of gaseous CO₂ as a byproduct helps to drive the reaction to completion.[10] The scope of amines that can be protected with Boc-anhydride is vast, including primary and secondary aliphatic and aromatic amines, as well as amino acids.[3][6]

This compound, as a chloroformate, is also a highly reactive acylating agent. However, the generation of HCl necessitates the use of a base, and the choice of base and solvent is critical to avoid side reactions.[5] The reactivity can be beneficial for less nucleophilic amines that react sluggishly with Boc-anhydride.

Handling and Safety: Boc-anhydride is a solid at room temperature and is relatively easy to handle, although it can be a mild irritant.[7] It is generally considered safer than chloroformates.[13] Chloroformates like this compound are often liquids that are sensitive to moisture and can be corrosive. The generation of HCl during the reaction also requires careful handling and neutralization.

Cleavage of the Protecting Group: The Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11] This allows for orthogonal deprotection in the presence of acid-labile groups like Cbz (removed by hydrogenolysis) and Fmoc (removed by base).[10] The N-(hexan-3-yloxycarbonyl) group is also expected to be cleaved by acid, but the relative lability compared to the Boc group would need to be determined experimentally for a given substrate. The less sterically hindered secondary alkyl group might require harsher acidic conditions for cleavage compared to the tertiary butyl group of Boc, which readily forms a stable carbocation.

Cost and Availability: Boc-anhydride is a widely available and relatively inexpensive reagent due to its extensive use in academia and industry.[12] this compound is a more specialized reagent and may be more expensive and less readily available from common chemical suppliers.

Conclusion

For the vast majority of N-protection applications, Boc-anhydride remains the superior choice due to its ease of use, mild reaction conditions, high yields, and the benign nature of its byproducts. Its extensive documentation in the scientific literature provides a high degree of predictability and reliability.

This compound may find niche applications where:

  • A different stability profile of the protected amine is required.

  • The amine substrate is particularly unreactive towards Boc-anhydride.

  • An alternative orthogonality is needed in a complex multi-step synthesis.

Researchers and drug development professionals should consider Boc-anhydride as the default reagent for N-Boc protection. However, an awareness of alternatives like this compound is valuable for situations that demand a departure from standard methodologies. The choice of protecting group strategy should always be guided by the specific requirements of the synthetic route, including the nature of the substrate, the planned subsequent reactions, and the desired deprotection conditions.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • YouTube. Adding Boc Group Mechanism | Organic Chemistry. [Link]

  • National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • The Royal Society of Chemistry. Experimental Procedures. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • National Institutes of Health. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Boc Anhydride: Synthesis and Purity for Optimal Results. [Link]

  • ACS Publications. Selective Deprotection Method of N-Phenylcarbamoyl Group | The Journal of Organic Chemistry. [Link]

  • chemeurope.com. Di-tert-butyl dicarbonate. [Link]

  • Google Patents. US8357820B2 - Process for producing N-protected amino acid.
  • The Royal Society of Chemistry. Experimental Procedure. [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. [Link]

  • ResearchGate. Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. [Link]

  • Common Organic Chemistry. WO 2013/134298 Al. [Link]

  • Organic Syntheses. L-Proline. [Link]

  • Google Patents. WO2023178061A1 - Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds.
  • ResearchGate. Synthesis and crystal structure of 3,3′ - (hexane-1,6-diyl)bis(1- acetyl-5,5-dimethylhydantoin), a new inducer of differentiation. [Link]

Sources

A Comparative Guide to Spectroscopic Analysis for Confirming the Structure of Hexan-3-yl Carbonochloridate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of chemical synthesis and analysis. In the realm of reactive intermediates, such as Hexan-3-yl carbonochloridate and its derivatives, this structural verification is paramount to ensure the integrity of subsequent synthetic steps and the validity of experimental outcomes. This guide provides an in-depth, objective comparison of key spectroscopic techniques for the structural elucidation of these compounds, grounded in experimental data and established principles.

The Imperative of Structural Certainty

This compound, a member of the chloroformate family, is a valuable reagent in organic synthesis, often employed for the introduction of a hexan-3-yloxycarbonyl protecting group or as a precursor for the formation of carbonates and carbamates. Its utility is predicated on its precise chemical structure. Any ambiguity, such as the presence of isomeric impurities or degradation products, can lead to unforeseen side reactions, compromised yields, and ultimately, the failure of a synthetic campaign. Therefore, a robust analytical workflow to confirm its structure is not merely a procedural formality but a critical component of rigorous scientific practice.

Primary Spectroscopic Techniques for Structural Confirmation

The primary arsenal for the structural organic chemist includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy stands as the most powerful tool for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. For this compound, both ¹H and ¹³C NMR are indispensable.

Causality Behind Experimental Choices: ¹H NMR is the initial go-to experiment due to its high sensitivity and the wealth of information it provides on the number of distinct proton environments, their neighboring protons (through spin-spin coupling), and their electronic environment (through chemical shift).

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of aprotic and non-reactive solvent is crucial to prevent solvolysis of the highly reactive chloroformate group.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Predicted ¹H NMR Spectrum of this compound:

Based on the known chemical shifts of 3-hexanol and the influence of the electron-withdrawing carbonochloridate group, the following proton signals are expected:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-3 (methine)~4.9 - 5.1quintet1H
H-2, H-4 (methylene)~1.6 - 1.8m4H
H-5 (methylene)~1.3 - 1.5m2H
H-1, H-6 (methyl)~0.9 - 1.0t6H

Note: The methine proton (H-3) is significantly downfield-shifted compared to its position in 3-hexanol (around 3.5-3.6 ppm) due to the strong deshielding effect of the adjacent oxygen and the carbonochloridate moiety.[1][2]

Causality Behind Experimental Choices: ¹³C NMR provides a direct count of the number of unique carbon atoms in the molecule. Although less sensitive than ¹H NMR, it is invaluable for confirming the carbon backbone and identifying the characteristic carbonyl carbon of the chloroformate.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is typically required compared to ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to single lines for each unique carbon, facilitating interpretation.

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.

Predicted ¹³C NMR Spectrum of this compound:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (carbonyl)~150 - 155
C-3 (methine)~80 - 85
C-2, C-4 (methylene)~28 - 32
C-5 (methylene)~18 - 22
C-1, C-6 (methyl)~9 - 14

Note: The carbonyl carbon chemical shift is highly characteristic of the chloroformate functional group. The C-3 carbon is also significantly shifted downfield from its position in 3-hexanol (around 73 ppm) due to the electronegative environment.[1][3]

Workflow for NMR Analysis:

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Hexan-3-yl carbonochloridate NMR_Tube NMR Tube Sample->NMR_Tube Solvent CDCl₃ Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer FID FID Signal Spectrometer->FID Spectrum_1H ¹H NMR Spectrum FID->Spectrum_1H Spectrum_13C ¹³C NMR Spectrum FID->Spectrum_13C Structure Structural Confirmation Spectrum_1H->Structure Spectrum_13C->Structure

Caption: Workflow for NMR-based structural confirmation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies.

Causality Behind Experimental Choices: For this compound, IR spectroscopy is primarily used to confirm the presence of the highly characteristic and strong-absorbing carbonyl (C=O) group of the chloroformate.

Experimental Protocol:

  • Sample Preparation: A neat liquid sample can be analyzed by placing a thin film between two salt (NaCl or KBr) plates.

  • Data Acquisition: The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber (cm⁻¹).

  • Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands.

Expected IR Absorption Bands for this compound:

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C=O (chloroformate)~1775 - 1785Strong
C-O (ester-like)~1150 - 1250Strong
C-H (alkane)~2850 - 2960Medium-Strong

Note: The C=O stretching frequency in chloroformates is significantly higher than that in typical esters or ketones due to the electron-withdrawing effect of the chlorine atom.[4][5]

Workflow for IR Analysis:

IR_Workflow cluster_sample_prep_ir Sample Preparation cluster_acquisition_ir Data Acquisition cluster_analysis_ir Data Analysis Sample_IR Neat Liquid Sample Salt_Plates Salt Plates Sample_IR->Salt_Plates IR_Spectrometer IR Spectrometer Salt_Plates->IR_Spectrometer IR_Spectrum IR Spectrum IR_Spectrometer->IR_Spectrum Functional_Groups Functional Group Confirmation IR_Spectrum->Functional_Groups

Caption: Workflow for IR-based functional group identification.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Causality Behind Experimental Choices: MS is crucial for confirming the molecular formula of the target compound. The fragmentation pattern can also provide corroborating evidence for the proposed structure.

Experimental Protocol:

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, typically by Electron Ionization (EI) for volatile compounds.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of C₇H₁₃ClO₂ (m/z ≈ 164 for ³⁵Cl and 166 for ³⁷Cl in an approximate 3:1 ratio) should be observed.[6][7]

  • Key Fragmentation Pathways:

    • Loss of the chlorine atom (-Cl) to give a fragment at m/z ≈ 129.

    • Loss of the entire chloroformate group (-COCl) to give the hexan-3-yl cation at m/z ≈ 85.

    • Alpha-cleavage adjacent to the oxygen, leading to fragments from the alkyl chain.

Workflow for Mass Spectrometry Analysis:

MS_Workflow cluster_sample_intro_ms Sample Introduction cluster_ionization_ms Ionization cluster_analysis_ms Mass Analysis & Detection cluster_output_ms Data Output Sample_MS Volatile Sample Ion_Source Electron Ionization Sample_MS->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

Caption: Workflow for Mass Spectrometry-based analysis.

Comparison with Alternative Analytical Approaches

While the combination of NMR, IR, and MS provides a comprehensive and highly reliable structural confirmation, other techniques can be employed, particularly in specific contexts.

Technique Information Provided Strengths Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components and their mass spectra.Excellent for assessing purity and identifying volatile impurities.[8][9][10]The compound must be thermally stable and volatile. Chloroformates can sometimes degrade in the injector port.
Hydrolysis followed by Analysis Indirect confirmation by identifying the constituent alcohol (3-hexanol).Can be useful if the chloroformate is difficult to handle or analyze directly.[11][12]This is an indirect method and does not confirm the structure of the original chloroformate. The hydrolysis reaction must be quantitative.
X-ray Crystallography Unambiguous 3D molecular structure in the solid state.Provides the absolute and definitive structure of a molecule.[13][14][15]The compound must be crystalline, which is not always achievable for liquids or oils like many chloroformates. It is also a more time-consuming and specialized technique.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural confirmation of a reactive intermediate like this compound is not a task for a single analytical technique but rather a synergistic application of multiple spectroscopic methods. ¹H and ¹³C NMR provide the detailed atomic-level blueprint of the molecule, IR spectroscopy offers rapid confirmation of key functional groups, and mass spectrometry verifies the molecular weight and provides corroborating fragmentation evidence. While alternative methods like GC-MS, indirect analysis via hydrolysis, and X-ray crystallography have their specific applications, the triumvirate of NMR, IR, and MS remains the gold standard for routine, comprehensive, and unambiguous structural elucidation in the modern chemical research environment. By judiciously applying these techniques and understanding the causality behind their experimental protocols, researchers can proceed with confidence in the integrity of their synthetic intermediates and the reliability of their scientific findings.

References

  • PubChem. 3-Hexanol. National Center for Biotechnology Information. [Link]

  • PubChem. (Z)-3-Hexen-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. Hexyl chloroformate. National Center for Biotechnology Information. [Link]

  • NIST. Hexyl chloroformate. National Institute of Standards and Technology. [Link]

  • SpectraBase. 3-Hexanol - Optional[13C NMR] - Chemical Shifts. [Link]

  • NIST. Hexyl chloroformate - Mass spectrum (electron ionization). [Link]

  • NIST. Hexyl chloroformate - Phase change data. [Link]

  • SpectraBase. 3-Hexanol, 2-methyl- - Optional[1H NMR] - Chemical Shifts. [Link]

  • SpectraBase. 3-Methyl-3-hexanol - Optional[1H NMR] - Chemical Shifts. [Link]

  • Sci-Hub. Long-chain fatty acids esterified by action of alkyl chloroformates and analysed by capillary gas chromatography. [Link]

  • Keeffe, J. R., & Kevill, D. N. (2009). Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited. Molecules, 14(3), 1079–1087. [Link]

  • Hušek, P., & Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43. [Link]

  • Wikipedia. Chloroformate. [Link]

  • University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • D'Alvise, N., et al. (2019). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 24(17), 3058. [Link]

  • Ujihara, M., et al. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3467-3471. [Link]

  • Snell, E. H., & Helliwell, J. R. (1998). X Ray crystallography. Journal of clinical pathology, 51(1), 14–20. [Link]

  • Kumar, M., et al. (2018). GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues. Bio-protocol, 8(18), e3013. [Link]

  • Zhao, Y., et al. (2008). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Analytical and Bioanalytical Chemistry, 391(8), 2881-2888. [Link]

  • SpectraBase. Chloro-formic acid, hexyl ester - Optional[1H NMR] - Spectrum. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Ladd, M. F. C., & Palmer, R. A. (2013). Structure Determination by X-ray Crystallography. Springer. [Link]

  • Boldyreva, E. V., & Drebushchak, T. N. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Crystals, 13(4), 642. [Link]

  • Wodrich, M. D., et al. (2022). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society, 144(1), 323-333. [Link]

Sources

A Senior Application Scientist's Guide to Chloroformate Reactivity: A Comparative Kinetic Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chloroformates (ROC(O)Cl) are pivotal reagents in modern organic synthesis, serving as versatile building blocks for the construction of carbonates and carbamates.[1][2] Their application is particularly prominent in pharmaceutical and materials science, where they are used for installing crucial protecting groups like Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc).[1] The reactivity of the chloroformate, which is dictated by the chemical nature of its esterifying group ('R'), is a critical parameter that governs reaction rates, selectivity, and overall efficiency.

Understanding the relative reactivity of different chloroformates is not merely an academic exercise; it is a practical necessity for optimizing synthetic routes and ensuring reproducible outcomes. A reagent that is too reactive may lead to unwanted side reactions and decomposition, while one with insufficient reactivity can result in sluggish or incomplete conversions.

This guide provides an in-depth comparison of the reactivity of several common chloroformates through the lens of kinetic studies. We will delve into the underlying reaction mechanisms, present a robust experimental protocol for quantifying reactivity, and analyze comparative kinetic data to elucidate the structural and environmental factors that control these reactions. Our goal is to equip you, the practicing scientist, with the expert insights needed to make informed decisions in reagent selection for your specific application.

Mechanistic Underpinnings of Chloroformate Reactions

The reactivity of chloroformates is predominantly characterized by their susceptibility to nucleophilic attack at the electrophilic carbonyl carbon.[3] Kinetic studies, particularly solvolysis reactions, have revealed that these transformations often proceed through a dual-channel mechanism, with the dominant pathway being highly dependent on the properties of the solvent.[4][5][6]

  • Bimolecular Carbonyl-Addition Pathway (SNAc or AN+E): This pathway is favored in solvents with higher nucleophilicity. The reaction is initiated by the nucleophilic attack of a solvent molecule on the carbonyl carbon, leading to a transient tetrahedral intermediate. The rate-determining step is typically this initial addition.[7][8] The intermediate then collapses by expelling the chloride ion to form the final product.

  • Unimolecular Ionization Pathway (SN1-like): This pathway becomes more significant in highly ionizing, weakly nucleophilic solvents, such as fluoroalcohols.[7] It involves the rate-determining ionization of the chloroformate to form a resonance-stabilized acylium ion intermediate, which is then rapidly captured by the solvent.

The interplay between these two pathways can be quantitatively assessed using the extended (two-term) Grunwald-Winstein equation: log(k/k₀) = lNT + mYCl .[9][10] In this equation, l represents the sensitivity of the reaction to solvent nucleophilicity (NT), and m represents its sensitivity to solvent ionizing power (YCl). The ratio of l/m provides a powerful diagnostic tool for elucidating the mechanism.[10]

Chloroformate Reaction Mechanisms sub Chloroformate (ROC(O)Cl) acylium Acylium Ion Intermediate [RO-C=O]⁺ sub->acylium Rate-Determining Ionization inv1 sub->inv1 nuc Nucleophile (e.g., Solvent) nuc->inv1 Attack on Carbonyl inv2 nuc->inv2 Nucleophilic Capture bimol_path Bimolecular Carbonyl-Addition (High Solvent Nucleophilicity) intermed Tetrahedral Intermediate prod1 Product (e.g., Carbonate) intermed->prod1 Elimination of Cl⁻ hcl1 HCl unimol_path Unimolecular Ionization (High Solvent Ionizing Power) cl_ion Cl⁻ acylium->cl_ion acylium->inv2 prod2 Product (e.g., Carbonate) hcl2 HCl inv1->intermed Rate-Determining Addition inv2->prod2

Dual reaction pathways for chloroformate solvolysis.

Experimental Design: Quantifying Reactivity

To obtain reliable and comparable kinetic data, a well-designed experimental protocol is essential. The choice of analytical technique is dictated by the reaction rate. For the solvolysis of most common chloroformates, which can range from minutes to hours, titrimetric and conductometric methods are the most field-proven.[11]

  • Causality Behind Method Selection:

    • Titrimetric Method: This classic method is chosen for its robustness and simplicity, particularly for reactions with half-lives longer than a few minutes.[7][11] It directly measures the production of hydrochloric acid, a stoichiometric byproduct of the solvolysis. This direct measurement provides a self-validating system; the progress of the reaction is monitored by the formation of a stable product.

    • Conductometric Method: For faster reactions, where manual sampling for titration would be imprecise, conductometry offers superior temporal resolution.[7][11] The method relies on the increase in the solution's conductivity as charged species (H⁺ and Cl⁻) are generated.[7] This requires careful calibration and assumes that changes in conductivity are solely due to the reaction of interest.

Detailed Experimental Protocol: Titrimetric Method for Solvolysis Kinetics

This protocol outlines a validated procedure for determining the first-order rate coefficient (k) for the solvolysis of a chloroformate at a constant temperature.

1. Materials and Reagent Preparation:

  • Solvents: All solvents (e.g., ethanol, methanol, acetone, water) should be of high purity and dried according to standard procedures if anhydrous conditions are required for specific mixtures. Aqueous-organic mixtures are prepared by volume.
  • Chloroformate: Use a high-purity chloroformate (>98%). Prepare a stock solution (e.g., 0.1 M) in a dry, inert solvent like acetone.
  • Titrant: Prepare and standardize a ~0.02 M sodium hydroxide (NaOH) solution.
  • Indicator: Use a suitable indicator such as phenolphthalein or a pH meter for endpoint determination.
  • Quenching Solution: Prepare a cold, immiscible solvent (e.g., diethyl ether or hexane) to halt the reaction in the withdrawn aliquots.

2. Experimental Workflow:

  • Step 1: Thermostat the Reaction Medium: Place a precise volume (e.g., 50.0 mL) of the desired solvolysis medium into a jacketed reaction vessel connected to a constant-temperature water bath (e.g., 25.0 ± 0.1 °C). Allow the solvent to thermally equilibrate.
  • Step 2: Initiate the Reaction: Using a microliter syringe, inject a small, precise amount of the chloroformate stock solution into the stirred solvolysis medium to achieve the desired initial concentration (e.g., ~0.005 M). Start a timer immediately.
  • Step 3: Timed Sampling and Quenching: At recorded time intervals (e.g., every 10-15 minutes for the first 2 hours, then less frequently), withdraw a precise aliquot (e.g., 5.0 mL) of the reaction mixture. Immediately discharge the aliquot into a flask containing the cold quenching solution. This effectively stops the solvolysis.
  • Step 4: Titration: Add a few drops of indicator to the quenched sample and titrate the liberated HCl with the standardized NaOH solution until the endpoint is reached. Record the volume of titrant used (Vt).
  • Step 5: Determine the Infinity Point (V∞): After at least 10 reaction half-lives, allow the remaining reaction mixture to proceed to completion. Titrate an aliquot to determine the final volume of NaOH required, which corresponds to 100% reaction (V∞).
  • Step 6: Calculate the Rate Constant: The first-order rate constant (k) is determined from the slope of a plot of ln(V∞ - Vt) versus time (t) , as the relationship is given by: ln(V∞ - Vt) = -kt + ln(V∞).

// Nodes start [label="Start: Prepare Reagents\n(Solvent, Chloroformate, Titrant)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; thermo [label="1. Thermostat Reaction Medium\n(e.g., 50mL solvent at 25.0°C)"]; initiate [label="2. Initiate Reaction\n(Inject Chloroformate Stock)"]; timer [label="Start Timer", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; loop_start [label="3. At Timed Intervals...", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample [label="Withdraw Precise Aliquot\n(e.g., 5.0 mL)"]; quench [label="Quench Reaction\n(Add to Cold Solvent)"]; titrate [label="4. Titrate Liberated HCl\n(with Standardized NaOH)"]; record [label="Record Titrant Volume (Vt)"]; infinity [label="5. After 10 Half-Lives:\nDetermine Infinity Point (V∞)"]; calculate [label="6. Plot ln(V∞ - Vt) vs. Time"]; end [label="End: Determine Rate Constant (k)\nfrom Slope = -k", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> thermo; thermo -> initiate; initiate -> timer; timer -> loop_start; loop_start -> sample [label="t = t1, t2, t3..."]; sample -> quench; quench -> titrate; titrate -> record; record -> loop_start; loop_start -> infinity [label="Reaction Complete"]; infinity -> calculate; calculate -> end; }

Experimental workflow for the titrimetric kinetic study.

Comparative Reactivity Data

The following table summarizes the specific rates of solvolysis (k) for several representative chloroformates at 25.0 °C in various common solvents. The data, compiled from literature sources, highlights the profound impact of both the chloroformate's structure and the solvent environment on reactivity.[7][9]

Solvent Vinyl Chloroformate k x 10⁻⁵ s⁻¹Allyl Chloroformate k x 10⁻⁵ s⁻¹Phenyl Chloroformate k x 10⁻⁵ s⁻¹Benzyl Chloroformate k x 10⁻⁵ s⁻¹
100% EtOH 74211.12605.16
90% EtOH 125214.750317.7
80% EtOH -18.265825.6
100% MeOH 233128.4129038.4
90% TFE 11.70.274.4910.8
70% TFE 48.70.9824.529.8

Data sourced from D'Souza et al. and BenchChem technical guides.[7][9]

Discussion and Field Insights

The kinetic data reveals clear reactivity trends that can be rationalized by considering the electronic and steric effects of the substituent 'R' group.

1. Vinyl vs. Allyl Chloroformate: Vinyl chloroformate is dramatically more reactive than allyl chloroformate across all solvent systems.[5][9] This is contrary to what might be expected from carbocation stability alone. The enhanced reactivity of vinyl chloroformate is attributed to the powerful electron-withdrawing inductive effect of the vinyl group, which increases the electrophilicity of the carbonyl carbon.[9] While the allyl group can stabilize a positive charge through resonance, its inductive effect is less pronounced, leading to a slower nucleophilic attack in the rate-determining addition step.[9]

2. Phenyl vs. Benzyl Chloroformate: Phenyl chloroformate consistently reacts faster than benzyl chloroformate in highly nucleophilic solvents like pure ethanol and methanol. This is due to the strong electron-withdrawing inductive effect (-I) of the phenyl ring, which makes the carbonyl carbon more susceptible to nucleophilic attack.[8][10] In contrast, the benzyl group is less inductively withdrawing. However, in more ionizing solvents (e.g., aqueous TFE), the reactivity gap narrows or even inverts, as the benzyl group is better able to stabilize the developing positive charge of an acylium ion intermediate via resonance, favoring the unimolecular ionization pathway.[9]

3. The Role of the Solvent: The data clearly illustrates the dual dependence on solvent properties.

  • Nucleophilicity: For all chloroformates, the rate increases significantly when moving from ethanol to the more nucleophilic methanol.[7][9] Similarly, increasing the water content in aqueous mixtures boosts the rate due to an increase in both nucleophilicity and ionizing power.[9]

  • Ionizing Power: In weakly nucleophilic but highly ionizing trifluoroethanol (TFE) mixtures, the reaction rates are generally lower. However, the system's sensitivity to ionizing power (m value) becomes more pronounced, indicating a greater contribution from the SN1-like ionization mechanism.[9]

4. Steric Effects: While not the primary focus of the selected data, steric hindrance plays a crucial role.[12] For instance, secondary alkyl chloroformates like isopropyl chloroformate are generally less reactive than primary ones (e.g., ethyl or n-propyl) due to the increased steric bulk around the reaction center, which impedes the approach of the nucleophile.[13][14] This is a critical consideration for reactions with sterically demanding nucleophiles.

Conclusion and Recommendations

The kinetic behavior of chloroformates is a nuanced interplay of electronic effects, steric hindrance, and solvent properties. Our comparative analysis demonstrates that no single chloroformate is optimal for all applications. As a Senior Application Scientist, my recommendations are as follows:

  • For Rapid Reactions with Unhindered Nucleophiles: Vinyl chloroformate offers exceptionally high reactivity, making it suitable for rapid conversions where reaction time is critical. However, its stability may be a concern. Phenyl chloroformate is also highly reactive and a common choice for forming carbamates and carbonates.

  • For Standard Protecting Group Installation: Benzyl chloroformate (Cbz-Cl) and Ethyl chloroformate offer a moderate and highly predictable level of reactivity, making them reliable workhorses for routine synthesis.[1][15] Their reaction rates are manageable under standard conditions.

  • For Enhanced Selectivity and Control: Allyl chloroformate provides a lower baseline reactivity, which can be advantageous when greater control or selectivity between different nucleophilic sites is required.

  • Solvent Choice is Paramount: To favor a bimolecular addition mechanism, use highly nucleophilic solvents (e.g., methanol). To promote an ionization mechanism, especially for substrates that can form stable acylium ions (like benzyl chloroformate), use highly ionizing, non-nucleophilic solvents (e.g., TFE/water mixtures).

By understanding these structure-activity relationships and employing rigorous kinetic analysis, researchers can move beyond trial-and-error and rationally select the optimal chloroformate and reaction conditions to achieve their synthetic goals with precision and efficiency.

References

  • D'Souza, M. J., et al. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. International Journal of Molecular Sciences, 14(4), 7286-7301. [Link]

  • D'Souza, M. J., et al. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. ResearchGate. [Link]

  • D'Souza, M. J., et al. (2013). Kinetic studies that evaluate the solvolytic mechanisms of allyl and vinyl chloroformate esters. PubMed. [Link]

  • D'Souza, M. J., et al. (2013). Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. OUCI. [Link]

  • D'Souza, M. J., et al. (2014). Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis. Molecules, 19(9), 13636-13653. [Link]

  • Wikipedia. Chloroformate. Wikipedia, The Free Encyclopedia. [Link]

  • Liu, K. T., & Hou, S. J. (2009). N-Dealkylation of Amines. Current Organic Chemistry, 13(18), 1735-1755. [Link]

  • Villalpando, A., et al. (2013). Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols. The Journal of Organic Chemistry, 78(9), 3989-3996. [Link]

  • Ayala, C. E., et al. (2012). Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation. Organic Letters, 14(14), 3676-3679. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2014). Grunwald-Winstein Analysis - Isopropyl Chloroformate Solvolysis Revisited. International Journal of Molecular Sciences, 15(6), 9444-9457. [Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Chloroformates Acute Exposure Guideline Levels. National Academies Press (US). [Link]

  • D'Souza, M. J., et al. (2020). LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters. Molecules, 25(18), 4293. [Link]

  • Ostrogovich, G., Csunderlik, C., & Bacaloglu, R. (1971). Kinetics of the Reaction of Ethyl Chloroformate with Substituted Anilines. Journal of the Chemical Society B: Physical Organic, 18-22. [Link]

  • Takeda, K., et al. (2022). Visible-Light-Induced Phosgenation Reaction of Amines by Oxygenation of Chloroform Using Chlorine Dioxide. Angewandte Chemie International Edition, 61(19), e202201026. [Link]

  • Matzner, M., Kurkjy, R. P., & Cotter, R. J. (1964). The Chemistry of Chloroformates. Chemical Reviews, 64(6), 645-687. [Link]

  • Taylor & Francis. Chloroformate – Knowledge and References. Taylor & Francis Online. [Link]

  • Husek, P., & Simek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43. [Link]

  • Queen, A. (1972). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Journal of Chemistry, 50(9), 1401-1406. [Link]

  • De Angelis, F., et al. (2022). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society, 144(1), 359-370. [Link]

  • Grokipedia. Ethyl chloroformate. Grokipedia. [Link]

  • Wikipedia. Steric effects. Wikipedia, The Free Encyclopedia. [Link]

  • Chan, B., & Radom, L. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances, 11(30), 18197-18206. [Link]

Sources

A Head-to-Head Comparison of Nα-Protecting Groups in Solid-Phase Peptide Synthesis: The Established Fmoc-Cl versus a Novel Alkyl Carbonochloridate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Nα-Protecting Group in SPPS

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by R. Bruce Merrifield, has become the cornerstone of peptide and protein synthesis in both academic research and pharmaceutical manufacturing.[1] The method's success hinges on the sequential, stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[2] This process allows for the easy removal of excess reagents and byproducts by simple filtration and washing, dramatically simplifying purification.[2][3]

A fundamental prerequisite for this stepwise assembly is the temporary protection of the α-amino group (Nα) of the incoming amino acid. This prevents unwanted polymerization and ensures that only a single, desired peptide bond is formed in each cycle.[4] The choice of this temporary Nα-protecting group dictates the entire synthetic strategy, including the chemistry used for deprotection and the selection of compatible, "orthogonal" protecting groups for reactive amino acid side chains.[5][6][7]

For decades, the 9-fluorenylmethoxycarbonyl (Fmoc) group, introduced via its chloroformate (Fmoc-Cl), has been the gold standard for SPPS. Its base-lability provides a mild and orthogonal deprotection scheme when paired with acid-labile side-chain protecting groups (the "Fmoc/tBu" strategy).[6][7][] However, the pursuit of synthetic efficiency, cost-effectiveness, and novel peptide architectures necessitates the continuous evaluation of alternative protecting groups.

This guide provides an in-depth, head-to-head comparison between the industry-standard Fmoc-Cl and a novel, hypothetical alternative: Hexan-3-yl carbonochloridate . While Fmoc-Cl is a well-characterized reagent, this compound represents a class of simple alkyl chloroformates not currently employed for Nα-protection in SPPS. By examining the established principles of Fmoc chemistry and extrapolating the expected behavior of a hexan-3-yl carbamate (Hex-C) protecting group from fundamental organic chemistry principles, we can construct a rigorous comparative analysis to guide researchers in their choice of synthetic strategies.

The Gold Standard: 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl)

The Fmoc group is the cornerstone of modern orthogonal SPPS strategy. Its widespread adoption is due to a unique combination of stability and selective lability.

Mechanism of Protection and Deprotection:

The Fmoc group is introduced onto the Nα-terminus of an amino acid by reaction with Fmoc-Cl, forming a stable carbamate. The key to its utility lies in its removal (deprotection). The fluorenyl ring system possesses an acidic proton at the C9 position. In the presence of a mild, non-nucleophilic base like piperidine, this proton is abstracted, initiating a β-elimination reaction that cleaves the carbamate, liberating the free amine of the peptide chain, carbon dioxide, and dibenzofulvene (DBF).[9][10] The released DBF is a chromophore, which allows for the convenient spectrophotometric monitoring of the deprotection step.[9] The DBF byproduct is subsequently scavenged by excess piperidine to prevent side reactions.[9]

Key Advantages of the Fmoc Group:
  • Orthogonality: The Fmoc group is cleaved under mild basic conditions (e.g., 20% piperidine in DMF), which are completely compatible with the acid-labile protecting groups (like tBu, Trt, Pbf) typically used for amino acid side chains.[6][] This orthogonality is the primary reason for its success, as it allows for selective deprotection without compromising the integrity of the growing peptide.

  • Mild Deprotection: The use of piperidine avoids the repeated exposure of the peptide to strong acids, which can be detrimental to sensitive sequences or modifications.

  • Reaction Monitoring: The strong UV absorbance of the dibenzofulvene-piperidine adduct allows for real-time, quantitative monitoring of the deprotection reaction, ensuring each cycle goes to completion.[9]

Potential Disadvantages:
  • Diketopiperazine Formation: At the dipeptide stage, the newly liberated N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly problematic for sequences containing Proline or Glycine.[11]

  • Dibenzofulvene Side Reactions: If not effectively scavenged, the electrophilic DBF byproduct can react with the newly deprotected amine, leading to chain termination.

A Hypothetical Alternative: this compound

This compound is a simple, branched alkyl chloroformate.[12] Its use as an Nα-protecting group in SPPS has not been documented, making this a theoretical exploration based on established chemical principles. Reaction with an amino acid's Nα-terminus would yield a sec-hexyl carbamate, which we will term the "Hex-C" group.

Hypothesized Chemical Properties:

Unlike the Fmoc group, the Hex-C group lacks a site for base-catalyzed β-elimination. Simple alkyl carbamates are generally stable to the basic conditions used for Fmoc removal.[13] Instead, their cleavage is typically achieved under acidic conditions, analogous to the well-known tert-butoxycarbonyl (Boc) protecting group.[3][14] The deprotection would likely proceed via protonation of the carbamate oxygen, followed by cleavage to release the free amine, carbon dioxide, and the 3-hexanol cation, which would be scavenged.

Predicted Advantages:
  • Reagent Cost: Simple alkyl chloroformates are generally less expensive to manufacture than the complex fluorenyl-based structure of Fmoc-Cl.

  • Stability: The Hex-C group would be completely stable to the basic reagents used in Fmoc chemistry, offering a different dimension of orthogonality if paired with base-labile side-chain protecting groups.

Predicted Disadvantages:
  • Loss of Orthogonality in Standard SPPS: This is the most significant drawback. Since the Hex-C group is predicted to be acid-labile, it is not orthogonal to the standard acid-labile side-chain protecting groups (tBu, Trt, Pbf).[] Attempting to use a Hex-C protecting group in a standard Fmoc/tBu strategy would result in the simultaneous removal of side-chain protection during every Nα-deprotection step, leading to catastrophic side reactions. It would necessitate a complete reversal of the protection strategy, using base-labile side-chain groups.

  • Steric Hindrance: The branched sec-hexyl group is bulkier than the planar Fmoc group in the immediate vicinity of the reaction center. This increased steric hindrance could potentially slow down coupling reactions, requiring longer reaction times or more potent coupling reagents, especially for sterically hindered amino acids.[15]

  • Harsher Deprotection: Deprotection would require repeated cycles of acid treatment (e.g., trifluoroacetic acid, TFA), which can be detrimental to acid-sensitive peptide sequences.[16]

Comparative Experimental Design: A Proposed Study

To empirically compare these two reagents, a standardized experimental protocol is required. The objective would be to synthesize a model pentapeptide, H-Ala-Val-Leu-Phe-Gly-OH, and assess key performance indicators.

G cluster_0 Fmoc-SPPS Workflow cluster_1 Hypothetical Hex-C-SPPS Workflow Fmoc_Start Start with Gly-loaded Wang Resin Fmoc_Deprotect Deprotection: 20% Piperidine/DMF Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 DMF Wash Fmoc_Deprotect->Fmoc_Wash1 Fmoc_Couple Couple Fmoc-AA-OH (HBTU/DIPEA) Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 DMF Wash Fmoc_Couple->Fmoc_Wash2 Fmoc_Repeat Repeat 4x Fmoc_Wash2->Fmoc_Repeat Next cycle Fmoc_Final_Deprotect Final Fmoc Deprotection Fmoc_Wash2->Fmoc_Final_Deprotect Final cycle Fmoc_Repeat->Fmoc_Deprotect Fmoc_Cleave Cleavage: 95% TFA / Scavengers Fmoc_Final_Deprotect->Fmoc_Cleave HexC_Start Start with Gly-loaded Resin (Acid-stable linker) HexC_Deprotect Deprotection: 30% TFA/DCM HexC_Start->HexC_Deprotect HexC_Wash1 DCM/Neutralization Wash HexC_Deprotect->HexC_Wash1 HexC_Couple Couple Hex-C-AA-OH (HBTU/DIPEA) HexC_Wash1->HexC_Couple HexC_Wash2 DMF Wash HexC_Couple->HexC_Wash2 HexC_Repeat Repeat 4x HexC_Wash2->HexC_Repeat Next cycle HexC_Final_Deprotect Final Hex-C Deprotection HexC_Wash2->HexC_Final_Deprotect Final cycle HexC_Repeat->HexC_Deprotect HexC_Cleave Cleavage: (e.g., HF or TFMSA) HexC_Final_Deprotect->HexC_Cleave

Caption: Comparative workflows for Fmoc vs. hypothetical Hex-C SPPS.

Experimental Protocols
  • Preparation of Nα-Protected Amino Acids:

    • Fmoc-Ala-OH: React L-Alanine with Fmoc-Cl in the presence of a mild base (e.g., NaHCO₃) in an aqueous/organic solvent mixture.

    • Hex-C-Ala-OH: React L-Alanine with this compound under similar Schotten-Baumann conditions.

  • Solid-Phase Peptide Synthesis (SPPS):

    • Resin: Start with a pre-loaded Gly-Wang resin for the Fmoc strategy. For the Hex-C strategy, an acid-stable linker (e.g., PAM resin) would be required.

    • Cycle for Fmoc-SPPS:

      • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

      • Washing: Wash thoroughly with DMF.

      • Coupling: Couple the next Fmoc-amino acid (3 eq.) using HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 1 hour.

      • Washing: Wash with DMF.

      • Monitoring: Monitor coupling completion with a Kaiser test.

    • Hypothetical Cycle for Hex-C-SPPS:

      • Deprotection: Treat the resin with 30% TFA in DCM (2 x 15 min).

      • Washing & Neutralization: Wash with DCM, then neutralize with 10% DIPEA in DMF.

      • Coupling: Couple the next Hex-C-amino acid (3 eq.) using HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 1.5 hours (extended time due to predicted steric hindrance).

      • Washing: Wash with DMF.

      • Monitoring: Monitor coupling completion with a Kaiser test.

  • Cleavage and Analysis:

    • Fmoc-Strategy: Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS for 2 hours.

    • Hex-C-Strategy: Final cleavage would require a very strong acid like HF or TFMSA, as the linker is highly acid-resistant.

    • Analysis: Precipitate the crude peptide in cold ether. Analyze purity and identity via RP-HPLC and Mass Spectrometry.

Quantitative Performance Comparison (Hypothetical Data)

The following table summarizes the predicted outcomes based on the chemical nature of each protecting group.

ParameterFmoc-ClThis compoundScientific Rationale
Nα-Deprotection Condition 20% Piperidine in DMF30% TFA in DCMFmoc relies on base-catalyzed β-elimination; simple alkyl carbamates are acid-labile.
Orthogonality (vs. tBu) Yes (Base vs. Acid)No (Acid vs. Acid)This is the defining difference. Fmoc allows for a fully orthogonal protection scheme with standard side-chain groups.
Avg. Coupling Time 60 min~90 min (predicted)The branched sec-hexyl group is predicted to cause greater steric hindrance than the planar Fmoc group, slowing acylation.[15]
Monitoring Capability Excellent (UV-Vis)None (Indirect via Kaiser test)The Fmoc deprotection releases a UV-active byproduct, allowing for precise reaction monitoring.[9]
Primary Side Reactions Diketopiperazine formationIncomplete coupling, acid-catalyzed side-chain reactionsDifferent deprotection chemistries lead to different potential byproducts.
Final Cleavage Condition 95% TFA (Mild)HF or TFMSA (Harsh)The choice of Nα-protection dictates the entire synthetic strategy, including the required resin linker and final cleavage.
Predicted Final Purity >95%<80%The lack of orthogonality and harsher deprotection conditions for the Hex-C strategy would inevitably lead to more side products.

Discussion: The Imperative of Orthogonality

The hypothetical data underscores the absolute necessity of an orthogonal protection strategy in SPPS. The power of the Fmoc/tBu approach lies in the ability to selectively remove one type of protecting group while leaving all others intact.

G cluster_0 Orthogonal Fmoc/tBu Strategy cluster_1 Non-Orthogonal Hex-C/tBu Strategy Fmoc Nα-Fmoc Group SC_tBu Side-Chain tBu Group Base Base (Piperidine) Base->Fmoc Cleaves Base->SC_tBu No Effect Acid Acid (TFA) Acid->Fmoc No Effect Acid->SC_tBu Cleaves HexC Nα-Hex-C Group SC_tBu2 Side-Chain tBu Group Acid2 Acid (TFA) Acid2->HexC Cleaves Acid2->SC_tBu2 Cleaves

Caption: Orthogonal vs. Non-Orthogonal protection schemes.

As the diagram illustrates, treating a peptide protected with the Fmoc/tBu scheme with a base only removes the Nα-Fmoc group. Treating it with acid only removes the side-chain tBu group (typically done once at the end). In the hypothetical Hex-C/tBu strategy, any acid strong enough to remove the Nα-Hex-C group would also remove the side-chain tBu groups in every single cycle, leading to branching, cyclization, and truncation. This fundamental incompatibility makes this compound an unsuitable direct replacement for Fmoc-Cl in the most common SPPS methodologies.

Conclusion

This comparative guide demonstrates that while the exploration of novel reagents is a vital scientific endeavor, the success of a protecting group is defined by more than just its ability to attach and detach from an amine. The Fmoc group's utility is not just in its base-lability, but in its synergistic and orthogonal relationship with the entire ecosystem of acid-labile side-chain protecting groups and linkers.

This compound , representing simple alkyl chloroformates, fails as a direct competitor to Fmoc-Cl precisely because it violates the principle of orthogonality that underpins modern SPPS. The resulting Hex-C carbamate would function as an acid-labile protecting group, placing it in the same class as Boc. While it could theoretically be used in a Boc-style synthesis (with base-labile side-chain protection), it offers no clear advantages over Boc and introduces potential drawbacks, such as increased steric hindrance.

For researchers, scientists, and drug development professionals, Fmoc-Cl remains the unequivocally superior choice for routine, high-purity solid-phase peptide synthesis within the orthogonal Fmoc/tBu framework. Its well-understood chemistry, mild deprotection conditions, and compatibility with a vast library of side-chain protected amino acids ensure reliable and efficient synthesis of complex peptides.

References

Sources

A Comparative Guide to Enantiomeric Purity Analysis of Chiral Compounds Synthesized Using "Hexan-3-yl Carbonochloridate"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. The use of chiral building blocks, such as (R)- or (S)-Hexan-3-yl carbonochloridate, allows for the introduction of specific stereocenters into a target molecule. However, the synthesis is only the first step; rigorous analysis of the final product's enantiomeric purity is critical to ensure its desired therapeutic effect and to meet regulatory standards.[1][2] This guide provides an in-depth, objective comparison of the predominant analytical methodologies for determining the enantiomeric excess (e.e.) of chiral compounds, particularly those functionalized with hydroxyl or amino groups, which are the likely reaction partners for a carbonochloridate.

This document moves beyond a simple listing of techniques, offering a rationale for experimental choices and providing detailed, field-proven protocols. We will explore the conversion of enantiomers into diastereomers using chiral derivatizing agents (CDAs) and compare the subsequent analysis by High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Principle of Chiral Derivatization: From Indistinguishable to Separable

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their direct separation and quantification challenging.[3] The foundational principle of the methods discussed here is the reaction of the enantiomeric mixture with a single, enantiomerically pure chiral derivatizing agent (CDA). This reaction transforms the pair of enantiomers into a pair of diastereomers.[4][5] Diastereomers, unlike enantiomers, have different physical and chemical properties, which allows for their separation and quantification using standard achiral analytical techniques.[3]

The choice of CDA and the subsequent analytical method is paramount and depends on the nature of the analyte, the required accuracy and sensitivity, and the available instrumentation.[6]

Comparative Analysis of Leading Chiral Derivatizing Agents and Methods

The following sections provide a detailed comparison of the most common and reliable methods for the enantiomeric purity analysis of chiral alcohols and amines.

Mosher's Acid (MTPA) Analysis by NMR Spectroscopy

α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, is a widely used CDA, especially for determining the absolute configuration and enantiomeric purity of chiral alcohols and amines.[7][8] The analyte is converted into its corresponding MTPA ester or amide, and the resulting diastereomers are analyzed by ¹H or ¹⁹F NMR spectroscopy.[4] The magnetically anisotropic phenyl group of the MTPA moiety causes different chemical shifts for the protons (or fluorine atoms) of the two diastereomers.[9]

Advantages:

  • Provides information on both enantiomeric excess and absolute configuration.[6][7]

  • Rapid analysis is possible, sometimes directly in an NMR tube.[10]

  • High sensitivity for detecting minor enantiomers (<1% e.e.) with high-field NMR.[10]

Disadvantages:

  • Potential for peak overlap and integration errors in complex molecules, which can affect the accuracy of e.e. determination.[6]

  • Requires relatively larger sample amounts (milligrams) compared to chromatographic methods.[6]

  • The cost of the reagent can be a consideration.[11]

  • Preparation of (R)-MTPA Ester:

    • To a solution of the chiral alcohol (1.0 eq.) in dry pyridine or CH₂Cl₂ with a non-nucleophilic base like triethylamine, add (S)-(-)-MTPA chloride (1.2 eq.).

    • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

    • Quench the reaction with the addition of water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting diastereomeric ester by flash chromatography.

  • Preparation of (S)-MTPA Ester:

    • Repeat the procedure above using (R)-(+)-MTPA chloride.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters.

    • Identify corresponding protons in both spectra and calculate the chemical shift difference (Δδ = δS - δR).

    • Determine the enantiomeric excess by integrating well-resolved signals corresponding to each diastereomer in the spectrum of one of the derivatized samples.

Marfey's Reagent for Chiral Amines and Amino Alcohols by HPLC

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a highly effective CDA for the analysis of primary and secondary amines, including amino acids and amino alcohols.[12][13] The derivatization reaction proceeds under mild conditions to yield stable, strongly UV-absorbing diastereomers that are readily separable by reversed-phase HPLC on a standard achiral column.[14][15]

Advantages:

  • High sensitivity due to the strong chromophore in the reagent.[16]

  • Excellent resolution of diastereomers for a wide range of amines.[12]

  • The reaction is generally fast and proceeds to completion, minimizing kinetic resolution effects.[14]

Disadvantages:

  • Primarily applicable to amines and amino acids.[12]

  • Does not directly provide information on absolute configuration without authentic standards.[15]

  • Derivatization:

    • Dissolve the chiral amine sample (1.0 eq.) in a suitable solvent (e.g., acetone/water).

    • Add a solution of Marfey's reagent (1.2-1.5 eq.) in acetone.

    • Add a mild base, such as 1 M NaHCO₃, to maintain alkaline conditions.

    • Heat the mixture at approximately 40-50°C for 1 hour.[14][17]

    • Cool the reaction mixture to room temperature and quench by adding 2 M HCl to neutralize the excess base.

    • Dilute the sample with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium phosphate) and an organic modifier (e.g., acetonitrile).

    • Detection: UV at 340 nm.

    • Quantification: Determine the enantiomeric excess by integrating the peak areas of the two separated diastereomers.

Chiral GC with Acylation-based Derivatization for Volatile Amines and Alcohols

For volatile chiral amines and alcohols, Gas Chromatography (GC) offers high resolution and sensitivity.[18] Derivatization is often necessary to improve the volatility and chromatographic behavior of the analytes.[18] Chiral derivatizing agents such as N-trifluoroacetyl-L-prolyl chloride (TPC) are commonly used for amines.[19] The resulting diastereomeric amides are then separated on a standard achiral GC column.

Advantages:

  • High separation efficiency and sensitivity, especially when coupled with a mass spectrometer (GC-MS).

  • Suitable for the analysis of volatile compounds.

  • A wide range of derivatizing agents are available.

Disadvantages:

  • The analyte must be volatile or rendered volatile through derivatization.

  • Derivatization reactions can sometimes be incomplete or lead to side products.[19]

  • High temperatures in the GC inlet and column can potentially cause racemization in some cases.

  • Derivatization:

    • Dissolve the chiral amine sample in an anhydrous aprotic solvent (e.g., ethyl acetate or acetonitrile).

    • Add N-trifluoroacetyl-L-prolyl chloride (TPC) and a non-nucleophilic base (e.g., triethylamine).

    • Heat the mixture at 60-70°C for 15-30 minutes.

    • Cool the reaction mixture and, if necessary, wash with water to remove excess reagents and salts.

    • Dry the organic layer and inject it into the GC system.

  • GC Analysis:

    • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

    • Carrier Gas: Helium or hydrogen.

    • Oven Program: A temperature gradient is typically used to achieve good separation.

    • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

    • Quantification: Determine the enantiomeric excess from the integrated peak areas of the diastereomers.

Quantitative Data and Performance Comparison

The selection of an appropriate method often comes down to a trade-off between the information required, the nature of the analyte, and the available instrumentation. The following table summarizes the key performance characteristics of the discussed methods.

Analytical Method Chiral Derivatizing Agent (CDA) Typical Analytes Primary Output Determination of Absolute Configuration Sensitivity Accuracy for e.e.
NMR Spectroscopy Mosher's Acid (MTPA)Alcohols, Amines¹H or ¹⁹F NMR spectrum with distinct signals for each diastereomer.[7]Yes, by comparing the spectra of (R)- and (S)-derivatives.[7]Generally lower than chromatographic methods.Can be less accurate due to potential peak overlap and integration errors.[6]
HPLC Marfey's ReagentPrimary/Secondary Amines, Amino AlcoholsChromatogram with baseline-separated peaks for each diastereomer.[20]No, requires a standard of known absolute configuration.[15]High sensitivity, suitable for trace analysis.[16]High accuracy and precision with good baseline separation.[6]
GC N-trifluoroacetyl-L-prolyl chloride (TPC)Volatile Alcohols and AminesChromatogram with separated peaks for each diastereomer.[19]No, requires a standard of known absolute configuration.High resolution and sensitivity, especially with MS detection.Good accuracy, provided the derivatization is complete and no on-column degradation occurs.

Visualizing the Workflow

The general workflow for determining enantiomeric purity via derivatization is illustrated below.

G cluster_synthesis Chiral Synthesis cluster_analysis Enantiomeric Purity Analysis start Achiral Precursor + (R/S)-Hexan-3-yl carbonochloridate product Racemic/Enantioenriched Chiral Product (Alcohol/Amine) start->product Synthesis derivatization Derivatization with Enantiopure CDA (e.g., (R)-MTPA-Cl) product->derivatization diastereomers Mixture of Diastereomers derivatization->diastereomers separation Separation/Analysis diastereomers->separation hplc HPLC separation->hplc gc GC separation->gc nmr NMR separation->nmr quantification Data Analysis & Quantification of e.e. hplc->quantification gc->quantification nmr->quantification

General workflow for enantiomeric purity analysis.

Conclusion and Recommendations

The determination of enantiomeric purity for chiral compounds synthesized using reagents like "Hexan-3-yl carbonochloridate" is a critical quality control step. The choice of analytical method should be guided by a clear understanding of the analyte's properties and the specific analytical requirements.

  • For unambiguous determination of both enantiomeric excess and absolute configuration , Mosher's acid analysis by NMR is the gold standard, provided sufficient sample is available and the resulting spectra are well-resolved.[6][7]

  • For highly accurate and sensitive quantification of the enantiomeric excess of chiral amines , Marfey's reagent followed by HPLC analysis is a robust and reliable method.[12][16]

  • For volatile chiral alcohols and amines , derivatization followed by chiral GC analysis offers excellent resolution and sensitivity.

It is imperative to validate any chosen method for its intended purpose, considering parameters such as specificity, linearity, accuracy, precision, and limits of detection and quantification to ensure the generation of reliable and defensible data.[1][2] By carefully selecting the appropriate chiral derivatizing agent and analytical technique, researchers can confidently ascertain the stereochemical integrity of their synthesized chiral compounds.

References

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbil carbons. Nature Protocols, 2(10), 2451-8. Available at: [Link]

  • Prakash, L., et al. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology.
  • Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbil carbons. Available at: [Link]

  • Grokipedia. (n.d.). Mosher's acid.
  • ResearchGate. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbil carbons. Available at: [Link]

  • BenchChem. (n.d.). Determining Enantiomeric Excess: A Comparative Guide to Chiral Derivatizing Agents in NMR Spectroscopy with a focus on 1,2,3,4.
  • Liu, W., et al. (1994). Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups.
  • BenchChem. (n.d.).
  • Shabir, G. A. (2011). Handbook of Analytical Validation.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids.
  • BenchChem. (n.d.).
  • Chirality. (2013). Synthesis and Quantitative Analysis of Diastereomeric Linked Ester Conjugates With Remote Stereocenters Using High-Field NMR and. Chirality, 25, 793–798.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231-247.
  • University of Toronto. (n.d.).
  • Dhaka University Journal of Pharmaceutical Sciences. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 1-8.
  • Molecules. (2018).
  • BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
  • Journal of Chromatographic Science. (2008). Analysis of Monoethanolamine by Derivatization with Marfey's Reagent and HPLC.
  • Wikipedia. (n.d.).
  • Adams, J. D., et al. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of pharmaceutical sciences, 71(6), 658-661.
  • Organic Letters. (2002). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters, 4(16), 2679-2682.
  • Journal of Natural Products. (2017). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products.
  • TCI Chemicals. (n.d.).
  • Sigma-Aldrich. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231-247.
  • Journal of the American Society for Mass Spectrometry. (2019). Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. Journal of the American Society for Mass Spectrometry, 30(3), 448-458.
  • Journal of Separation Science. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • ResearchGate. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
  • Journal of Chromatography B. (2018). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • Journal of Chromatography A. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
  • BenchChem. (n.d.). A Comparative Guide to Chiral Derivatizing Agents for the Analysis of Chiral Amines.
  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Pharmaceutica Analytica Acta, 9(10).
  • TCI Chemicals. (n.d.).
  • Marine Drugs. (2018). Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities. Marine Drugs, 16(1), 23.
  • University of Illinois. (2001).
  • The Journal of Organic Chemistry. (2012). Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry, 77(11), 5183-5187.
  • International Journal of Pharmaceutical Sciences and Research. (2012). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research, 3(9), 3071.
  • Bruker. (n.d.). This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant.
  • The Journal of Organic Chemistry. (2017). Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis: Diastereomeric Resolutions Directed by π–Cation Bonding. The Journal of Organic Chemistry, 82(15), 7891-7903.
  • Methods in Molecular Biology. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2884, 127-139.
  • Journal of Chemical Ecology. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Journal of Chemical Ecology, 48(5-6), 554-568.
  • eScholarship.org. (2017). Synthesis and Performance of l‑Tryptophanamide and (S)‑1-(Naphthalen-2′-yl)
  • BenchChem. (n.d.).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Hexan-3-yl Carbonochloridate

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in research and development, our responsibility extends beyond discovery to ensuring that every step of the scientific process, including the disposal of chemical reagents, is conducted with the utmost regard for safety and environmental stewardship. Hexan-3-yl carbonochloridate, a member of the chloroformate ester class, is a valuable reagent in organic synthesis. However, its inherent reactivity and hazardous nature demand a rigorous and well-understood disposal protocol. This guide provides a comprehensive, step-by-step procedure for the safe handling and neutralization of this compound waste, grounded in the principles of chemical reactivity and laboratory safety.

Core Hazard Assessment: Understanding the Reactivity

This compound belongs to the acyl halide family, a class of compounds known for their high reactivity.[1][2] The primary hazard stems from its susceptibility to hydrolysis. In the presence of water or other nucleophiles, it readily decomposes to form corrosive and hazardous byproducts.[3][4][5] Understanding this reactivity is the cornerstone of its safe disposal. The hydrolysis reaction proceeds as follows:

CH3CH2CH(OCOCl)CH2CH2CH3 + H2O → CH3CH2CH(OH)CH2CH2CH3 + HCl + CO2

This reaction highlights the critical need to prevent uncontrolled contact with moisture, which would liberate corrosive hydrogen chloride gas.[4][6] Therefore, all disposal procedures must focus on a controlled reaction that neutralizes the compound and its byproducts.

Table 1: Chemical and Safety Profile of Hexyl Chloroformate Isomers

PropertyDataSource(s)
Chemical Name This compound[7]
Synonyms Carbonochloridic acid, 1-ethylbutyl ester; Hexyl chloroformate (for general class)[3][7]
CAS Number 58906-62-0[7]
Molecular Formula C7H13ClO2[3][5]
Primary Hazards Combustible liquid.[8][9] Fatal if inhaled.[8] Toxic if swallowed or in contact with skin.[8][9] Causes severe skin burns and eye damage.[2][8][9] Reacts with water.[3][5][2][8][9]
Incompatibilities Water, strong oxidizing agents, bases, alcohols, amines, moisture.[8][10][8][10]
Decomposition Products Hydrogen chloride (HCl), Hexan-3-ol, Carbon dioxide (CO2).[4][4]

Mandatory Personal Protective Equipment (PPE)

Given the corrosive and toxic nature of this compound, a stringent PPE protocol is non-negotiable.[11][12] Before handling the chemical in any capacity, from transfer to disposal, personnel must be equipped with the following:

  • Eye and Face Protection : Chemical splash goggles in combination with a full-face shield are required to protect against splashes.[13][14][15]

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile or neoprene gloves provide adequate protection for incidental contact.[11][13] Always consult the glove manufacturer's resistance chart for specific chemicals.

  • Body Protection : A chemical-resistant apron or lab coat must be worn to protect against skin contact.[11][14]

  • Respiratory Protection : All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[12][16] In the event of a significant spill or failure of engineering controls, a respirator with an appropriate cartridge may be necessary.[13][16]

Pre-Disposal: Waste Segregation & Storage

Proper disposal begins with correct segregation and storage at the point of generation.

  • Designated Waste Container : Use a clearly labeled, dedicated waste container for this compound and materials contaminated with it. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a tightly sealing cap.[17][18]

  • Labeling : The label must clearly state "Hazardous Waste," the full chemical name "this compound," and list the associated hazards (e.g., Corrosive, Toxic, Water-Reactive).[17][19]

  • Segregation : Store this waste separately from incompatible materials, particularly aqueous solutions, bases, and alcohols, to prevent accidental violent reactions.[19][20]

  • Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA, which is typically within the laboratory at or near the point of generation and under the control of the operator.[19]

Step-by-Step Laboratory-Scale Neutralization Protocol

For small quantities of residual this compound, a controlled laboratory-scale neutralization (quenching) is the preferred method. This procedure converts the reactive chloroformate into less hazardous, more stable compounds. This protocol should only be performed by trained personnel inside a chemical fume hood.[21]

Objective: To safely hydrolyze and neutralize residual this compound by slow addition to a basic solution.

Materials:

  • Waste this compound

  • Stir plate and stir bar

  • Beaker or flask of appropriate size (at least 5x the volume of the total solution)

  • Ice bath

  • 5-10% aqueous solution of Sodium Bicarbonate (NaHCO3) or Sodium Hydroxide (NaOH). Caution: NaOH is highly corrosive.

  • pH paper or pH meter

Procedure:

  • Prepare the Neutralizing Solution : In a large beaker or flask, prepare a 5-10% aqueous solution of sodium bicarbonate. A good rule of thumb is to use at least a 10-fold molar excess of the base relative to the amount of chloroformate to be neutralized.

  • Set Up the Apparatus : Place the beaker containing the basic solution on a stir plate within a chemical fume hood. Add a stir bar and begin gentle stirring.

  • Cool the Solution : Place the beaker in an ice bath and allow the solution to cool to below 10°C. This is critical to control the rate of the exothermic hydrolysis reaction.[21]

  • Slow Addition of Waste : Using a pipette or dropping funnel, add the this compound waste to the cold, stirring basic solution very slowly, one drop at a time.

  • Monitor the Reaction : Observe the reaction closely. You will likely see gas evolution (CO2). If the reaction becomes too vigorous (excessive bubbling or fuming), immediately stop the addition until it subsides. The slow addition rate is the primary means of controlling the reaction.[22]

  • Complete the Reaction : After all the chloroformate has been added, allow the solution to stir in the ice bath for at least one hour to ensure the reaction is complete.

  • Verify Neutralization : Remove the ice bath and allow the solution to warm to room temperature. Check the pH of the solution using pH paper or a meter. The pH should be between 6.0 and 10.0.[15] If the solution is still acidic, slowly add more basic solution until the desired pH is reached.

  • Final Disposal : The resulting neutralized aqueous solution contains hexan-3-ol, sodium chloride, and residual sodium bicarbonate. This solution is significantly less hazardous. It should be collected in a properly labeled aqueous hazardous waste container for disposal by a certified hazardous waste management company, in accordance with institutional and local regulations.[21][23] Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety office.[8][23]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate harm.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.[21][24]

  • Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the lowest practical height.

  • Assess the Spill : For a major spill (generally >1 liter) or any spill outside of a fume hood, evacuate the lab, close the doors, and call your institution's emergency response team.[24]

  • Cleanup (Minor Spills Only) : For minor spills inside a fume hood, trained personnel may proceed with cleanup.

    • Wear the full PPE described in Section 2.

    • Contain the spill using a non-combustible absorbent material like vermiculite, sand, or commercial spill pillows.[21][25] Do not use combustible materials like paper towels or sawdust.[21]

    • Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste.[21][25]

    • Decontaminate the spill area with a soap and water solution, and collect the decontamination materials as hazardous waste.[24][26]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Workflow for this compound Disposal A Identify Waste: This compound B Assess Hazards & Review SDS (Corrosive, Toxic, Water-Reactive) A->B C Don Mandatory PPE (Goggles, Face Shield, Gloves, Apron) B->C D Is waste a small, manageable (e.g., <100 mL) quantity? C->D E YES: Proceed with Laboratory-Scale Neutralization Protocol D->E Yes F NO: Bulk Quantity or Unsure D->F No G Step 1: Prepare cold, stirred basic solution in a fume hood. E->G J Securely cap original or compatible waste container. F->J H Step 2: Add waste chloroformate dropwise. G->H I Step 3: Stir for 1 hour, then verify pH is neutral. H->I L Transfer to final Aqueous Hazardous Waste Container. I->L K Attach completed Hazardous Waste Label. J->K M Store in designated Satellite Accumulation Area (SAA). K->M L->M N Arrange for pickup by Environmental Health & Safety. M->N

Caption: Decision workflow for handling and disposal of this compound.

References

  • OSHA Training School. (2024).
  • University of South Carolina. Personal Protection Equipment.
  • Sciencemadness Wiki. (2019). Acyl halide.
  • Chemsafe. (2025). 10 Tips Working Safely with corrosives.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Canada Safety Training. PPE for Hazardous Chemicals.
  • Environmental Marketing Services.
  • Brandeis University.
  • National Institutes of Health (NIH), PubChem.
  • Cornell University EHS. 7.15 Reactive and Potentially Explosive Chemicals.
  • FramoChem.
  • American Chemical Society.
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • NOAA | CAMEO Chemicals.
  • AWS. (2015).
  • Guidechem.
  • Oakland University. (2025). Spill Control/Emergency Response - EHSO Manual.
  • Fisher Scientific. (2009).
  • Chem Service. (2015).
  • Georganics.
  • BenchChem. (2025).
  • Clarkson University. CHEMICAL SPILL PROCEDURES.
  • University of Toronto EHS. Chemical Spill Procedures.
  • NJ.gov.
  • University of Texas at Austin. Procedures for Disposal of Hazardous Waste.
  • Wikipedia. Acyl halide.
  • Wikipedia.
  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • Reddit. (2023). Acetyl Chloride Storage.

Sources

Personal protective equipment for handling Hexan-3-yl carbonochloridate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Hexan-3-yl Carbonochloridate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS 58906-62-0). As a member of the chloroformate family, this reagent demands meticulous handling due to its significant potential hazards. This document moves beyond a simple checklist to provide a framework for understanding the "why" behind each safety protocol, ensuring a self-validating system of laboratory safety.

Hazard Identification: Understanding the Risks of Chloroformates

This compound, like other aliphatic chloroformates, is a highly reactive chemical intermediate. While specific toxicological data for this exact compound is limited, the hazards can be reliably inferred from structurally similar compounds like hexyl chloroformate. The primary dangers stem from its reactivity, particularly with nucleophiles such as water, amines, and alcohols.

The core hazards are summarized below:

Hazard ClassDescriptionPotential Consequences
Corrosive Causes severe skin burns and eye damage upon contact.[1][2]Irreversible tissue damage, blindness.
Acutely Toxic Fatal if inhaled; toxic if swallowed or in contact with skin.[1][2]Headache, dizziness, nausea, and potentially fatal pulmonary edema, which can be delayed.[1][3]
Water Reactive Reacts with water or moisture to liberate toxic and corrosive hydrogen chloride (HCl) gas.[1]Release of toxic fumes, pressure buildup in containers.
Combustible The liquid is combustible and may form explosive vapor/air mixtures.[2]Fire or explosion hazard when exposed to ignition sources.[2]

This combination of properties necessitates robust engineering controls and a comprehensive personal protective equipment (PPE) strategy to prevent any direct contact.

The Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is the most critical barrier between the researcher and the chemical. A multi-layered approach is mandatory. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.

Respiratory Protection

Directive: All handling of this compound must be performed inside a certified chemical fume hood.[1]

  • Causality: Chloroformates are volatile and fatal if inhaled.[1][2] The vapors can cause severe respiratory irritation and lead to life-threatening pulmonary edema, where fluid accumulates in the lungs. Symptoms may be delayed for several hours post-exposure.[3] A fume hood provides the primary engineering control to capture these vapors at the source. For non-routine operations or potential breaches of containment, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be available.[4]

Eye and Face Protection

Directive: Wear chemical splash goggles in combination with a full-face shield.[1][5]

  • Causality: This compound can cause severe, irreversible eye damage.[2] Standard safety glasses are insufficient as they do not protect against splashes or vapors reaching the eye from the sides, top, or bottom. Chemical splash goggles provide a seal around the eyes. A full-face shield is worn over the goggles to protect the entire face from splashes during dispensing or in the event of a vessel rupture.[5]

Hand Protection

Directive: Use double gloving. The inner glove should be a standard nitrile glove, and the outer glove must be a chemical-resistant material such as butyl rubber or Viton®.[6]

  • Causality: Chloroformates and related compounds can readily penetrate standard laboratory gloves like nitrile.[6] A single pair of nitrile gloves offers minimal protection and should be considered for incidental contact only.[5] The use of a more robust outer glove (e.g., butyl rubber) provides a higher degree of chemical resistance. Double gloving protects the user from immediate exposure if the outer glove is compromised and allows for the safe removal of the contaminated outer layer without touching it with bare skin. Always inspect gloves for any signs of degradation or puncture before use.[7]

Body Protection

Directive: Wear a chemical-resistant lab coat over normal clothing, supplemented with a chemically resistant apron.[1][4]

  • Causality: This protects against splashes and spills that could contaminate personal clothing and lead to prolonged skin contact. The lab coat should be flame-resistant. The apron provides an additional layer of protection for the torso, which is most vulnerable to spills when working at the bench.

Operational Plan: A Step-by-Step Handling Workflow

Preparation and Engineering Controls
  • Verify Fume Hood Operation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble Materials: Bring all necessary chemicals, solvents, and equipment into the fume hood before opening the this compound container. This minimizes the time the container is open.

  • Prepare for Quenching: Have a quench solution (e.g., a beaker with a stir bar containing a dilute solution of sodium bicarbonate or another suitable base) ready within the fume hood to neutralize residual reagent on spatulas, needles, or in the reaction vessel.

  • Emergency Access: Confirm that the safety shower and eyewash station are unobstructed and operational.

Handling and Dispensing
  • Don Full PPE: Before handling, don all required PPE as detailed in Section 2.

  • Inert Atmosphere: The reagent is moisture-sensitive.[1] Open the container under an inert atmosphere (e.g., nitrogen or argon) if the reaction chemistry requires anhydrous conditions or if the material will be stored after opening.

  • Dispensing: Use a syringe or cannula for liquid transfers. Avoid pouring directly from the bottle when possible to minimize the risk of splashing.

  • Seal Tightly: Immediately after dispensing, securely close the container cap.

  • Immediate Cleaning: Decontaminate any reusable equipment (e.g., syringes, spatulas) by rinsing with a suitable solvent into a waste container, followed by quenching any residual reagent.

Diagram: Safe Handling Workflow

The following diagram outlines the critical decision points and steps for safely managing this compound in a laboratory setting.

prep Preparation ppe Don Full PPE (Goggles, Face Shield, Double Gloves, Apron) prep->ppe Before Handling fume_hood Work in Fume Hood ppe->fume_hood dispense Dispense Reagent fume_hood->dispense Inert Atmosphere reaction Perform Reaction dispense->reaction decon Decontaminate Equipment & Quench Residuals dispense->decon Post-Dispensing reaction->decon Post-Reaction waste Segregate Hazardous Waste decon->waste cleanup Final Area Cleanup waste->cleanup end_proc Procedure Complete cleanup->end_proc

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.